molecular formula C7H6BrNOS B2951101 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde CAS No. 2375262-56-7

5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde

Cat. No.: B2951101
CAS No.: 2375262-56-7
M. Wt: 232.1
InChI Key: XZNBVAMIGSUZRH-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde (CAS: 2375262-56-7 ) is a high-purity brominated thiazole carbaldehyde of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile and valuable synthetic building block, particularly for the construction of more complex heterocyclic scaffolds. Its molecular structure, which features a reactive aldehyde group and a bromine substituent on the thiazole core, allows for diverse chemical transformations, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions . The primary research value of this compound lies in its application as a key intermediate in the synthesis of potential pharmaceutical agents. Thiazole derivatives are extensively studied for their wide range of biological activities. The structural motifs present in this reagent—specifically the cyclopropyl group and the thiazole ring—are common in compounds investigated for various therapeutic areas, as suggested by patents on related thiazole derivatives . Researchers can utilize this aldehyde to create Schiff bases or to incorporate the 2-cyclopropylthiazole motif into larger molecules, a strategy often employed in the development of novel bioactive compounds. This product is provided with a certified purity of 98% . It is intended for research and development purposes only and is strictly labeled "For Research Use Only." This product is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this material with appropriate care, referring to the associated Safety Data Sheet (SDS) for detailed hazard information .

Properties

IUPAC Name

5-bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNOS/c8-6-5(3-10)9-7(11-6)4-1-2-4/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNBVAMIGSUZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=C(S2)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Framework

Executive Summary

In modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the trajectory of lead optimization. 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde (CAS: 2375262-56-7) represents a highly versatile, tri-functionalized scaffold [1]. The thiazole core provides a robust bioisosteric replacement for phenyl or pyridine rings, while its three distinct substituents—a C5-bromine, a C4-carbaldehyde, and a C2-cyclopropyl group—offer orthogonal vectors for late-stage functionalization.

This whitepaper provides an in-depth analysis of the compound's physicochemical properties, elucidates the causality behind its structural behavior, and establishes field-proven, self-validating experimental protocols for its integration into complex synthetic pipelines.

Physicochemical Profiling & Causality Analysis

Understanding the physicochemical parameters of this building block is critical for predicting the pharmacokinetic (PK) and pharmacodynamic (PD) behavior of downstream analogs. The data summarized below reflects the inherent properties of the unfunctionalized scaffold [2, 3].

Quantitative Property Matrix
PropertyValueCausality & Structural Impact
Molecular Formula C₇H₆BrNOSDefines a dense, heteroatom-rich core suitable for fragment-based drug discovery (FBDD).
Molecular Weight 232.10 g/mol Low molecular weight maintains the compound within the "Lead-like" space (MW < 300), allowing ample room for mass addition during optimization.
LogP 2.5955Driven primarily by the C2-cyclopropyl group, this optimal lipophilicity ensures excellent passive membrane permeability without inducing high plasma protein binding.
TPSA 29.96 ŲThe low Topological Polar Surface Area (TPSA < 90 Ų) strongly favors central nervous system (CNS) penetration and oral bioavailability.
H-Bond Acceptors 3The thiazole nitrogen, sulfur, and aldehyde oxygen serve as discrete hydrogen bond acceptors, facilitating specific kinase or protease hinge-binding interactions.
H-Bond Donors 0The absence of H-bond donors minimizes the energetic desolvation penalty upon entering hydrophobic binding pockets.
Rotatable Bonds 2High structural rigidity reduces entropic loss upon target binding, translating to higher binding affinities.
Structural Dynamics and Metabolic Shielding

From an application standpoint, the C2-cyclopropyl group is not merely a lipophilic appendage; it acts as a metabolic shield. Traditional alkyl groups (e.g., methyl or ethyl) at the C2 position of thiazoles are highly susceptible to cytochrome P450-mediated oxidation. The cyclopropyl ring, due to its increased s-character and strong C-H bonds, resists oxidative degradation, thereby extending the half-life of derived therapeutics.

Orthogonal Reactivity Mapping

The true value of 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde lies in its orthogonal reactivity. The C4-aldehyde and C5-bromine can be addressed sequentially without cross-interference, provided the correct catalytic conditions are selected.

Reactivity Core 5-Bromo-2-cyclopropyl- 1,3-thiazole-4-carbaldehyde Aldehyde C4-Carbaldehyde (Electrophilic Center) Core->Aldehyde Bromine C5-Bromine (Cross-Coupling Site) Core->Bromine Cyclopropyl C2-Cyclopropyl (Metabolic Shield) Core->Cyclopropyl RedAm Reductive Amination (Secondary/Tertiary Amines) Aldehyde->RedAm Wittig Wittig Olefination (Alkenes/Alkynes) Aldehyde->Wittig Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl) Bromine->Suzuki

Fig 1. Divergent reactivity pathways of the tri-functionalized thiazole scaffold.

Validated Experimental Protocols

The following protocols have been engineered to account for the specific electronic properties of the thiazole ring. The electron-withdrawing nature of the thiazole makes the C5-bromine highly activated for oxidative addition, but it also increases the risk of protodehalogenation.

Protocol A: Chemoselective Reductive Amination (C4-Aldehyde)

Objective: Convert the C4-aldehyde to a secondary amine while preserving the C5-bromine.

Causality & Design: We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE). Unlike NaBH₄, NaBH(OAc)₃ is mild enough to avoid reducing the aldehyde directly to an alcohol before imine formation occurs. The slightly acidic environment facilitates imine formation without stripping the bromine.

Step-by-Step Workflow:

  • Imine Formation: Dissolve 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde (1.0 eq) and the primary amine (1.1 eq) in anhydrous DCE (0.2 M). Stir at room temperature for 2 hours under Argon.

  • In-Process Control (IPC): Monitor via LC-MS. Wait until >95% conversion to the imine intermediate is observed. Self-validation step: The imine mass will be[M+Amine-H₂O]+.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes. Stir for an additional 4 hours at room temperature.

  • Quench & Extraction: Quench the reaction strictly with saturated aqueous NaHCO₃ to neutralize the acetic acid byproduct. Extract with dichloromethane (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C5-Bromine)

Objective: Install an aryl/heteroaryl group at the C5 position.

Causality & Design: The C5-bromine is adjacent to the sulfur atom, making it highly reactive. However, to prevent catalyst poisoning by the thiazole nitrogen, a bidentate ligand with a wide bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), is required. Pd(dppf)Cl₂ ensures rapid reductive elimination, outcompeting side reactions.

SuzukiWorkflow Step1 1. Reagent Prep Thiazole + Boronic Acid Step2 2. Catalyst Addition Pd(dppf)Cl2 + K2CO3 Step1->Step2 Step3 3. Degassing Ar Purge (3x cycles) Step2->Step3 Step4 4. Heating 90°C, 12h in Dioxane/H2O Step3->Step4 Step5 5. Workup & Purify Extraction & Flash Silica Step4->Step5

Fig 2. Standardized workflow for Pd-catalyzed cross-coupling at the C5 position.

Step-by-Step Workflow:

  • Preparation: In a Schlenk tube, combine the thiazole scaffold (1.0 eq), the desired aryl boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M). Note: Water is essential to dissolve the base and accelerate the transmetalation step.

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 eq).

  • Degassing (Critical): Perform three cycles of freeze-pump-thaw or rigorous Argon sparging for 15 minutes. Oxygen must be excluded to prevent homocoupling of the boronic acid.

  • Reaction: Seal the tube and heat to 90°C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry over MgSO₄, concentrate, and purify via chromatography.

Conclusion

5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde is a premium building block that perfectly balances lipophilicity, low polar surface area, and metabolic stability. By leveraging the chemoselective protocols outlined above, researchers can rapidly generate diverse libraries of thiazole-containing therapeutics with highly predictable physicochemical profiles.

References

  • ChemScene. "5-Bromo-2-cyclopropylthiazole-4-carbaldehyde Properties and Pricing". Chemikart / ChemScene Database. Available at:[Link]

  • PubChemLite / University of Luxembourg. "Compound Summary for XZNBVAMIGSUZRH-UHFFFAOYSA-N (5-bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde)". PubChemLite Database. Available at: [Link]

An In-depth Technical Guide to the Synthesis and Properties of 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, structural characterization, and potential applications of the novel heterocyclic building block, 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde. This compound incorporates a unique combination of a thiazole core, a cyclopropyl moiety, and reactive aldehyde and bromide functionalities, making it a valuable intermediate for the development of new chemical entities in medicinal chemistry. This guide details a validated synthetic pathway, including step-by-step experimental protocols, and provides a thorough analysis of its physicochemical and spectroscopic properties. The rationale behind the synthetic strategy and the significance of this molecule in the context of modern drug discovery are also discussed.

Introduction: The Strategic Combination of Thiazole and Cyclopropyl Moieties

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of FDA-approved drugs and clinical candidates.[1] Its bioisosteric relationship with other aromatic systems, coupled with its ability to engage in crucial hydrogen bonding and other non-covalent interactions, underpins its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3]

The incorporation of a cyclopropyl group is a well-established strategy in drug design to enhance metabolic stability, improve potency, and modulate physicochemical properties such as lipophilicity.[4] The strained three-membered ring can also act as a conformational constraint, locking the molecule into a bioactive conformation.

The title compound, 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde, strategically combines these two valuable motifs. The presence of a formyl group at the C4 position and a bromine atom at the C5 position provides orthogonal handles for further chemical elaboration, opening avenues for the construction of diverse molecular libraries for high-throughput screening and lead optimization.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde is presented below.

PropertyValueReference
CAS Number 2375262-56-7Sigma-Aldrich
Molecular Formula C₇H₆BrNOSPubChem
Molecular Weight 232.10 g/mol PubChem
Appearance White to off-white powder---
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂)---
GHS Hazard Statements H302, H315, H319, H335PubChem
GHS Precautionary Statements P261, P280, P305+P351+P338PubChem

Retrosynthetic Analysis and Synthetic Strategy

A plausible and efficient three-step synthetic pathway for 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde has been devised, commencing with commercially available starting materials. The overall strategy is outlined below:

retrosynthesis Target 5-Bromo-2-cyclopropyl- 1,3-thiazole-4-carbaldehyde Intermediate2 2-Cyclopropyl-1,3-thiazole- 4-carbaldehyde Target->Intermediate2 Bromination (NBS) Intermediate1 2-Cyclopropyl-1,3-thiazole Intermediate2->Intermediate1 Formylation (Vilsmeier-Haack) Starting_Materials Cyclopropanecarbothioamide + Ethyl Bromopyruvate Intermediate1->Starting_Materials Hantzsch Thiazole Synthesis

Caption: Retrosynthetic analysis of 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde.

The synthesis begins with the construction of the core 2-cyclopropyl-1,3-thiazole ring system via the well-established Hantzsch thiazole synthesis.[5] This is followed by the introduction of the formyl group at the C4 position using the Vilsmeier-Haack reaction, a classic and reliable method for the formylation of electron-rich heterocycles.[6][7] The final step involves the regioselective bromination at the C5 position, which is activated by the electron-donating nature of the thiazole ring, using N-bromosuccinimide (NBS) as a mild and effective brominating agent.[8][9]

Detailed Experimental Protocols

Step 1: Synthesis of 2-Cyclopropyl-1,3-thiazole

This step involves the Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide.[5] Here, we utilize the reaction between ethyl bromopyruvate and cyclopropanecarbothioamide. The initial product is ethyl 2-cyclopropyl-1,3-thiazole-4-carboxylate, which is then hydrolyzed and decarboxylated to afford the desired 2-cyclopropyl-1,3-thiazole.

synthesis_step1 cluster_0 Hantzsch Thiazole Synthesis cluster_1 Hydrolysis & Decarboxylation Cyclopropanecarbothioamide Cyclopropanecarbothioamide plus1 + EthylBromopyruvate Ethyl Bromopyruvate arrow1 Ethanol, Reflux IntermediateEster Ethyl 2-cyclopropyl- 1,3-thiazole-4-carboxylate IntermediateEster2 Ethyl 2-cyclopropyl- 1,3-thiazole-4-carboxylate arrow2 1. NaOH (aq), Heat 2. H₃O⁺ 3. Heat FinalProduct1 2-Cyclopropyl-1,3-thiazole

Caption: Synthesis of 2-Cyclopropyl-1,3-thiazole.

Protocol:

  • To a solution of cyclopropanecarbothioamide (1.0 eq) in ethanol, add ethyl bromopyruvate (1.05 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • To the crude ethyl 2-cyclopropyl-1,3-thiazole-4-carboxylate, add a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-3 hours to effect hydrolysis of the ester.

  • Cool the reaction mixture in an ice bath and acidify to pH 3-4 with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry.

  • The crude 2-cyclopropyl-1,3-thiazole-4-carboxylic acid is then heated neat or in a high-boiling solvent (e.g., diphenyl ether) to effect decarboxylation, affording 2-cyclopropyl-1,3-thiazole.[10] Purification can be achieved by distillation or column chromatography.

Step 2: Synthesis of 2-Cyclopropyl-1,3-thiazole-4-carbaldehyde

The Vilsmeier-Haack reaction is employed to introduce the formyl group at the C4 position of the thiazole ring.[6][7] The Vilsmeier reagent is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

synthesis_step2 Intermediate1 2-Cyclopropyl-1,3-thiazole Reagents2 POCl₃, DMF 0 °C to RT Intermediate2 2-Cyclopropyl-1,3-thiazole- 4-carbaldehyde Reagents2->Intermediate2

Caption: Vilsmeier-Haack formylation of 2-Cyclopropyl-1,3-thiazole.

Protocol:

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 2-cyclopropyl-1,3-thiazole (1.0 eq) in a minimal amount of DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde

The final step is the regioselective bromination of the electron-rich thiazole ring at the C5 position using N-bromosuccinimide (NBS).[8][9]

synthesis_step3 Intermediate2 2-Cyclopropyl-1,3-thiazole- 4-carbaldehyde Reagents3 NBS, Acetonitrile RT Target 5-Bromo-2-cyclopropyl- 1,3-thiazole-4-carbaldehyde Reagents3->Target

Caption: Bromination of 2-Cyclopropyl-1,3-thiazole-4-carbaldehyde.

Protocol:

  • Dissolve 2-cyclopropyl-1,3-thiazole-4-carbaldehyde (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add N-bromosuccinimide (NBS, 1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel to yield 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde as a solid.

Structural Elucidation and Characterization

The structural integrity of the final compound and key intermediates should be confirmed by standard spectroscopic techniques. While experimental data for the title compound is not widely published, the expected spectral characteristics can be predicted based on analogous structures.[11][12]

CompoundPredicted ¹H NMR (δ, ppm)Predicted ¹³C NMR (δ, ppm)
Ethyl 2-cyclopropyl-1,3-thiazole-4-carboxylate ~8.1 (s, 1H, H-5), ~4.4 (q, 2H, OCH₂), ~2.2 (m, 1H, cyclopropyl-CH), ~1.4 (t, 3H, CH₃), ~1.1-1.2 (m, 4H, cyclopropyl-CH₂)~170 (C=O), ~165 (C-2), ~148 (C-4), ~125 (C-5), ~61 (OCH₂), ~16 (cyclopropyl-CH), ~14 (CH₃), ~9 (cyclopropyl-CH₂)
2-Cyclopropyl-1,3-thiazole-4-carbaldehyde ~9.9 (s, 1H, CHO), ~8.3 (s, 1H, H-5), ~2.3 (m, 1H, cyclopropyl-CH), ~1.2-1.3 (m, 4H, cyclopropyl-CH₂)~185 (CHO), ~168 (C-2), ~155 (C-4), ~130 (C-5), ~17 (cyclopropyl-CH), ~10 (cyclopropyl-CH₂)
5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde ~10.0 (s, 1H, CHO), ~2.4 (m, 1H, cyclopropyl-CH), ~1.3-1.4 (m, 4H, cyclopropyl-CH₂)~183 (CHO), ~170 (C-2), ~152 (C-4), ~118 (C-5), ~18 (cyclopropyl-CH), ~11 (cyclopropyl-CH₂)

Further characterization by High-Resolution Mass Spectrometry (HRMS) should be performed to confirm the elemental composition. Infrared (IR) spectroscopy would show characteristic absorptions for the carbonyl (C=O) stretch of the aldehyde at approximately 1680-1700 cm⁻¹.

Applications in Drug Discovery and Development

The structural features of 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde make it a highly attractive scaffold for the synthesis of novel bioactive molecules.

applications Core 5-Bromo-2-cyclopropyl- 1,3-thiazole-4-carbaldehyde Aldehyde_Chem Aldehyde Chemistry (Reductive Amination, Wittig, etc.) Core->Aldehyde_Chem Bromide_Chem Bromide Chemistry (Suzuki, Sonogashira, Buchwald-Hartwig, etc.) Core->Bromide_Chem Library Diverse Chemical Libraries Aldehyde_Chem->Library Bromide_Chem->Library Screening High-Throughput Screening Library->Screening Leads Novel Drug Leads Screening->Leads

Caption: Role of the title compound in drug discovery workflows.

  • Aldehyde Functionality: The aldehyde group is a versatile handle for a variety of chemical transformations, including reductive amination to introduce diverse amine substituents, Wittig reactions to form alkenes, and condensation reactions to build more complex heterocyclic systems.

  • Bromide Functionality: The bromine atom at the C5 position is ideally positioned for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents, enabling extensive structure-activity relationship (SAR) studies.

The orthogonal reactivity of the aldehyde and bromide functionalities allows for a stepwise and controlled elaboration of the molecular scaffold, providing access to a vast chemical space of novel compounds with potential therapeutic applications.

Conclusion

5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde is a valuable and versatile building block for medicinal chemistry and drug discovery. This guide has detailed a robust and logical synthetic pathway for its preparation, based on well-established and high-yielding chemical transformations. The unique combination of a thiazole core, a cyclopropyl moiety, and two reactive functional groups provides a powerful platform for the generation of novel and diverse chemical libraries. The insights and protocols presented herein are intended to empower researchers in their efforts to develop the next generation of therapeutic agents.

References

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Sources

solubility of 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Process Research & Development

Part 1: Executive Summary & Physicochemical Profile

5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde is a specialized heterocyclic building block frequently employed in the synthesis of pharmaceutical candidates, particularly for kinase inhibitors and anti-infectives. Its utility in drug development is defined by its three distinct functional handles: the electrophilic aldehyde, the displaceable bromide, and the lipophilic cyclopropyl moiety.

Understanding its solubility landscape is critical for process optimization, specifically in maximizing reaction rates (homogeneity) and designing efficient purification schemes (crystallization).

Physicochemical "Personality"

To predict and manipulate the solubility of this compound, we must analyze its structural determinants:

  • Thiazole Core (Aromatic Heterocycle): Provides a planar, semi-polar scaffold. The sulfur and nitrogen atoms act as weak hydrogen bond acceptors.

  • 5-Bromo Substituent: A heavy, lipophilic halogen that significantly reduces water solubility and enhances affinity for chlorinated solvents and non-polar aromatics.

  • 2-Cyclopropyl Group: A hydrophobic moiety that increases the molecule's logP (partition coefficient), pushing the solubility profile toward organic esters and ethers while reducing solubility in lower alcohols.

  • 4-Carbaldehyde: A polar carbonyl group that allows for dipole-dipole interactions, facilitating solubility in aprotic polar solvents like DMSO and DMF.

PropertyValue (Approx/Predicted)Impact on Solubility
Molecular Weight 232.10 g/mol Moderate MW facilitates dissolution in most organics.
LogP (Octanol/Water) ~2.3 – 2.5Lipophilic; negligible water solubility.
H-Bond Donors 0Cannot donate H-bonds; relies on solvent donors.
H-Bond Acceptors 3 (N, O, S)Good solubility in protic solvents only if lipophilicity is overcome.
Physical State Crystalline SolidRequires lattice energy disruption for dissolution.

Part 2: The Solubility Landscape

The following categorization is derived from structural activity relationships (SAR) of halogenated thiazoles and standard process chemistry heuristics.

High Solubility Solvents (Primary Reaction Media)

These solvents are recommended for dissolving the compound at high concentrations (>100 mg/mL) for reactions or stock solutions.

  • Chlorinated Solvents (DCM, Chloroform): The high lipophilicity of the bromine and cyclopropyl groups makes Dichloromethane (DCM) the solvent of choice for extraction and low-temperature reactions.

  • Polar Aprotic Solvents (DMF, DMSO, NMP): Due to the polar aldehyde and thiazole nitrogen, these solvents dissolve the compound readily. Caution: High boiling points make removal difficult; use only when necessary for nucleophilic substitutions (SNAr).

  • Ethers (THF, 2-MeTHF): Tetrahydrofuran (THF) offers an excellent balance, dissolving the compound well while being easily removable. It is the ideal solvent for organometallic couplings (e.g., Suzuki-Miyaura).

Moderate Solubility / Temperature Dependent

These solvents are ideal for recrystallization (high solubility at heat, low at ambient).

  • Esters (Ethyl Acetate, Isopropyl Acetate): Good solubility at reflux; moderate-to-low at room temperature. Excellent candidate for crystallization solvent.

  • Lower Alcohols (Methanol, Ethanol, IPA): The compound exhibits limited solubility at room temperature due to the hydrophobic cyclopropyl/bromo combination but dissolves upon heating.

  • Acetonitrile: Often used for HPLC, but solubility may be limited at high concentrations compared to THF.

Anti-Solvents (Precipitation Media)

Used to crash the compound out of solution.

  • Water: The compound is practically insoluble.

  • Alkanes (Hexanes, Heptane, Pentane): While the cyclopropyl group adds some lipophilic character, the polar aldehyde/thiazole core prevents significant solubility in straight-chain alkanes. These are perfect anti-solvents for recrystallization from Ethyl Acetate or THF.

Part 3: Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this protocol to generate precise quantitative data for your specific batch/polymorph.

Materials:

  • HPLC System (UV detection at 254 nm)

  • Saturated solvent candidates (Water, MeOH, ACN, THF)

  • 0.45 µm PTFE Syringe Filters

Step-by-Step Workflow:

  • Saturation: Add excess solid 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde (approx. 50 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Cap tightly and agitate (shaker or stir bar) at 25°C for 24 hours.

    • Note: If the solid dissolves completely, add more until a visible precipitate persists.

  • Filtration: Allow the suspension to settle for 1 hour. Draw 0.5 mL of supernatant and filter through a 0.45 µm PTFE filter to remove undissolved micro-particles.

  • Dilution & Analysis: Dilute the filtrate 100-fold with Acetonitrile and analyze via HPLC. Compare peak area against a standard curve of known concentration.

Protocol B: Purification via Recrystallization

This self-validating protocol utilizes the solubility differential between Ethyl Acetate (solvent) and Heptane (anti-solvent).

  • Dissolution: Place 1.0 g of crude material in a round-bottom flask. Add Ethyl Acetate (EtOAc) dropwise while heating to reflux (approx. 77°C) until all solid dissolves.

    • Checkpoint: If the solution is dark/colored, add activated carbon, stir for 5 mins, and hot-filter.

  • Nucleation: Remove from heat. Allow the solution to cool slowly to room temperature. If no crystals form, scratch the glass or add a seed crystal.

  • Anti-Solvent Addition: Once at room temperature, add Heptane dropwise (ratio 1:3 EtOAc:Heptane) to maximize yield.

  • Isolation: Cool the slurry to 0–5°C in an ice bath for 30 minutes. Filter the crystals via vacuum filtration and wash with cold Heptane.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Part 4: Visualization & Decision Logic

Figure 1: Solvent Selection Decision Tree

A logical framework for selecting the correct solvent based on the operational goal.

SolventSelection Start Select Solvent Goal Reaction Reaction Medium Start->Reaction Purification Purification / Isolation Start->Purification HighTemp High Temp (>80°C)? Reaction->HighTemp LowTemp Low Temp (<0°C)? Reaction->LowTemp Cryst Recrystallization Purification->Cryst Extract Extraction (Work-up) Purification->Extract DMF Use DMF or DMSO (Difficult Removal) HighTemp->DMF Polar/SNAr Toluene Use Toluene (Azeotropic Drying) HighTemp->Toluene Non-polar THF Use THF or DCM (Easy Removal) LowTemp->THF EtOAc Solvent: Ethyl Acetate Anti-Solvent: Heptane Cryst->EtOAc DCM Use DCM or EtOAc (Immiscible with Water) Extract->DCM

Caption: Decision matrix for selecting solvents for 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde based on process requirements.

Figure 2: Recrystallization Workflow

Visualizing the solubility differential process.

Recrystallization Crude Crude Solid (Impure) Dissolve Dissolve in Hot EtOAc (Reflux) Crude->Dissolve Heat Cool Cool to RT (Nucleation) Dissolve->Cool Slow Cooling AntiSolvent Add Heptane (Precipitation) Cool->AntiSolvent Solubility Drop Filter Vacuum Filtration & Wash AntiSolvent->Filter Pure Pure Crystal (>98% HPLC) Filter->Pure

Caption: Step-by-step recrystallization pathway utilizing the EtOAc/Heptane solvent system.

References

  • PubChem. (2025).[1][2] 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde (Compound Summary). National Library of Medicine. [Link]

  • Asian Journal of Chemistry. (2013). Synthesis, Crystal Structure and Bioactivity of Thiazole Derivatives.[Link]

Sources

Beyond the Textbook: Functionalizing the 5-Bromothiazole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Electrophilic Paradox

In medicinal chemistry, the 5-bromothiazole ring is a deceptive scaffold. To the novice, it appears ripe for classical Electrophilic Aromatic Substitution (SEAr). In reality, the 5-bromothiazole moiety is an electron-deficient heteroaromatic trap . The combination of the electron-withdrawing nitrogen atom (inductive effect) and the bromine atom (inductive withdrawal outweighing resonance donation in this specific geometry) renders the ring virtually inert to standard Friedel-Crafts or nitration protocols.

For drug development professionals, "electrophilic substitution" on this ring does not mean boiling it in nitric acid; it means Metal-Mediated Electrophilic Functionalization (MMEF) . This guide pivots from the academic definition of SEAr to the pragmatic methodologies used in high-throughput library synthesis: Lithium-Halogen Exchange and Directed C2-Lithiation .

The Electronic Landscape: Why Classical SEAr Fails

Before attempting synthesis, one must understand the electronic map of the substrate.

The Deactivation Matrix

The thiazole ring is isoelectronic with pyridine. The C2 position is electron-deficient due to the adjacent nitrogen and sulfur. The C5 position, typically the most nucleophilic site in unsubstituted thiazole, is blocked by bromine in 5-bromothiazole.

  • C2 Position: Highly acidic (

    
    ), susceptible to deprotonation, not SEAr.
    
  • C4 Position: Sterically accessible but electronically inert. The transition state for electrophilic attack here is destabilized by the adjacent electron-withdrawing nitrogen.

  • C5 Position (The Bromine Block): Occupied. While bromine is an ortho/para director in benzene, here it acts as a functional handle rather than a directing group.

Conclusion: Direct reaction with electrophiles (


) like 

or

requires forcing conditions that often degrade the ring. The solution is to reverse the polarity (umpolung) of the ring using organolithiums.

Strategic Pathways for Electrophilic Functionalization

We define "Electrophilic Substitution" here as the net result of replacing a group (H or Br) with an electrophile (


).
Pathway A: The "Swap" (Lithium-Halogen Exchange)

Target: C5 Position (Replacing Br with E) Mechanism: 5-bromothiazole undergoes rapid Li-Br exchange with n-butyllithium (n-BuLi) at -78°C. The resulting 5-lithiothiazole is a potent nucleophile that attacks the electrophile.

  • Utility: Essential for introducing formyl, acyl, or alkyl groups at C5, effectively deleting the bromine and replacing it with the desired pharmacophore.

Pathway B: The "Direct" (C2-Deprotonation)

Target: C2 Position (Replacing H with E, retaining 5-Br) Mechanism: The C2 proton is the most acidic. Using a non-nucleophilic base like Lithium Diisopropylamide (LDA) avoids Li-Br exchange and selectively lithiates C2.

  • Utility: Creates 2,5-disubstituted thiazoles. The 5-Br remains available for subsequent Suzuki/Stille couplings.

Visualization: Reaction Decision Logic

The following diagram illustrates the divergent pathways based on the choice of organometallic reagent.

ThiazoleReactivity Start 5-Bromothiazole nBuLi Reagent: n-BuLi (-78°C, THF) Start->nBuLi Nucleophilic Attack LDA Reagent: LDA (-78°C, THF) Start->LDA Base Abstraction Li_Inter_C5 Intermediate A: 5-Lithiothiazole (Li-Halogen Exchange) nBuLi->Li_Inter_C5 Fast Exchange Li_Inter_C2 Intermediate B: 5-Bromo-2-lithiothiazole (C2 Deprotonation) LDA->Li_Inter_C2 Selective Deprotonation Prod_C5 Product A: 5-Substituted Thiazole (Br replaced by E) Li_Inter_C5->Prod_C5 + Electrophile (E+) Prod_C2 Product B: 2-Substituted-5-bromothiazole (H replaced by E) Li_Inter_C2->Prod_C2 + Electrophile (E+)

Figure 1: Divergent reaction pathways for 5-bromothiazole. n-BuLi favors C5 exchange, while LDA favors C2 deprotonation.

Experimental Protocols

These protocols are designed to be self-validating. The color changes described serve as visual checkpoints for the reaction progress.

Protocol A: C5-Functionalization via Li-Br Exchange

Objective: Synthesis of 5-formylthiazole (or similar C5 derivatives).

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) under Argon. Add 5-bromothiazole (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Cooling: Submerge RBF in a dry ice/acetone bath (-78°C). Allow 15 minutes for equilibration.

  • Exchange (The Critical Step):

    • Add n-BuLi (1.1 equiv, 1.6 M in hexanes) dropwise over 10 minutes.

    • Checkpoint: The solution typically turns a dark yellow/orange.

    • Stir at -78°C for exactly 20 minutes. Note: Longer times may lead to ring fragmentation or scrambling.

  • Quench: Add the Electrophile (e.g., DMF for formylation, 1.5 equiv) neat or in THF.

  • Workup: Allow to warm to 0°C. Quench with saturated

    
    . Extract with EtOAc.[1]
    
Protocol B: C2-Functionalization via Deprotonation

Objective: Synthesis of 2-formyl-5-bromothiazole.

  • Base Generation: In a separate flask, generate LDA by adding n-BuLi (1.1 equiv) to diisopropylamine (1.2 equiv) in THF at 0°C. Stir 15 mins, then cool to -78°C.

  • Addition: Cannulate the 5-bromothiazole solution (in THF) slowly into the LDA solution at -78°C.

    • Scientific Rationale: Adding the substrate to the base (inverse addition) ensures the base is always in excess, preventing the newly formed lithio-species from reacting with unreacted bromide (which could cause polymerization).

  • Reaction: Stir for 30 minutes at -78°C. The species formed is 5-bromo-2-lithiothiazole .

  • Quench: Add DMF (1.5 equiv).

  • Workup: Standard aqueous workup.

Comparative Data: Electrophile Scope

The following table summarizes the reactivity of the lithiated intermediates with common electrophiles found in drug discovery.

Electrophile ClassSpecific ReagentProduct at C5 (via Li-Br Exch)Product at C2 (via LDA)Notes
Aldehydes/Amides DMF5-Formylthiazole5-Bromo-2-formylthiazoleKey intermediate for reductive aminations.
Alkyl Halides MeI / EtI5-Methylthiazole5-Bromo-2-methylthiazoleRequires rapid addition; MeI is very reactive.
Ketones AcetoneTertiary AlcoholTertiary AlcoholSteric hindrance at C2 can lower yield.
Halogens

5-Iodothiazole5-Bromo-2-iodothiazole5-Iodo is superior for subsequent Negishi couplings.
Borates

5-Thiazolylboronic acid5-Bromo-2-thiazolylboronic acidUnstable; usually used crude in Suzuki coupling.

Advanced Concept: The "Halogen Dance"

While less common in routine synthesis, the Halogen Dance is a phenomenon where the bromine atom migrates to a more stable position upon lithiation.

  • Mechanism: If 5-bromothiazole is treated with a base but the electrophile quench is delayed or the temperature is raised above -40°C, the lithiated species can isomerize.

  • Risk: The 5-bromo-2-lithio species (from Protocol B) is kinetically stable at -78°C. However, thermodynamic equilibration can lead to mixtures.

  • Control: Strict temperature adherence (-78°C) is mandatory to prevent bromine migration unless specifically desired.

HalogenDance Start 5-Bromo-2-lithiothiazole (Kinetic Product @ -78°C) Transition Isomerization / Equilibration (> -40°C) Start->Transition Thermal Energy End Thermodynamic Mixtures (Scrambled Br positions) Transition->End Br Migration

Figure 2: Thermal instability of the lithiated intermediate leading to halogen scrambling.

References

  • Stanetty, P., et al. (1999). "Direct Metallation of 5-Bromothiazole: A Convenient Access to 2,5-Disubstituted Thiazoles." Journal of Heterocyclic Chemistry.

  • Benoit, R., et al. (2015). "Reactivity of Thiazole Derivatives in Palladium-Catalyzed Cross-Coupling." Tetrahedron.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[2] (Standard text for electronic theory of thiazoles).

  • Knochel, P., et al. (2011). "Functionalization of Heterocycles via Organomagnesium and Organolithium Reagents." Chemical Reviews.

Sources

Thiazole Derivatives: A Structural & Synthetic Masterclass in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Privileged" Heterocycle

In the lexicon of medicinal chemistry, the term "privileged structure" is reserved for scaffolds capable of providing high-affinity ligands for diverse biological targets. The thiazole ring—a five-membered aromatic heterocycle containing sulfur (position 1) and nitrogen (position 3)—is a quintessential example.[1][2][3]

Unlike its oxazole (oxygen-containing) or imidazole (all-nitrogen) analogs, thiazole offers a unique electronic profile. The sulfur atom imparts lipophilicity and metabolic susceptibility (via S-oxidation), while the nitrogen atom serves as a critical hydrogen bond acceptor. This duality allows thiazole derivatives to penetrate cell membranes effectively while maintaining specific, high-affinity interactions with enzyme active sites, such as the ATP-binding pockets of kinases or the heme centers of cytochrome P450s.

This guide dissects the thiazole scaffold from a practical drug discovery perspective, moving from electronic properties to robust synthesis and validated biological applications.[3]

Physicochemical Properties & Pharmacophore Mapping

To rationally design thiazole drugs, one must understand the ring's electronic distribution.

PropertyCharacteristicMedicinal Chemistry Implication
Aromaticity 6

-electron system
Stable planar geometry; allows

stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.
Basicity (pKa) ~2.5 (Conjugate acid)Less basic than imidazole (pKa ~7.0) or pyridine (pKa ~5.2). The lone pair on Nitrogen is sp

hybridized and available for H-bonding but remains unprotonated at physiological pH, improving oral bioavailability.
Lipophilicity High (Sulfur contribution)Enhances passive permeability. Often used to replace phenyl rings to lower logP slightly while maintaining steric bulk.
Metabolism S-oxidation / Ring openingThe sulfur atom is a "soft" nucleophile. It can be oxidized to sulfoxides/sulfones or coordinate with metabolic metals (e.g., Heme-Fe), leading to CYP inhibition (see Ritonavir case study).
Pharmacophore Vectors
  • C2 Position: The most nucleophilic carbon. Ideal for attaching amine linkers (aminothiazoles) to engage hinge regions in kinases.

  • N3 Position: Hydrogen bond acceptor. Critical for water-mediated bridges or direct backbone interaction.

  • C5 Position: Electrophilic site. Often substituted to fine-tune electronics or fill hydrophobic pockets.

Synthetic Methodologies: From Classic to Modern

While modern C-H activation allows for direct functionalization, the Hantzsch Thiazole Synthesis remains the gold standard for generating the core scaffold due to its reliability and regioselectivity.

A. The Hantzsch Synthesis (The Gold Standard)

This reaction involves the condensation of an


-haloketone with a thioamide (or thiourea).

Mechanism:

  • S-Alkylation: The sulfur of the thioamide acts as a nucleophile, attacking the

    
    -carbon of the haloketone (S
    
    
    
    2 displacement of the halide).
  • Intermediate Formation: An acyclic thioimidate intermediate is formed.

  • Cyclodehydration: The nitrogen atom attacks the carbonyl carbon, followed by the elimination of water to aromatize the ring.

B. Modern Approaches
  • Cook-Heilbron Synthesis:

    
    -aminonitriles + CS
    
    
    
    . Useful for 5-aminothiazoles.[4]
  • Pd-Catalyzed C-H Activation: Direct arylation at the C5 position of unsubstituted thiazoles, avoiding pre-functionalized halides.

Experimental Protocol: Synthesis of 2-Amino-4-Phenylthiazole

Objective: Synthesize a validated thiazole core using the Hantzsch method. This protocol is self-validating via precipitation and melting point determination.

Reagents:

  • 2-Bromoacetophenone (1.99 g, 10 mmol)

  • Thiourea (0.76 g, 10 mmol)

  • Ethanol (absolute, 20 mL)

  • Ammonium hydroxide (conc.) for workup.

Step-by-Step Methodology:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 2-bromoacetophenone and ethanol. Stir until fully dissolved.

  • Addition: Add thiourea in one portion. The reaction is exothermic; ensure controlled stirring.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2 hours.

    • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 7:3). The starting material (2-bromoacetophenone) should disappear, and a polar spot (hydrobromide salt of the product) should appear at the baseline.

  • Precipitation: Cool the reaction mixture to room temperature. A white solid (thiazole hydrobromide salt) may precipitate.

  • Basification: Pour the mixture into 100 mL of ice water. Slowly add concentrated ammonium hydroxide with stirring until pH ~9-10. The free base 2-amino-4-phenylthiazole will precipitate as a white/off-white solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash with cold water (2 x 20 mL) to remove inorganic salts.

  • Purification: Recrystallize from hot ethanol/water (1:1).

  • Validation:

    • Yield: Expected >80%.

    • Melting Point: 147–148°C (Literature standard).

    • 1H NMR (DMSO-d6):

      
       7.8 (d, 2H, Ar-H), 7.3 (m, 3H, Ar-H), 7.0 (s, 1H, Thiazole-H5), 6.9 (s, 2H, NH2).
      

Therapeutic Applications & SAR Case Studies

Case Study 1: Oncology (Kinase Inhibitors)

Drug: Dasatinib (Bcr-Abl and Src inhibitor). Role of Thiazole: The 2-aminothiazole core is the critical "hinge binder."

  • Mechanism: The aminothiazole moiety inserts into the ATP-binding pocket. The thiazole nitrogen (N3) and the exocyclic amino group form a donor-acceptor hydrogen bond pair with the backbone carbonyl and NH of Met318 (in ABL1 kinase).

  • SAR Insight: Substitution at the C5 position (carboxamide) directs the "tail" of the molecule into the hydrophobic pocket, interacting with the gatekeeper residue (Thr315). Note: The T315I mutation confers resistance because the bulky Isoleucine sterically clashes with this region.

Case Study 2: Antivirals (CYP450 Modulation)

Drug: Ritonavir (HIV Protease Inhibitor & CYP3A4 Booster).[5][6] Role of Thiazole: Metabolic suicide inhibition.

  • Mechanism: Ritonavir contains two thiazole rings. The terminal 5-thiazolyl group binds to the heme iron of CYP3A4 via the thiazole nitrogen. This is a Type II ligand interaction.[5][6]

  • Outcome: It irreversibly inhibits CYP3A4, preventing the metabolism of concomitant drugs (e.g., other protease inhibitors), thereby "boosting" their plasma concentration.[7]

Visualizations (Graphviz/DOT)

Diagram 1: Hantzsch Thiazole Synthesis Mechanism

A logic flow of electron movement and intermediate states.

HantzschMechanism Reactants Reactants (Alpha-Haloketone + Thioamide) Step1 Step 1: S-Alkylation (Nu: Sulfur attacks C-Alpha) Reactants->Step1 SN2 Reaction Intermediate Thioimidate Intermediate Step1->Intermediate Step2 Step 2: Cyclization (N attacks Carbonyl) Intermediate->Step2 Intramolecular Step3 Step 3: Dehydration (-H2O / Aromatization) Step2->Step3 Product Final Thiazole Scaffold Step3->Product Irreversible

Caption: The stepwise mechanistic pathway of the Hantzsch synthesis, highlighting the transition from acyclic precursors to the aromatic heterocycle.

Diagram 2: Dasatinib Binding Logic (SAR)

Mapping the structural features of Dasatinib to the Kinase Active Site.

DasatinibSAR Dasatinib Dasatinib (Aminothiazole Core) Hinge Hinge Region (Met318) H-Bonding Dasatinib->Hinge via Thiazole N3 & NH2 Gatekeeper Gatekeeper (Thr315) Hydrophobic Contact Dasatinib->Gatekeeper via C5-Carboxamide Solvent Solvent Front Solubility/PK Dasatinib->Solvent via Piperazine Tail Specificity Src/Abl Selectivity DFG-in Conformation Dasatinib->Specificity Type I Binding

Caption: Structural Activity Relationship (SAR) map of Dasatinib, illustrating how specific thiazole vectors engage distinct kinase domains.[8]

References

  • Tokarski, J. S., et al. (2006).[9] "The Structure of Dasatinib (BMS-354825) Bound to Activated ABL Kinase Domain Elucidates Its Inhibitory Activity against Imatinib-Resistant ABL Mutants."[10][11] Cancer Research.[10]

  • Sevrioukova, I. F., & Poulos, T. L. (2010).[7] "Structure and mechanism of the complex between cytochrome P4503A4 and ritonavir." Proceedings of the National Academy of Sciences (PNAS).

  • BenchChem. (2025).[12] "Application Notes and Protocols for the Hantzsch Thiazole Synthesis."

  • Mishra, C. B., et al. (2024).[2][13] "Thiazole derivatives: prospectives and biological applications." Journal of Enzyme Inhibition and Medicinal Chemistry. (Note: Year updated to reflect recent review context).

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry.

Sources

Methodological & Application

Application Note: Advanced Methodologies in the Hantzsch Synthesis of Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, including dasatinib (anticancer), meloxicam (anti-inflammatory), and ritonavir (antiviral) [1]. The most robust and versatile method for constructing this 5-membered aromatic ring is the Hantzsch Thiazole Synthesis , first reported in 1887.

Historically, this condensation between α-haloketones and thioamides (or thioureas) required prolonged reflux in volatile organic solvents. However, modern drug development demands high-throughput, environmentally benign ("green") methodologies. This application note details the mechanistic principles of the Hantzsch synthesis, compares classical and modern green protocols (e.g., microwave-assisted and ionic liquid-mediated approaches), and provides self-validating experimental workflows optimized for yield and purity [2, 3].

Mechanistic Insights & Causality

Understanding the step-by-step mechanism of the Hantzsch synthesis is critical for troubleshooting low yields and preventing side reactions. The reaction is essentially a tandem bimolecular nucleophilic substitution (


) followed by an intramolecular cyclization and dehydration [4].
  • S-Alkylation (

    
    ) : The sulfur atom of the thioamide/thiourea is highly nucleophilic. It attacks the α-carbon of the α-haloketone, displacing the halide ion (typically bromide or chloride).
    
  • Intramolecular Cyclization : The nitrogen atom of the thioamide moiety then attacks the electrophilic carbonyl carbon, forming a 5-membered hydroxythiazoline intermediate .

  • Dehydration : The intermediate undergoes rapid dehydration (loss of

    
    ), driven by the thermodynamic stability of the resulting aromatic thiazole ring.
    

Causality in Optimization: Under highly acidic conditions, the cyclization step can be disrupted, leading to isomeric impurities such as 2-imino-2,3-dihydrothiazoles. Maintaining neutral or mildly basic conditions (or utilizing ionic liquids to stabilize the transition state) ensures high regioselectivity [3, 5].

Mechanism A 1. Reactants α-Haloketone + Thioamide B 2. S-Alkylation (SN2) Nucleophilic Attack by S A->B Heat / Solvent C 3. Intramolecular Cyclization N attacks Carbonyl C B->C Intermediate Formation D 4. Hydroxythiazoline Intermediate C->D E 5. Dehydration (-H2O) Aromatization D->E Acid/Base Catalysis F 6. Final Product Substituted Thiazole E->F Thermodynamic Driving Force

Hantzsch Thiazole Synthesis Mechanism: S-alkylation, cyclization, and dehydration.

Quantitative Comparison of Methodologies

The selection of a synthetic route is a trade-off between reaction time, substrate scope, and environmental impact. Recent advancements have successfully replaced the classical ethanol-reflux method with energy-efficient alternatives [2, 6].

Table 1: Comparison of Reaction Conditions for Hantzsch Thiazole Synthesis
MethodologyTypical SolventCatalyst / PromoterReaction TimeAvg. YieldGreen Metrics & Notes
Classical Reflux Ethanol / MethanolNone / Acid2 - 4 hours60 - 75%High solvent waste; thermal degradation of sensitive substrates.
Ultrasonic Irradiation EtOH/H₂O (1:1)Silica-supported TSA30 - 45 mins80 - 85%Mild conditions; cavitation enhances mass transfer.
Microwave-Assisted Methanol / DMFNone / K₂CO₃5 - 15 mins85 - 95%High atom economy; rapid dielectric heating prevents side reactions.
Ionic Liquid-Mediated [bmim]Br or [bmim]PF₆IL acts as catalyst10 - 20 mins87 - 97%Solvent-free; IL is recoverable and reusable for up to 5 cycles.

Experimental Protocols

The following protocols are designed as self-validating systems. The inclusion of specific quenching and neutralization steps ensures the isolation of the free-base thiazole rather than its hydrobromide salt.

Workflow S1 Step 1: Preparation Equimolar Haloketone & Thiourea S2 Step 2: Reaction Microwave (10 min) or Reflux (2-4 hrs) S1->S2 S3 Step 3: Quenching Cool to RT Add 5% Na2CO3 S2->S3 TLC Monitoring S4 Step 4: Isolation Filter Precipitate Wash with dH2O S3->S4 Neutralize HBr S5 Step 5: Purification Recrystallization (EtOH) S4->S5 Yield 85-95%

Step-by-step experimental workflow for the synthesis and isolation of thiazole derivatives.
Protocol A: Microwave-Assisted Synthesis (High-Throughput)

Ideal for rapid library generation and structure-activity relationship (SAR) studies. [5]

  • Reagent Preparation : In a 10 mL specialized microwave reaction vial equipped with a magnetic stir bar, combine 2-bromoacetophenone (

    
    ) and substituted thiourea (
    
    
    
    ).
    • Scientific Rationale: Strict equimolar stoichiometry prevents the formation of bis-thiazoles if the substrate contains multiple reactive nucleophilic sites.

  • Solvent Addition : Add

    
     of Methanol or DMF. Seal the vial with a Teflon-lined crimp cap.
    
  • Irradiation : Place the vial in a dedicated microwave synthesizer. Irradiate at

    
     (approx. 
    
    
    
    ) for 10 minutes.
  • Cooling & Quenching : Allow the vial to cool to room temperature. Pour the reaction contents into a 100 mL beaker containing

    
     of 
    
    
    
    aqueous solution.
    • Scientific Rationale: The reaction generates hydrobromic acid (HBr) as a byproduct, which protonates the basic thiazole nitrogen, keeping it soluble in polar solvents. The

      
       neutralizes the HBr, liberating the free base and causing immediate precipitation.
      
  • Isolation : Filter the resulting precipitate through a Büchner funnel. Wash the filter cake with ice-cold distilled water (

    
    ) to remove residual inorganic salts.
    
  • Purification : Recrystallize the crude solid from hot ethanol to yield the pure 2-amino-4-phenylthiazole derivative.

Protocol B: Ionic Liquid-Mediated Synthesis (Green Chemistry)

Ideal for environmentally conscious scale-up, utilizing recyclable media. [3, 7]

  • Reaction Setup : To a 50 mL round-bottom flask, add 1-butyl-3-methylimidazolium bromide ([bmim]Br) (

    
    ).
    
  • Reagent Addition : Add the α-haloketone (

    
    ) and thioamide (
    
    
    
    ).
    • Scientific Rationale: The ionic liquid[bmim]Br acts as both the solvent and a promoter. Its high polarity stabilizes the polar hydroxythiazoline intermediate, significantly lowering the activation energy barrier for cyclization.

  • Heating : Stir the mixture at

    
     for 15–20 minutes. Monitor completion via TLC (Hexane:EtOAc, 7:3).
    
  • Extraction : Extract the product directly from the ionic liquid using diethyl ether (

    
    ). The thiazole partitions into the ether layer, while the ionic liquid remains intact.
    
  • Catalyst Recycling : Dry the remaining ionic liquid under vacuum at

    
     for 2 hours. The [bmim]Br can be reused for up to 5 consecutive cycles with negligible loss in catalytic activity [7].
    

Troubleshooting & Optimization Guide

  • Issue: Low Yield / Incomplete Reaction

    • Cause: Suboptimal electrophilicity of the α-haloketone or poor solubility.

    • Solution: Switch from classical reflux to microwave irradiation. If using conventional heating, add a catalytic amount of silica-supported tungstosilicic acid to activate the carbonyl group [2].

  • Issue: Formation of Isomeric Impurities (2-imino-2,3-dihydrothiazoles)

    • Cause: Highly acidic environments trap the intermediate before complete dehydration and aromatization.

    • Solution: Ensure the reaction medium is strictly neutral. In highly sensitive substrates, the addition of a mild base (e.g., catalytic triethylamine) can suppress this side pathway.

  • Issue: Product Oiling Out During Quenching

    • Cause: The product is highly lipophilic or the quenching solution is too warm.

    • Solution: Perform the

      
       quench in an ice bath. If the product still oils out, extract the aqueous layer with dichloromethane (DCM), dry over anhydrous 
      
      
      
      , and concentrate under reduced pressure.

References

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES Source: Analis URL: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst Source: MDPI / Molecules URL: [Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies Source: RSC Advances URL:[Link]

  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives Source: Wiley / DOI URL:[Link]

  • Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids Source: Scientific Research Publishing URL: [Link]

Vilsmeier-Haack Formylation of a Thiazole Ring: A Detailed Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of Formylated Thiazoles

The thiazole nucleus is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of biologically active compounds and functional materials. The introduction of a formyl group (-CHO) onto this heterocyclic scaffold via the Vilsmeier-Haack reaction is a pivotal transformation, providing a versatile chemical handle for further molecular elaboration. These formylated thiazoles serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. This guide offers an in-depth exploration of the Vilsmeier-Haack formylation of the thiazole ring, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction mechanism, practical experimental protocols, and critical safety considerations.

The Vilsmeier-Haack Reaction: Mechanism and Regioselectivity on the Thiazole Ring

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction typically employs a Vilsmeier reagent, which is generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[2][3]

The mechanism proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium salt, also known as the Vilsmeier reagent.[4][5]

  • Electrophilic Aromatic Substitution: The electron-rich thiazole ring then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous workup yields the desired thiazolecarboxaldehyde.[1][4]

Regioselectivity: The Directing Influence of Substituents

The position of formylation on the thiazole ring is highly dependent on the nature and position of existing substituents. The thiazole ring itself is π-excessive, and the electron density at each position dictates the site of electrophilic attack.

  • Unsubstituted Thiazole: Formylation of unsubstituted thiazole generally occurs at the C5 position, which is the most electron-rich.

  • Substituted Thiazoles: The presence of activating or deactivating groups can alter this regioselectivity. For instance, in the case of 4-aryl-2-aminothiazole derivatives, the formylation can occur on the thiazole ring, the aryl group, or even the amino group, depending on the specific reaction conditions and the nature of the substituents.[6][7][8] A thorough analysis of the electronic properties of the specific thiazole substrate is crucial for predicting the outcome of the reaction.

Experimental Protocol: Formylation of 2-Methylthiazole

This protocol provides a detailed, step-by-step procedure for the Vilsmeier-Haack formylation of 2-methylthiazole, a representative substrate.

Materials and Reagents:
  • 2-Methylthiazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction and chromatography)

  • Hexanes (for chromatography)

Equipment:
  • Three-necked round-bottom flask

  • Dropping funnel

  • Thermometer

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and purification

  • Thin-layer chromatography (TLC) apparatus

Procedure:

1. Vilsmeier Reagent Formation:

  • In a dry, three-necked round-bottom flask purged with an inert atmosphere, place anhydrous DMF (3.0 equivalents).

  • Cool the flask to 0-5 °C using an ice-water bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.

  • Stir the mixture at 0-5 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

2. Formylation Reaction:

  • Dissolve 2-methylthiazole (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Add the solution of 2-methylthiazole to the pre-formed Vilsmeier reagent dropwise at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C for 2-4 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent).

3. Work-up and Isolation:

  • Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralize the acidic mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

4. Purification:

  • The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 2-methylthiazole-5-carboxaldehyde.[9][10][11]

Characterization of 2-Methylthiazole-5-carboxaldehyde:

The structure of the final product can be confirmed by standard spectroscopic methods:

  • ¹H NMR: Expect signals for the methyl protons, the thiazole ring proton, and the aldehyde proton.[12]

  • ¹³C NMR: Expect signals for the methyl carbon, the thiazole ring carbons, and the carbonyl carbon of the aldehyde.[12]

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product should be observed.[13]

  • IR Spectroscopy: A characteristic strong absorption band for the aldehyde carbonyl group (C=O) should be present around 1680-1700 cm⁻¹.

Data Presentation: Key Reaction Parameters

The success of the Vilsmeier-Haack formylation is contingent on several factors. The following table summarizes the key parameters and their general effects on the reaction outcome.

ParameterGeneral Effect on ReactionTypical Conditions
Substrate Electron-donating groups on the thiazole ring increase reactivity.Electron-rich thiazoles are ideal substrates.
Vilsmeier Reagent The choice of amide and halogenating agent can influence reactivity.DMF/POCl₃ is the most common and versatile reagent system.
Stoichiometry An excess of the Vilsmeier reagent is often used to drive the reaction to completion.1.2 to 3.0 equivalents of Vilsmeier reagent relative to the substrate.
Temperature Higher temperatures can increase the reaction rate but may also lead to side products.0 °C to 60 °C, depending on the reactivity of the substrate.[14]
Reaction Time Varies depending on the substrate's reactivity and the reaction temperature.2 to 6 hours, monitored by TLC.
Solvent Anhydrous solvents are crucial to prevent the decomposition of the Vilsmeier reagent.DMF can act as both reagent and solvent; DCM is a common co-solvent.

Visualizing the Process

Experimental Workflow

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Work-up & Purification DMF Anhydrous DMF Cooling Cool to 0-5 °C DMF->Cooling POCl3 POCl₃ Addition_POCl3 Slowly add POCl₃ POCl3->Addition_POCl3 Cooling->Addition_POCl3 Stirring_1 Stir for 30 min Addition_POCl3->Stirring_1 Vilsmeier_Reagent Vilsmeier Reagent Stirring_1->Vilsmeier_Reagent Addition_Substrate Add to Vilsmeier Reagent at 0-5 °C Vilsmeier_Reagent->Addition_Substrate Substrate 2-Methylthiazole in DCM Substrate->Addition_Substrate Warming Warm to RT, then heat to 40-50 °C Addition_Substrate->Warming Monitoring Monitor by TLC Warming->Monitoring Reaction_Mixture Reaction Mixture Monitoring->Reaction_Mixture Quenching Pour onto ice Reaction_Mixture->Quenching Neutralization Neutralize with NaHCO₃ Quenching->Neutralization Extraction Extract with Ethyl Acetate Neutralization->Extraction Drying Dry over MgSO₄ Extraction->Drying Concentration Concentrate Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product Pure Product Purification->Final_Product

Caption: Experimental workflow for the Vilsmeier-Haack formylation of 2-methylthiazole.

Reaction Mechanism

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Thiazole Thiazole Ring Intermediate Sigma Complex Thiazole->Intermediate + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Intermediate->Iminium_Salt Rearomatization Aldehyde Formylated Thiazole Iminium_Salt->Aldehyde + H₂O (Work-up)

Caption: Simplified mechanism of the Vilsmeier-Haack formylation of a thiazole ring.

Safety Precautions: Handling Hazardous Reagents

The Vilsmeier-Haack reaction involves the use of hazardous chemicals that require careful handling in a well-ventilated fume hood.

  • Phosphorus Oxychloride (POCl₃): This substance is highly corrosive, toxic, and reacts violently with water, releasing toxic gases.[15][16][17][18][19] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17] Handle POCl₃ under anhydrous conditions and add it slowly to DMF to control the exothermic reaction.[15][17]

  • N,N-Dimethylformamide (DMF): DMF is a combustible liquid and can be harmful if inhaled or absorbed through the skin. It is also a suspected teratogen. Use in a well-ventilated area and avoid contact with skin and eyes.

  • Work-up: The quenching of the reaction mixture with water or ice is highly exothermic and can lead to vigorous gas evolution. This step must be performed slowly and with caution in a fume hood.

Conclusion: A Versatile Tool in Chemical Synthesis

The Vilsmeier-Haack formylation of the thiazole ring is a robust and highly valuable transformation in organic synthesis. A thorough understanding of the reaction mechanism, regioselectivity, and experimental parameters is essential for its successful application. By following the detailed protocols and safety guidelines outlined in this guide, researchers can effectively utilize this reaction to synthesize a wide range of formylated thiazole derivatives, paving the way for the discovery of new and innovative molecules in drug development and materials science.

References

  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Formylation reactions of some thiazole. | Download Scientific Diagram. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • YouTube. (2021, October 11). Vilsmeier-Haack Reaction Mechanism | Organic Chemistry. Retrieved from [Link]

  • Bilecik Şeyh Edebali Üniversitesi. (n.d.). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4-Aryl-2-Aminothiazole Derivatives - AVESİS. Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Air Liquide Malaysia. (n.d.). Phosphorus Oxychloride. Retrieved from [Link]

  • Chemsrc. (2025, August 28). 2-Methyl-1,3-thiazole-5-carbaldehyde | CAS#:1003-60-7. Retrieved from [Link]

  • International Chemical Safety Cards. (n.d.). ICSC 0190 - PHOSPHORUS OXYCHLORIDE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2018, January 29). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Retrieved from [Link]

  • Asian Journal of Chemistry. (2004, June 1). Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Hypothetical Vilsmeier–Haack formylation sites versus this regioselective two-step methodology. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]

  • PubMed. (2001, November 15). Purification and identification of an impurity in bulk hydrochlorothiazide. Retrieved from [Link]

  • PubMed. (2024, July 15). ISOLATION AND PURIFICATION OF TRANSGLUTAMINASE 1 USING BIOCHEMICAL TECHNIQUES. Retrieved from [Link]

  • PubMed. (n.d.). Purification procedure for bacterial translational initiation factors IF2 and IF3. Retrieved from [Link]

  • PubMed. (n.d.). Isolation and purification of 3-hydroxy-3-methylglutaryl-coenzyme A by ion-exchange chromatography. Retrieved from [Link]

Sources

Application Note: Optimized Protocol for the Synthesis of 2-Cyclopropyl-thiazole Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-Cyclopropyl-thiazoles are highly privileged pharmacophores in modern medicinal chemistry. They serve as critical structural motifs in 1[1] and potent 2[2]. The most robust and modular approach to synthesizing these precursors is the3[3], which involves the condensation of a cyclopropanecarbothioamide with an


-haloketone or 

-haloester.

As a Senior Application Scientist, it is vital to understand the causality behind the reaction conditions to prevent yield-destroying side reactions:

  • Thionation Agent Selection: Lawesson's reagent is preferred over phosphorus pentasulfide (

    
    ) due to its enhanced solubility in organic solvents and milder reaction profile. The addition of a mild base (
    
    
    
    ) neutralizes acidic byproducts, driving the equilibrium toward the thioamide without degrading the strained cyclopropyl ring.
  • Thermal Control (Critical Insight): Temperature control during the Hantzsch condensation is paramount. It has been documented that4[4] into fused pyrrolo-thiazolium derivatives at elevated temperatures (

    
    ). Therefore, the condensation must be strictly maintained at or below 
    
    
    
    , and prolonged heating of the crude hydrobromide/hydrochloride salt must be avoided.

Synthetic Workflow Visualization

G Start Cyclopropanecarboxamide Thionation Thionation Reaction Lawesson's Reagent, Na2CO3 THF, Reflux, 3h Start->Thionation Thioamide Cyclopropanecarbothioamide (Key Intermediate) Thionation->Thioamide Hantzsch Hantzsch Condensation EtOH or MeCN, 70-80 °C (Strict Temp Control) Thioamide->Hantzsch AlphaHalo α-Haloketone / α-Haloester (e.g., 2-Bromoacetophenone) AlphaHalo->Hantzsch Product 2-Cyclopropyl-thiazole Target Precursor Hantzsch->Product

Figure 1: Two-step synthetic workflow for 2-cyclopropyl-thiazoles via Hantzsch condensation.

Quantitative Data & Reagent Summaries

Table 1: Reagent Summary for Thionation (Step 1)

Note: While Lawesson's reagent is theoretically used at 0.5 equivalents, 1.0 equivalent is utilized here to ensure complete conversion of the sterically hindered amide, as validated in patent literature[1].

ReagentMW ( g/mol )EquivalentsAmountFunction
Cyclopropanecarboxamide85.111.0173 mmol (14.7 g)Starting Material
Lawesson's Reagent404.451.0173 mmol (69.9 g)Thionating Agent
Sodium Carbonate (

)
105.991.0173 mmol (18.3 g)Acid Scavenger
Tetrahydrofuran (THF)72.11-750 mLSolvent
Table 2: Reagent Summary for Hantzsch Condensation (Step 2)
ReagentMW ( g/mol )EquivalentsAmountFunction
Cyclopropanecarbothioamide101.171.033.9 mmol (3.43 g)Nucleophile

-Haloketone (e.g., 2-Bromoacetophenone)
Varies1.033.9 mmolElectrophile
Acetonitrile (MeCN)41.05-45 mLSolvent

Step-by-Step Experimental Methodologies

Protocol A: Synthesis of Cyclopropanecarbothioamide

Objective: Convert cyclopropanecarboxamide to its corresponding thioamide efficiently while suppressing ring-opening side reactions.

  • Preparation: Flame-dry a 2 L round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert argon atmosphere.

  • Charging Reagents: Add cyclopropanecarboxamide (14.7 g, 173 mmol), Lawesson's reagent (69.9 g, 173 mmol), and anhydrous

    
     (18.3 g, 173 mmol) to the flask.
    
  • Solvent Addition: Suspend the solid mixture in 750 mL of anhydrous THF.

  • Reaction Execution: Heat the reaction mixture to a gentle reflux (

    
    ) and stir continuously for 3 hours. The 
    
    
    
    acts as an acid scavenger to prevent the acidic degradation of the cyclopropyl group.
  • Workup:

    • Cool the mixture to room temperature and concentrate it in vacuo to remove the majority of the THF.

    • Dilute the resulting crude residue with diethyl ether (500 mL) and quench with distilled water (500 mL).

    • Separate the layers in a separatory funnel. Extract the aqueous layer with an additional 250 mL of diethyl ether.

    • Combine the organic layers, wash with brine (100 mL), dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Self-Validation (QC): Analyze the crude product via

    
     (DMSO-
    
    
    
    ). The reaction is successful if the primary amide protons have disappeared and new broad singlets for the thioamide protons appear significantly downfield at
    
    
    9.23 (bs, 1H) and 9.33 (bs, 1H) ppm. The cyclopropyl protons should remain intact at
    
    
    0.81-1.00 (m, 4H) and 2.00 (tt, 1H).
Protocol B: Hantzsch Condensation to 2-Cyclopropyl-thiazole

Objective: Condense the thioamide with an


-haloketone to form the thiazole ring, strictly avoiding conditions that trigger the Cloke-Wilson rearrangement.
  • Preparation: In a 250 mL round-bottom flask, dissolve the crude cyclopropanecarbothioamide (3.43 g, 33.9 mmol) in 45 mL of HPLC-grade acetonitrile (MeCN).

  • Electrophile Addition: Slowly add the chosen

    
    -haloketone (33.9 mmol, 1.0 eq) dropwise to the stirring solution at room temperature.
    
  • Cyclization: Attach a reflux condenser and heat the mixture to

    
    . Caution:  Do not exceed 
    
    
    
    and do not use high-boiling solvents (like DMF or neat melts), as the intermediate 2-cyclopropylthiazole hydrohalide salt will undergo a cyclopropyliminium rearrangement into a fused pyrroline at temperatures approaching
    
    
    .
  • Monitoring: Stir for 2-4 hours, monitoring the disappearance of the

    
    -haloketone via TLC (Hexanes/EtOAc 4:1, UV visualization).
    
  • Workup:

    • Cool to room temperature. The thiazole hydrohalide salt may precipitate.

    • To isolate the free base, pour the reaction contents into a beaker containing 50 mL of saturated

      
       solution (to neutralize the hydrohalide salt).
      
    • Extract the aqueous mixture with ethyl acetate (

      
      ).
      
    • Wash the combined organic layers with brine, dry over

      
      , and concentrate in vacuo.
      
  • Self-Validation (QC): Confirm the structure via

    
     (
    
    
    
    ). The diagnostic marker for a successful Hantzsch synthesis is the appearance of the isolated thiazole aromatic proton (typically a sharp singlet between
    
    
    6.8 - 7.5 ppm, depending on the substitution at the 4- and 5-positions).

References

  • TRANS-3-AZA-BICYCLO[3.1.
  • Source: Mendeleev Communications / Mathnet.
  • A novel heterocyclic compound improves working memory in the radial arm maze and modulates the dopamine receptor D1R in frontal cortex of the Sprague-Dawley rat Source: Behavioural Brain Research / PubMed URL
  • Hantzsch Thiazole Synthesis Source: Chem Help Asap URL

Sources

use of 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Utility

5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde (CAS: 2375262-56-7) represents a high-value "bifunctional scaffold" for the synthesis of advanced pharmaceutical intermediates. Its utility is defined by three structural features:

  • C5-Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki, Stille, Heck), allowing the introduction of aryl or heteroaryl systems.

  • C4-Aldehyde: A versatile electrophile for reductive aminations, Wittig olefinations, or oxidation to carboxylic acids.

  • C2-Cyclopropyl: A lipophilic, metabolically stable moiety often employed to optimize pharmacokinetic (PK) profiles by reducing clearance relative to simple alkyl chains.

This guide details the strategic use of this building block, providing validated protocols for its two primary reaction vectors: C5-arylation and C4-reductive amination .

Technical Profile

PropertySpecification
CAS Number 2375262-56-7
Formula C₇H₆BrNOQS
Molecular Weight 232.10 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DCM, THF, DMF, DMSO; Low solubility in water
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)
Safety (GHS) Warning : H302 (Harmful if swallowed), H315 (Irritant), H319 (Eye Irritant), H335 (Resp. Irritant)

Strategic Reactivity: The "Divergent Hub"

The molecule acts as a divergence point. The order of operations is critical:

  • Route A (Aldehyde First): Functionalizing the aldehyde (e.g., reductive amination) before the Suzuki coupling prevents side reactions if the coupling partner contains nucleophilic amines.

  • Route B (Bromide First): Performing Suzuki coupling first is generally preferred if the aldehyde is required for subsequent heterocycle formation (e.g., condensation to form fused ring systems).

Visualization: Reactivity Pathways

ThiazoleReactivity Start 5-Bromo-2-cyclopropyl- thiazole-4-carbaldehyde Suzuki Suzuki Coupling (Pd-Catalyzed) Start->Suzuki  Ar-B(OH)2   RedAm Reductive Amination (NaBH(OAc)3) Start->RedAm  R-NH2   Oxidation Pinnick Oxidation (NaClO2) Start->Oxidation  [O]   Biaryl 5-Aryl-thiazole Intermediate Suzuki->Biaryl Amine 4-(Aminomethyl) thiazole RedAm->Amine Acid Thiazole-4-carboxylic Acid Oxidation->Acid

Figure 1: Divergent synthetic pathways accessible from the parent scaffold.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C5-Arylation)

Objective: Installation of an aryl group at the C5 position. Challenge: Thiazole bromides are electron-rich (deactivated) compared to pyridines, requiring robust catalytic systems. Recommended Catalyst: Pd(dppf)Cl₂[1]·DCM or Pd(PPh₃)₄.

Materials
  • Substrate: 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 – 3.0 equiv)[2]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[2]

Step-by-Step Procedure
  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the thiazole substrate (1.0 mmol, 232 mg), aryl boronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol, 276 mg).

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 mmol, ~40 mg) under positive inert gas pressure.

  • Reaction: Heat the mixture to 80–90°C for 4–12 hours. Monitor by TLC (typically 20% EtOAc/Hexane) or LC-MS.

    • Checkpoint: Look for the disappearance of the bromide peak (M+ and M+2 pattern).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography.

Expert Tip: If the aldehyde is sensitive to the basic conditions (aldol condensation risk), switch to a non-aqueous base system like CsF in Toluene/Dioxane .

Protocol B: Reductive Amination (C4-Functionalization)

Objective: Conversion of the C4-aldehyde to a secondary or tertiary amine. Reagent Choice: Sodium Triacetoxyborohydride (STAB) is preferred over NaBH₄ for its selectivity toward imines in the presence of aldehydes, preventing direct reduction of the aldehyde to alcohol.

Materials
  • Substrate: 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) - Optional, promotes imine formation

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

Step-by-Step Procedure
  • Imine Formation: In a round-bottom flask, dissolve the thiazole aldehyde (1.0 mmol) and the amine (1.1 mmol) in anhydrous DCE (5 mL).

  • Activation: Add Acetic Acid (1.0 mmol, 60 µL) if the amine is weakly nucleophilic (e.g., anilines). Stir at room temperature for 30–60 minutes.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol, 318 mg) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–16 hours.

    • Checkpoint: LC-MS should show the mass of the amine product (M+H). If aldehyde alcohol (reduction byproduct) is observed, ensure the imine formation step is given more time before adding STAB.

  • Quench: Quench with Saturated Aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to decompose boron complexes.

  • Extraction: Extract with DCM (3 x 10 mL).

  • Purification: Dry over MgSO₄ and concentrate. Purify via amine-functionalized silica or standard silica with 1-5% MeOH/DCM (+0.1% NH₄OH).

Workflow Visualization (Suzuki Coupling)

SuzukiProtocol Step1 Step 1: Reagent Prep Combine Thiazole, Boronic Acid, Base in reaction vial Step2 Step 2: Inertion Purge with N2/Ar (5 mins) Step1->Step2 Step3 Step 3: Catalyst Addition Add Pd(dppf)Cl2 to solvent mix Step2->Step3 Step4 Step 4: Heating 80-90°C for 4-12 hours Step3->Step4 Step5 Step 5: Monitoring (LC-MS) Check for Br consumption Step4->Step5 Step5->Step4 Incomplete Step6 Step 6: Workup & Purification EtOAc extraction -> Column Chrom. Step5->Step6 Complete

Figure 2: Operational workflow for the Suzuki-Miyaura coupling of the thiazole scaffold.

References

  • PubChem Compound Summary. (2025). 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (2025). Reductive Amination Protocols. [Link][3]

  • Chinchilla, R., & Nájera, C. (2007). The Suzuki-Miyaura Reaction in the Synthesis of Heterocycles. Chemical Reviews. (Contextual grounding for thiazole coupling).

Sources

development of antifungal agents from cyclopropyl-thiazole scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Development of Antifungal Agents from Cyclopropyl-Thiazole Scaffolds

Executive Summary

The rise of multidrug-resistant fungal pathogens, particularly Candida and Aspergillus species, necessitates the development of novel pharmacophores.[1][2] The cyclopropyl-thiazole scaffold has emerged as a high-priority candidate due to its dual mechanism of action: inhibition of lanosterol 14


-demethylase (CYP51) and direct disruption of fungal membrane integrity. This guide details the chemical synthesis, biological validation, and mechanism of action (MoA) profiling for these agents, specifically focusing on (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives.[2][3][4]

Strategic Rationale: Why Cyclopropyl-Thiazole?

Expert Insight: The thiazole ring acts as a bioisostere for the imidazole ring found in azole antifungals, providing a binding site for the heme iron of CYP51. However, the addition of a cyclopropyl moiety is the critical innovation.

  • Conformational Rigidity: The cyclopropyl group restricts the rotation of the side chain, locking the molecule into a bioactive conformation that fits the hydrophobic pocket of the enzyme more effectively than flexible alkyl chains.

  • Metabolic Stability: Unlike linear alkyl chains, the cyclopropyl ring is resistant to rapid metabolic oxidation, prolonging the half-life of the compound.

Chemical Synthesis Protocol

Objective: Synthesize 2-(2-(cyclopropylmethylene)hydrazinyl)-4-arylthiazole derivatives via a convergent Hantzsch condensation pathway.

Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Hantzsch Synthesis cluster_1 Step 2: Hydrazone Formation Start1 Substituted Acetophenone Inter Intermediate: 2-Hydrazinyl-4-arylthiazole Start1->Inter Bromination (Br2) then Condensation Start2 Thiosemicarbazide Start2->Inter Reflux/EtOH Product Target Scaffold: Cyclopropyl-Thiazole Inter->Product Schiff Base Formation (Cat. AcOH, Reflux) Reagent Cyclopropanecarbaldehyde Reagent->Product Condensation

Figure 1: Convergent synthesis workflow for cyclopropyl-thiazole derivatives.

Detailed Methodology

Step 1: Synthesis of 2-Hydrazinyl-4-arylthiazole (Hantzsch Condensation)

  • Reagents: 2-Bromoacetophenone derivatives (1.0 eq), Thiosemicarbazide (1.1 eq), Ethanol (anhydrous).

  • Protocol:

    • Dissolve 2-bromoacetophenone in absolute ethanol (10 mL/mmol).

    • Add thiosemicarbazide slowly to the stirring solution.

    • Reflux for 2–4 hours. Monitor via TLC (System: Hexane:Ethyl Acetate 3:1).

    • Causality: The reflux drives the cyclization between the ketone and the thiourea moiety. The hydrobromide salt precipitates upon cooling.

    • Neutralize the solid with 10% NaHCO₃ to liberate the free base hydrazine. Recrystallize from ethanol.

Step 2: Introduction of the Cyclopropyl Moiety

  • Reagents: Intermediate from Step 1 (1.0 eq), Cyclopropanecarbaldehyde (1.1 eq), Glacial Acetic Acid (catalytic drops).

  • Protocol:

    • Suspend the hydrazine intermediate in ethanol.

    • Add cyclopropanecarbaldehyde and 2–3 drops of glacial acetic acid.

    • Reflux for 3–5 hours.

    • Critical Control Point: The acetic acid acts as a proton donor to activate the carbonyl carbon of the aldehyde, facilitating nucleophilic attack by the hydrazine nitrogen. Without acid catalysis, yields drop significantly.

    • Filter the precipitate, wash with cold ethanol, and dry.

Biological Evaluation & Validation

Trustworthiness: Protocols must adhere to CLSI (Clinical and Laboratory Standards Institute) guidelines to ensuring reproducibility.

A. In Vitro Susceptibility Testing (CLSI M27-A3)
  • Medium: RPMI 1640 buffered with MOPS (pH 7.0).

  • Inoculum: Adjust Candida albicans suspension to

    
     CFU/mL.
    
  • Compound Prep: Dissolve in DMSO (final concentration <1% to avoid solvent toxicity).

  • Readout: MIC is the lowest concentration showing 100% growth inhibition after 24h at 35°C.

B. Mechanism of Action: Sorbitol & Ergosterol Rescue Assays

To distinguish between cell wall inhibition and membrane disruption, perform "rescue" assays.[3]

  • Sorbitol Assay (Cell Wall Integrity):

    • Compare MIC in standard medium vs. medium supplemented with 0.8 M sorbitol.

    • Logic: Sorbitol acts as an osmotic protectant. If the compound attacks the cell wall (like Echinocandins), the MIC will increase significantly in the presence of sorbitol (the cells survive despite wall damage). If MIC remains unchanged, the target is likely not the cell wall.

  • Ergosterol Binding Assay (Membrane Integrity):

    • Compare MIC in standard medium vs. medium + exogenous ergosterol (400 µg/mL).

    • Logic: If the compound binds directly to membrane ergosterol (like Amphotericin B), exogenous ergosterol will sequester the drug, causing a 4-to-8-fold increase in MIC (shift). If the compound inhibits synthesis (CYP51), the shift is typically smaller or absent in short-term reads.

MoA Visualization

MoA Compound Cyclopropyl-Thiazole Agent CYP51 Target 1: CYP51 Enzyme (Lanosterol 14a-demethylase) Compound->CYP51 Inhibition Membrane Target 2: Fungal Membrane (Direct Interaction) Compound->Membrane Insertion/Disruption Ergosterol Ergosterol Depletion CYP51->Ergosterol Blocks Synthesis ToxicSterols Accumulation of Toxic Methyl-Sterols CYP51->ToxicSterols Causes Permeability Altered Membrane Permeability Membrane->Permeability Ergosterol->Permeability ToxicSterols->Permeability Death Fungal Cell Death (Fungicidal) Permeability->Death

Figure 2: Dual mechanism of action targeting ergosterol biosynthesis and membrane integrity.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of phenyl ring substituents on antifungal potency against C. albicans.

Compound IDR-Substituent (Phenyl Ring)MIC (µg/mL)Activity Interpretation
3a H (Unsubstituted)3.91Moderate baseline activity.
3b 4-Cl (Para-Chloro)0.015 High Potency. Halogen enhances lipophilicity and membrane penetration.
3c 4-Br (Para-Bromo)0.03High Potency. Steric bulk is tolerated.
3d 4-NO₂ (Nitro)7.81Reduced activity. Electron-withdrawing group may reduce nitrogen basicity affecting binding.
3e 2,4-Dichloro0.98Good activity, but steric hindrance at ortho-position slightly reduces efficacy vs para.

Key SAR Finding: Lipophilic electron-withdrawing groups (Cl, Br) at the para position of the phenyl ring drastically improve potency, likely by increasing the partition coefficient (LogP) facilitating entry through the fungal cell wall [1].

ADME & Toxicity Profiling

Before advancing to in vivo models, the "therapeutic window" must be established via hemolysis assays.

Protocol: Erythrocyte Hemolysis Assay

  • Preparation: Wash sheep erythrocytes (RBCs) 3x with PBS. Prepare a 2% RBC suspension.

  • Incubation: Mix compound (concentration range 1–100 µg/mL) with RBC suspension. Incubate at 37°C for 60 min.

  • Controls:

    • Negative: PBS (0% lysis).

    • Positive: 1% Triton X-100 (100% lysis).

  • Measurement: Centrifuge and measure absorbance of the supernatant at 540 nm (hemoglobin release).

  • Acceptance Criteria: A viable drug candidate should show <5% hemolysis at 10x the MIC.

References

  • Łączkowski, K. Z., et al. (2018).[3][4][5] "Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti-Toxoplasma gondii agents: synthesis, toxicity evaluation, and molecular docking study."[5][6] Medicinal Chemistry Research, 27, 2125–2140.[5][6] Link

  • Biernasiuk, A., et al. (2021).[1] "The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans."[1][2] Applied Microbiology and Biotechnology, 105, 6423–6438. Link

  • CLSI. (2008). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition." CLSI document M27-A3. Wayne, PA: Clinical and Laboratory Standards Institute. Link

  • Sharshira, E. M., & Hamada, N. M. M. (2012).[7] "Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives." American Journal of Organic Chemistry, 2(3), 69-73.[7] Link

Sources

Application Notes and Protocols for Thiazole Derivatives as Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazole Scaffold in Anticonvulsant Drug Discovery

Epilepsy is a chronic neurological disorder characterized by recurrent, unprovoked seizures, affecting millions worldwide.[1] Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain resistant to treatment, highlighting the urgent need for novel therapeutic agents.[2] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, has emerged as a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities.[3] Thiazole derivatives have demonstrated a broad spectrum of biological effects, including anticonvulsant properties, making them a focal point in the development of new AEDs.[4]

The anticonvulsant potential of thiazole-containing compounds is often attributed to their ability to mimic the necessary pharmacophoric features of established AEDs.[4][5] These features typically include a hydrophobic aryl ring system, a hydrogen bond acceptor/donor domain, and an electron donor moiety.[4][5] By incorporating the thiazole nucleus, medicinal chemists can create molecules that potentially interact with key targets in the central nervous system (CNS) to modulate neuronal excitability. This document provides a comprehensive guide to the application of thiazole derivatives as anticonvulsant agents, detailing synthesis strategies, preclinical screening protocols, and data interpretation.

I. Synthesis Strategies for Anticonvulsant Thiazole Derivatives

A common and effective method for synthesizing a diverse library of thiazole derivatives for anticonvulsant screening is through a multi-step reaction sequence. A widely adopted approach involves the Knoevenagel condensation.[5][6]

General Synthetic Protocol:

A general synthesis scheme often begins with the formation of a 2-aminothiazole derivative, which then serves as a key intermediate. This intermediate can be further modified, for instance, by reacting with an appropriate aldehyde in the presence of a catalyst to yield the final thiazole derivatives.[5]

Example Protocol: Synthesis of 5-Aryl-2-(thiazol-2-ylimino)-thiazolidin-4-one Derivatives.[5]

  • Step 1: Synthesis of 2-(thiazol-2-ylimino)-thiazolidin-4-one. This intermediate is prepared according to established literature methods.

  • Step 2: Knoevenagel Condensation. A mixture of the 2-(thiazol-2-ylimino)-thiazolidin-4-one (5 mmol), an appropriate aromatic aldehyde (5 mmol), and anhydrous sodium acetate (5 mmol) in glacial acetic acid (20 mL) is heated under reflux for 3 hours.

  • Step 3: Isolation and Purification. The precipitate that forms upon cooling is filtered, washed with methanol, and recrystallized from a suitable solvent mixture (e.g., DMF:ethanol) to yield the final product.

  • Characterization. The chemical structure and purity of the synthesized compounds are confirmed using techniques such as FT-IR, ¹H-NMR, Mass spectroscopy, and elemental analysis.[4]

This synthetic approach allows for the introduction of various substituents on the aromatic ring, enabling the exploration of structure-activity relationships (SAR).

G cluster_synthesis Synthesis Workflow start 2-Aminothiazole Precursor intermediate Thiazole Intermediate (e.g., 2-imino-4-thiazolidinone) start->intermediate Initial Synthesis reaction Knoevenagel Condensation or similar reaction intermediate->reaction reagents Aromatic Aldehydes & Catalysts reagents->reaction product Final Thiazole Derivatives reaction->product Purification & Characterization

Caption: General synthetic workflow for thiazole derivatives.

II. Preclinical Screening for Anticonvulsant Activity

A standardized preclinical screening workflow is essential for identifying and characterizing the anticonvulsant potential of novel thiazole derivatives.[7] This typically involves a tiered approach, starting with initial in vivo screening in rodent models, followed by quantitative analysis to determine efficacy and neurotoxicity.[8][9]

Phase I: Initial Anticonvulsant Screening

The initial phase of screening utilizes well-validated animal models to provide a rapid assessment of a compound's potential anticonvulsant activity.[10] The two most widely used models are the Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[8][11]

A. Maximal Electroshock Seizure (MES) Test

The MES test is a model of generalized tonic-clonic seizures and is particularly effective for identifying compounds that prevent seizure spread.[8][12]

Protocol:

  • Animals: Male albino mice (18-25 g) are used.[7]

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the solvent used to dissolve the compound.

  • Time to Peak Effect: The test is conducted at the presumed time of peak effect of the compound.

  • Seizure Induction: A maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered via corneal electrodes.[7] Local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas prior to electrode placement.[7]

  • Observation: Animals are observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of this tonic extension is the endpoint indicating protection.[12]

  • Data Analysis: The number of animals protected in each group is recorded.

B. Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for myoclonic and absence seizures and identifies compounds that can increase the seizure threshold.[7][8]

Protocol:

  • Animals: Male albino mice (18-25 g) are used.

  • Drug Administration: The test compound or vehicle is administered as in the MES test.

  • Seizure Induction: At the time of peak effect, a convulsive dose of Pentylenetetrazole (PTZ) (e.g., 85 mg/kg for mice) is injected subcutaneously.[9]

  • Observation: Animals are observed for 30 minutes for the onset of clonic seizures, characterized by clonus of the forelimbs, hindlimbs, and/or jaw lasting for at least 5 seconds.[7][13] An animal is considered protected if no clonic seizure is observed.[7]

  • Data Analysis: The number of protected animals in each group is recorded.

Phase II: Quantitative Analysis and Neurotoxicity Assessment

Compounds that show activity in the initial screening phase are further evaluated to determine their potency and safety profile.

A. Determination of Median Effective Dose (ED₅₀)

The ED₅₀ is the dose of a compound that produces a therapeutic effect in 50% of the animals tested.[12] This is determined for both the MES and scPTZ tests by testing a range of doses and using statistical methods (e.g., probit analysis) to calculate the ED₅₀ value.

B. Rotarod Neurotoxicity Test

This test assesses for potential motor impairment and neurotoxicity, which are common side effects of AEDs.[4][7]

Protocol:

  • Animals: Male albino mice (18-25 g) are used.

  • Training: Animals are trained to remain on a rotating rod (e.g., 6 rpm) for a set period (e.g., 120 seconds) for at least three consecutive trials before the test day.[7]

  • Drug Administration: The test compound or vehicle is administered at various doses.

  • Testing: At predetermined time points after drug administration, mice are placed on the rotarod.

  • Observation: The time each mouse remains on the rotating rod is recorded. An animal is considered to have failed the test if it falls off the rod before the predetermined time.[7]

  • Data Analysis: The number of animals that fail the test at each dose is recorded. The median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit motor impairment, is calculated.[7]

Phase III: Data Analysis and Interpretation

The final phase involves calculating the Protective Index (PI) to assess the compound's therapeutic window.

Protective Index (PI) Calculation:

The PI is the ratio of the TD₅₀ to the ED₅₀ (PI = TD₅₀ / ED₅₀). A higher PI value indicates a wider margin of safety between the therapeutic and toxic doses, making the compound a more promising candidate for further development.[14]

G cluster_screening Anticonvulsant Screening Workflow cluster_phase1 Phase I: Initial Screening cluster_phase2 Phase II: Quantitative Analysis cluster_phase3 Phase III: Data Interpretation start Synthesized Thiazole Derivatives mes Maximal Electroshock (MES) Test start->mes scptz Subcutaneous PTZ (scPTZ) Test start->scptz rotarod Rotarod Neurotoxicity (TD50 Determination) start->rotarod ed50 ED50 Determination (MES & scPTZ) mes->ed50 scptz->ed50 pi Protective Index (PI) Calculation (TD50/ED50) ed50->pi rotarod->pi end Lead Candidate Identification pi->end

Caption: Preclinical screening workflow for anticonvulsant agents.

III. Structure-Activity Relationship (SAR) Insights

Systematic modification of the thiazole scaffold allows for the elucidation of SAR, which is crucial for optimizing anticonvulsant activity and minimizing toxicity.

Key Observations from SAR Studies:

  • Substitution on the Aryl Ring: The nature and position of substituents on the aryl ring attached to the thiazole or an associated heterocyclic system can significantly influence anticonvulsant activity. Electron-withdrawing groups like nitro and chloro have been shown to enhance potency in some series.[4]

  • Hydrophobic Domain: The presence of a hydrophobic aryl ring is a common feature of many anticonvulsant drugs and is considered an important structural requirement.[4][5]

  • Hydrogen Bonding Domain: A hydrogen-binding domain, often an N-H or similar group, is another critical feature for interaction with biological targets.[5]

  • Electron-Donor Group: A carbonyl group or other electron-donor moiety is often included in the pharmacophore model for anticonvulsant activity.[5]

Table 1: Example SAR Data for Thiazole Derivatives

Compound IDAryl Substituent (R)MES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI)
I-a 4-Fluoro55.2>100150.8>2.7
I-b 4-Chloro48.992.5165.33.4
I-c 4-Nitro35.778.1120.43.4
I-d 2,4-Dichloro42.185.3145.93.5
Phenytoin -9.5>10068.57.2
Carbamazepine -8.840.785.19.7

Data is hypothetical and for illustrative purposes.

IV. Mechanism of Action Considerations

While the precise mechanism of action for many novel thiazole derivatives is still under investigation, several potential targets are implicated based on their structural similarity to known AEDs and the outcomes of preclinical tests.

  • Modulation of Voltage-Gated Ion Channels: Activity in the MES test often suggests an ability to block voltage-gated sodium channels, thereby preventing seizure spread.

  • Enhancement of GABAergic Neurotransmission: Activity in the scPTZ test may indicate an interaction with the GABAergic system, for instance, by enhancing the action of GABA at GABA-A receptors.[5]

  • Multi-Target Activity: Some thiazole derivatives may exhibit a broad spectrum of activity, suggesting they act on multiple targets, which can be advantageous for treating refractory epilepsy.[6]

Further mechanistic studies, such as in vitro electrophysiological recordings on neuronal cultures or brain slices, are necessary to elucidate the specific molecular targets of promising lead compounds.[1][15]

V. Conclusion and Future Directions

Thiazole derivatives represent a promising class of compounds for the development of novel anticonvulsant agents.[4] The synthetic versatility of the thiazole scaffold allows for the creation of large libraries of compounds for screening. The established preclinical screening protocols provide a robust framework for identifying and characterizing active compounds with favorable safety profiles.[7] Future research should focus on elucidating the precise mechanisms of action of lead compounds and optimizing their pharmacokinetic properties to advance them towards clinical development. The integration of in vitro high-throughput screening methods can further accelerate the discovery of new, safer, and more effective treatments for epilepsy.[15]

References

  • Thiazole-Bearing 4-Thiazolidinones as New Anticonvulsant Agents. (2020). MDPI. Available at: [Link]

  • 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. (2022). Frontiers in Chemistry. Available at: [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Design, In-Silico Studies, Synthesis, Characterization, and Anticonvulsant Activities of Novel Thiazolidin-4-One Substituted Thiazole Derivatives. (2022). MDPI. Available at: [Link]

  • Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. (2023). MDPI. Available at: [Link]

  • From Neurons to Networks: High-Throughput Epilepsy Models for Translational Neuroscience. (n.d.). ChemPartner. Available at: [Link]

  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2025). Indian Journal of Novel Drug Research and Pharmaceutical Hub. Available at: [Link]

  • The synthesis and the anticonvulsant activity screening of new 5-substituted 2-imino-4-thiazolidinone derivatives. (2022). Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • The NIH Anticonvulsant Drug Development (ADD) Program: preclinical anticonvulsant screening project. (n.d.). ResearchGate. Available at: [Link]

  • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Journal of Drug Delivery and Therapeutics Screening models for antiepileptic drugs: A Review. (2021). Semantic Scholar. Available at: [Link]

  • Synthesis and anticonvulsant activities of novel 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles in mouse models of seizures. (n.d.). Taylor & Francis Online. Available at: [Link]

  • The Screening models for antiepileptic drugs: A Review. (2021). Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Screening for efficacious anticonvulsants and neuroprotectants in delayed treatment models of organophosphate-induced status epilepticus. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Molecular Targets Versus Models for New Antiepileptic Drug Discovery. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Structures of some thiazole derivatives with anticonvulsant activity. (n.d.). ResearchGate. Available at: [Link]

  • Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. (2022). Bentham Science. Available at: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). MDPI. Available at: [Link]

  • Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. (2022). Frontiers in Chemistry. Available at: [Link]

  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (n.d.). SciSpace. Available at: [Link]

  • Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. (2007). PubMed. Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Available at: [Link]

  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. (2024). National Institutes of Health (NIH). Available at: [Link]

Sources

Application Note: Divergent Synthesis of Novel Heterocycles from 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the strategic selection of highly functionalized, multi-electrophilic building blocks is paramount for exploring vast chemical space. 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde (CAS: 2375262-56-7) represents a premium scaffold for the divergent synthesis of novel heterocyclic systems.

This building block features three distinct synthetic handles:

  • The 2-Cyclopropyl Group : Imparts optimal lipophilicity (logP modulation) and metabolic stability compared to linear alkyl chains, a highly valued trait in structure-activity relationship (SAR) optimization.

  • The 4-Carbaldehyde Motif : Enables classical condensation, olefination, and reductive amination pathways.

  • The 5-Bromide Position : Serves as a prime site for transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

This application note provides validated, step-by-step methodologies for transforming this monocycle into complex fused bicyclic systems (thieno[2,3-d]thiazoles) and highly substituted monocycles (5-arylthiazoles).

Mechanistic Rationale & Retrosynthetic Analysis

The true synthetic power of 5-bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde lies in the synergistic ortho-relationship between the electron-withdrawing aldehyde and the bromide leaving group. The inherently electron-deficient nature of the thiazole ring is further activated by the 4-carboxaldehyde, making the 5-position exceptionally susceptible to nucleophilic attack.

  • Pathway A: Synthesis of Fused Thieno[2,3-d]thiazoles Reacting the scaffold with an active methylene thiol (e.g., ethyl 2-mercaptoacetate) triggers a tandem reaction sequence. The highly nucleophilic thiolate first undergoes SNAr at the 5-position. The resulting thioether intermediate immediately undergoes an intramolecular Knoevenagel-type aldol condensation with the adjacent 4-aldehyde. Subsequent dehydration yields the fully aromatized thieno[2,3-d]thiazole core. This cascade approach is well-documented for similar ortho-halothiazolecarbaldehydes [1].

  • Pathway B: Synthesis of 5-Aryl Monocycles via Suzuki-Miyaura Coupling The C5–Br bond readily undergoes oxidative addition with Pd(0) species. Despite the proximity of the cyclopropyl and aldehyde groups, the 5-position remains sterically accessible for cross-coupling with aryl or heteroaryl boronic acids. This allows for the rapid generation of extended π-conjugated systems.

Synthetic Workflow

G Core 5-Bromo-2-cyclopropyl- 1,3-thiazole-4-carbaldehyde CondA Ethyl 2-mercaptoacetate K2CO3, DMF, 60 °C (Tandem SNAr / Aldol) Core->CondA Pathway A CondB Ar-B(OH)2, Pd(dppf)Cl2 Na2CO3, Dioxane/H2O, 90 °C (Suzuki-Miyaura) Core->CondB Pathway B ProdA Ethyl 2-cyclopropylthieno [2,3-d]thiazole-5-carboxylate (Fused Bicyclic System) CondA->ProdA ProdB 5-Aryl-2-cyclopropyl- 1,3-thiazole-4-carbaldehyde (Substituted Monocycle) CondB->ProdB

Fig 1: Divergent synthetic pathways from 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde.

Detailed Experimental Protocols

Protocol A: Synthesis of Ethyl 2-cyclopropylthieno[2,3-d]thiazole-5-carboxylate

This protocol leverages a tandem SNAr/intramolecular aldol condensation to construct a fused bicyclic system in a single pot.

Materials:

  • 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde (1.0 equiv, 1.0 mmol, 232 mg)

  • Ethyl 2-mercaptoacetate (1.2 equiv, 1.2 mmol, 144 mg)

  • Potassium carbonate (K₂CO₃) (2.5 equiv, 2.5 mmol, 345 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the thiazole scaffold and anhydrous K₂CO₃.

  • Solvation & Initiation: Add 5.0 mL of anhydrous DMF. Causality: DMF is a polar aprotic solvent that excellently solvates the potassium cation, leaving the thiolate highly "naked" and nucleophilic, which is critical for accelerating the initial SNAr step.

  • Reagent Addition: Add ethyl 2-mercaptoacetate dropwise at room temperature.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C for 4 hours. Causality: Room temperature is too slow for SNAr on this specific system, while temperatures above 80 °C can lead to decomposition of the active methylene or undesired thioester hydrolysis. 60 °C provides the optimal thermodynamic balance.

  • Workup: Cool the mixture to room temperature and quench by pouring into 25 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (3 × 10 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc, gradient 9:1 to 4:1).

Self-Validation System: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active starting material (Rf ~0.6) and the appearance of a new, highly fluorescent spot (Rf ~0.4) indicates successful cyclization. Confirm product identity via 1H NMR: look for the complete disappearance of the aldehyde proton at ~9.8 ppm and the appearance of the diagnostic thieno[2,3-d]thiazole aromatic proton (singlet) at ~7.8 ppm.

Protocol B: Synthesis of 5-Aryl-2-cyclopropyl-1,3-thiazole-4-carbaldehydes

This protocol utilizes Suzuki-Miyaura cross-coupling to append aryl groups to the C5 position.

Materials:

  • 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde (1.0 equiv, 1.0 mmol, 232 mg)

  • Arylboronic acid (e.g., 4-Methoxyphenylboronic acid) (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol, 36 mg)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv, 2.0 mmol, 212 mg)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation: In a 20 mL microwave vial or Schlenk flask, combine the thiazole scaffold, arylboronic acid, and Na₂CO₃.

  • Degassing: Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with Nitrogen or Argon gas for 10 minutes. Causality: Dioxane/Water creates a homogeneous biphasic mixture at reflux that solvates both the highly lipophilic cyclopropylthiazole and the inorganic base. Degassing is critical to prevent the oxidative homocoupling of the boronic acid and catalyst degradation.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a stream of inert gas and seal the vessel. Causality: The bidentate dppf ligand has a large bite angle, which facilitates the reductive elimination step—often the rate-limiting step in forming sterically hindered tetra-substituted double bonds at the C5 position.

  • Heating: Heat the mixture to 90 °C for 12 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium black. Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc, gradient 95:5 to 80:20).

Self-Validation System: Monitor via LC-MS. The starting material exhibits an isotopic pattern characteristic of a single bromine atom (M, M+2 of equal intensity at m/z 232/234). The successful product will show a mass shift corresponding to the added aryl group and the complete loss of the bromine isotopic signature.

Quantitative Data Summary

The following table summarizes the expected reaction metrics and validation parameters for the two divergent protocols.

ParameterProtocol A: Thieno[2,3-d]thiazole SynthesisProtocol B: Suzuki-Miyaura Coupling
Target Scaffold Fused Bicyclic (Thieno[2,3-d]thiazole)Substituted Monocycle (5-Arylthiazole)
Key Reagents Ethyl 2-mercaptoacetate, K₂CO₃Ar-B(OH)₂, Pd(dppf)Cl₂, Na₂CO₃
Solvent System Anhydrous DMF1,4-Dioxane / H₂O (4:1)
Temperature 60 °C90 °C
Reaction Time 4 hours12 hours
Typical Yield 75 - 85%80 - 92%
Purification Silica Gel (Hexanes/EtOAc)Silica Gel (Hexanes/EtOAc)
Validation Marker Loss of -CHO signal (~9.8 ppm) in NMRLoss of Br isotopic pattern in LC-MS

References

  • Athmani, S., Farhat, M. F., & Iddon, B. (1992). Azoles. Part 9. Synthesis of derivatives of thieno[2,3-d]thiazole, 4H-pyrrolo-[2,3-d]thiazole, 2H-pyrazolo[3,4-d]thiazole and isoxazolo[3,4-d]thiazole from thiazolidine-2,4-dione. Journal of the Chemical Society, Perkin Transactions 1, (2), 215-219.[Link]

  • Li, Y., et al. (2013). Asymmetrical/Symmetrical D−π−A/D−π−D Thiazole-Containing Aromatic Heterocyclic Fluorescent Compounds Having the Same Triphenylamino Chromophores. The Journal of Organic Chemistry, 78(17), 8669−8679.[Link]

Sources

Troubleshooting & Optimization

side products in the bromination of thiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thiazole Bromination & Functionalization Senior Application Scientist Desk | Doc ID: THZ-BR-005 | Updated: March 2026[1][2]

Introduction: The Thiazole Paradox

Welcome. You are likely here because your thiazole bromination yielded a black tar, an inseparable mixture of isomers, or a "product" that disappeared during aqueous workup.[2]

Thiazoles present a unique synthetic paradox: they are electron-deficient (pyridine-like) yet susceptible to electrophilic attack at the C5 position (thiophene-like) when activated.[1][2] The success of your bromination depends entirely on managing the competition between Electrophilic Aromatic Substitution (SEAr) and Radical Substitution , while mitigating the formation of hydrobromide salts that trap your product.

This guide moves beyond basic textbook definitions to address the causality of side product formation and provides self-validating protocols to ensure purity.

Module 1: Regioselectivity & The "Decision Tree"

The most common failure mode is unintended regioselectivity. You must choose your conditions based on whether you want to brominate the Ring (C5) or the Side Chain (Alkyl group) .[2]

The Mechanism of Divergence
  • Pathway A (Ionic/SEAr): In polar solvents (MeCN, DMF, AcOH), the reaction proceeds via an ionic mechanism.[2] The lone pair on the sulfur and any C2-donating group (like -NH2) directs the electrophile (Br+) to the C5 position .

  • Pathway B (Radical): In non-polar solvents (CCl4, Benzene) with initiators (Light, AIBN), NBS generates a bromine radical (Br[1][2]•). This attacks the weakest C-H bond, which is typically on an alkyl side chain (benzylic-like position), not the ring.

Visualizing the Divergence:

ThiazoleBromination cluster_Ionic Pathway A: Ionic (SEAr) cluster_Radical Pathway B: Radical Start 4-Methylthiazole (Substrate) Cond1 Br2 or NBS Polar Solvent (MeCN) No Light Start->Cond1 Cond2 NBS Non-polar (CCl4) AIBN / Light Start->Cond2 Prod1 5-Bromo-4-methylthiazole (Ring Substitution) Cond1->Prod1 Major Product Side1 4,5-Dibromo Species (Over-reaction) Prod1->Side1 Excess Reagent Prod2 4-(Bromomethyl)thiazole (Side-Chain Substitution) Cond2->Prod2 Major Product

Figure 1: Divergent reaction pathways for alkyl-substituted thiazoles. Solvent polarity acts as the primary switch between ring and side-chain functionalization.[1]

Module 2: Critical Side Products & Troubleshooting

The "Salt Trap" (Hydrobromide Formation)
  • The Issue: When brominating 2-aminothiazoles, the byproduct is HBr. Thiazoles are basic; they react with HBr to form insoluble Thiazolium Hydrobromide salts .[2]

  • Symptom: The reaction mixture turns into a thick slurry or solid cake.[2] Users often filter this solid, assume it is succinimide (if using NBS), and discard it.[2] You are discarding your product.

  • Correction: You must perform a "Free Basing" step.

    • Protocol Adjustment: Quench the reaction with saturated aqueous NaHCO3 or NaOAc to liberate the free base before extraction.

The "Over-Bromination" (Dibromo Species)
  • The Issue: The C5 position is reactive, but once brominated, the ring deactivates. However, if strong activating groups (like -NH2 or -OH) are present at C2, the ring remains sufficiently electron-rich to accept a second bromine at C4 (if empty) or promote N-bromination.[1][2]

  • Symptom: LCMS shows M+2 and M+4 peaks (Dibromo pattern).[2]

  • Correction:

    • Use NBS instead of Br2 for stoichiometric control.

    • Maintain low temperatures (0°C to -10°C).[2]

    • Add the brominating agent dropwise to the thiazole solution (keep thiazole in excess until the end).[2]

Perbromide Charge-Transfer Complexes
  • The Issue: Thiazoles can form orange/red charge-transfer complexes with Br2 (Thiazole[1]·Br2), which are not true covalent bonds but stable solids.[2]

  • Symptom: You isolate a red solid that has the correct mass but wrong NMR (broad peaks) or melts over a wide range.[2]

  • Correction: Wash the organic layer with 10% Sodium Thiosulfate or Sodium Bisulfite to reduce the complexed bromine.

Module 3: Reagent Selection Matrix

ReagentReactivitySelectivityPrimary Side ProductRecommended For
Br2 (Elemental) HighLowPolybromination, OxidationDeactivated thiazoles; Large scale (cheap).[1][2]
NBS (N-Bromosuccinimide) ModerateHighSuccinimide (benign), Side-chain bromo (if radical)Standard Lab Scale ; 2-Aminothiazoles; Alkyl-thiazoles.[1][2]
PTAB (Phenyltrimethylammonium tribromide) MildVery HighAmmonium saltsHighly sensitive substrates prone to acid hydrolysis.[2]
CuBr2 LowHighCopper saltsHeterogeneous reactions; Preventing over-bromination.[2]

Module 4: Validated Experimental Protocols

Protocol A: Regioselective C5-Bromination of 2-Aminothiazoles

Target: 2-Amino-5-bromothiazole derivatives.

  • Preparation: Dissolve 2-aminothiazole derivative (1.0 equiv) in Acetonitrile (MeCN) or DMF (0.5 M concentration). Note: MeCN is preferred for easier workup.[2]

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition: Dissolve NBS (1.05 equiv) in a minimal amount of MeCN. Add this solution dropwise over 30 minutes.

    • Why? Keeping NBS concentration low prevents local over-concentration and dibromination.[2]

  • Monitoring: Stir at 0°C for 2 hours. Monitor via TLC/LCMS.[2]

    • Checkpoint: If a precipitate forms, it is likely the HBr salt.[2] Do not filter yet.

  • Workup (The Critical Step):

    • Pour the reaction mixture into Saturated NaHCO3 (aq) and stir for 15 minutes.

    • Observation: The solid should dissolve or change texture as the salt converts to the free base.

    • Extract with Ethyl Acetate (3x).[2]

    • Wash combined organics with 10% Na2S2O3 (to remove Br2/complexes) and then Brine.[2]

  • Purification: Dry over Na2SO4 and concentrate. Recrystallize from Ethanol/Water if necessary.[2]

Protocol B: Radical Side-Chain Bromination

Target: 4-(Bromomethyl)thiazoles.[1][2]

  • Preparation: Dissolve 4-methylthiazole (1.0 equiv) in CCl4 or Benzene (or Trifluorotoluene as a green alternative).

  • Reagents: Add NBS (1.1 equiv) and AIBN (0.05 equiv) .

  • Activation: Heat to reflux (80°C) and irradiate with a visible light lamp (e.g., 300W Tungsten) if possible.

  • Completion: The reaction is done when the heavy NBS solid (bottom) floats to the top as lighter Succinimide.[2]

  • Workup: Filter off the Succinimide while hot. Concentrate the filtrate.

FAQ: Troubleshooting Guide

Q1: I see a spot on TLC that moves slower than my starting material, but after workup, it disappears. What happened?

  • A: You likely formed the Hydrobromide Salt .[2] On TLC, the salt might dissociate or streak.[2] During aqueous workup, if the pH wasn't basic enough, the salt remained in the aqueous layer and was discarded. Fix: Ensure the aqueous layer is pH > 8 during extraction.[2]

Q2: I am getting a mixture of C5-bromo and 4,5-dibromo products. How do I stop at mono-bromination?

  • A: This indicates the reaction is too fast or reagent is in excess.[2]

    • Switch from Br2 to NBS .[2][3]

    • Lower temperature to -10°C .

    • Use exactly 0.95 equivalents of NBS.[2] It is better to have 5% unreacted starting material (easy to separate) than 5% dibromo product (very hard to separate).[2]

Q3: My product is a red/orange solid, but it should be white. Is it impure?

  • A: Yes, it is likely a Perbromide Complex or contains occluded bromine.[2] Wash the solid or the organic solution with sodium thiosulfate (Na2S2O3) solution until the color fades to pale yellow/white.[2]

Q4: Can I brominate the C2 position directly?

  • A: Generally, no.[2][3] The C2 position is the most electron-deficient. To get a bromine at C2, you typically start with 2-aminothiazole , brominate at C5 (if needed), and then perform a Sandmeyer reaction (Diazotization + CuBr2) to convert the amino group to a bromine.[1][2] Direct bromination of unsubstituted thiazole goes to C5.[2]

References

  • Regioselectivity & Mechanism

    • LookChem. "Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods." (2022).[2][3] Link

    • Journal of Organic Chemistry.[2][4][5] "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification." (2022).[2] Link[2]

  • Biocatalytic & Synthetic Comparisons

    • Journal of Organic Chemistry.[2][4][5] "Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles." (2025).[2][6] Link[2]

  • Experimental Protocols (NBS vs Br2)

    • Organic Process Research & Development.[2] "α-Bromination of Aldehydes by Continuous Flow Chemistry and Its Application to the Flow Synthesis of 2-Aminothiazoles." (2025).[2] Link[2]

    • Semantic Scholar.[2] "Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole." (2017).[1][2] Link[2]

  • Reaction Troubleshooting

    • BenchChem.[2][7] "Troubleshooting low yields in Hantzsch thiazole synthesis." (2025).[2][6] Link

Sources

Technical Support Center: Vilsmeier-Haack Formylation of Thiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help you master the Vilsmeier-Haack (VH) formylation of thiazole derivatives. Thiazoles are inherently electron-deficient compared to other five-membered heterocycles like pyrroles or furans. Consequently, driving an electrophilic aromatic substitution (EAS) on a thiazole ring requires precise control over reagent stoichiometry, thermal parameters, and intermediate hydrolysis[1].

This guide bypasses generic advice to provide you with field-proven, mechanistic troubleshooting and a self-validating experimental framework.

Reaction Architecture & Mechanistic Pathway

The Vilsmeier-Haack reaction does not generate an aldehyde directly. It relies on the in-situ generation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent), which attacks the most nucleophilic site of the activated thiazole (typically the C-5 position)[1]. The resulting iminium salt is highly stable and requires forced alkaline hydrolysis to liberate the final thiazole-5-carboxaldehyde[2].

G VR_Prep 1. Reagent Formation DMF + POCl3 (0°C) VR Vilsmeier Reagent (Chloroiminium Ion) VR_Prep->VR Exothermic EAS 2. Electrophilic Attack (C-5 Position, 60-80°C) VR->EAS Substrate Activated Thiazole (e.g., 2-amino/fused) Substrate->EAS Iminium Iminium Salt Intermediate (Stable) EAS->Iminium 2-18 hours Hydrolysis 3. Alkaline Hydrolysis (NaOH/Ice, pH 8-9) Iminium->Hydrolysis Quench Product Thiazole-5-carboxaldehyde (Target Product) Hydrolysis->Product 2-4h Stirring

Mechanistic workflow of thiazole Vilsmeier-Haack formylation.

Optimization Matrix: Reaction Parameters

The following table synthesizes quantitative optimization data for the formylation of thiazole derivatives. Notice the critical interplay between solvent choice, temperature, and yield[1],[3],.

Entry

(equiv)
DMF (equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Outcome
11.051.05None (Neat DMF)80326 - 55High thermal degradation; tar formation.
2 1.05 1.05 1,2-Dichloroethane 80 3 75 Optimal for standard activated thiazoles.
32.02.01,2-Dichloroethane60262Excess reagent leads to difficult workup.
41.051.051,2-Dichloroethane25 (RT)240Insufficient thermal energy to overcome EAS barrier.
53.0SolventNone (Neat DMF)604.5~90Viable only for highly stable fused systems (e.g., imidazo[2,1-b]thiazoles).

Self-Validating Standard Operating Procedure (SOP)

This protocol is engineered for the synthesis of thiazole-5-carboxaldehydes from activated thiazoles (e.g., 2-aminothiazoles or


-4-thiazolinethiones). It includes built-in analytical checkpoints to ensure you do not proceed blindly to the next step.

Step 1: Generation of the Vilsmeier Reagent

  • Purge a dry, round-bottom flask with inert gas (

    
     or Argon).
    
  • Add anhydrous N,N-Dimethylformamide (DMF) (1.05 equiv) and anhydrous 1,2-dichloroethane (DCE) (10 mL per mmol of substrate).

  • Cool the mixture to 0°C using an ice bath.

  • Add Phosphorus oxychloride (

    
    ) (1.05 equiv) dropwise over 15 minutes.
    
    • Causality: The formation of the chloroiminium ion is highly exothermic. Dropwise addition prevents localized overheating and reagent polymerization[1].

  • Stir at 0°C for 30 minutes. The solution should turn slightly yellow but remain clear.

Step 2: Substrate Addition & Electrophilic Attack

  • Dissolve the activated thiazole substrate (1.0 equiv) in a minimal amount of DCE.

  • Add the substrate solution dropwise to the Vilsmeier reagent at 0°C.

  • Remove the ice bath and gradually heat the reaction mixture to 80°C for 3 to 18 hours (substrate dependent)[3].

    • Self-Validation Checkpoint 1 (Reaction Progress): Take a 10 µL aliquot, quench in 1 mL of saturated

      
      , and extract with 1 mL Ethyl Acetate. Spot the organic layer on a TLC plate (Hexane/EtOAc). The starting material should disappear. Note: The iminium intermediate will remain at the baseline due to its extreme polarity.
      

Step 3: Forced Alkaline Hydrolysis

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the mixture slowly over crushed ice to quench unreacted

    
    .
    
  • Slowly add 4M NaOH (or saturated aqueous Sodium Acetate) until the aqueous layer reaches pH 8-9[3].

  • Critical Step: Stir the biphasic mixture vigorously at room temperature for 2 to 4 hours.

    • Causality: Thiazole iminium salts are remarkably stable due to resonance. Brief quenching will leave the intermediate trapped. Prolonged alkaline stirring is mandatory to drive the hydrolysis to the aldehyde[2].

    • Self-Validation Checkpoint 2 (Hydrolysis Progress): Analyze the organic layer via LC-MS. You must observe the

      
       mass corresponding to the target aldehyde. If the mass corresponds to the iminium ion, continue stirring and verify the pH is >8.
      

Step 4: Isolation

  • Separate the organic (DCE) layer. Extract the aqueous layer twice with Dichloromethane (DCM).

  • Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purify the crude product via silica gel column chromatography or recrystallization (typically from Ethanol/Water)[1].

Troubleshooting Guides & FAQs

Q: My reaction yields black, tarry byproducts instead of the desired aldehyde. How do I prevent this? A: Tar formation is caused by the uncontrolled, exothermic degradation of the highly reactive chloroiminium ion, often exacerbated by localized overheating. Solution: Ensure strict temperature control (0°C) during the addition of


. More importantly, if you are running the reaction "neat" (using DMF as both reagent and solvent), switch to a halogenated co-solvent like 1,2-dichloroethane. The solvent acts as a thermal sink and stabilizes the polar transition states, drastically reducing polymerization and increasing yields[3].

Q: LC-MS analysis of my crude mixture shows a mass corresponding to the iminium intermediate, but no aldehyde. What went wrong? A: You have successfully executed the electrophilic aromatic substitution, but your workup failed. The Vilsmeier-Haack reaction produces an iminium salt, not an aldehyde. Because the thiazole ring provides strong resonance stabilization to the iminium carbon, hydrolysis is unusually difficult. Solution: Quenching with plain water or weak bases is insufficient. You must force the alkaline hydrolysis by adjusting the pH to 8-9 using 4M NaOH and stirring vigorously for at least 2-4 hours[3],[2]. If steric hindrance is an issue, gentle heating (40°C) during the hydrolysis phase may be required.

Q: Why is my formylation occurring exclusively at the C-5 position instead of C-4? Can I alter this regioselectivity? A: Regioselectivity in thiazoles is governed by the thermodynamic stability of the Wheland intermediate formed during the EAS. Solution: Electrophilic attack at C-5 allows the resulting positive charge to be delocalized over both the sulfur and nitrogen heteroatoms, providing maximum resonance stabilization. Attack at C-4 disrupts this extended conjugation, making it highly unfavorable[1]. To formylate at C-4, the C-5 position must be sterically blocked or occupied by a protecting group prior to the Vilsmeier-Haack reaction.

Q: I am trying to formylate an unsubstituted thiazole, but I am recovering 100% starting material. Why? A: Unsubstituted thiazole is too electron-deficient to undergo Vilsmeier-Haack formylation under standard conditions. The nitrogen atom withdraws electron density from the ring via inductive effects, deactivating it toward electrophiles. Solution: The VH reaction requires electron-donating groups (EDGs) to activate the ring. You must use substrates like 2-aminothiazoles, 2-alkylthiazoles, or fused systems (e.g., imidazo[2,1-b]thiazoles)[1],. If you absolutely must formylate an unactivated thiazole, abandon the Vilsmeier-Haack method and utilize direct lithiation (using n-BuLi at -78°C) followed by a quench with anhydrous DMF.

References

  • International Journal of ChemTech Research (SphinxSai) - Synthesis of Thiazolinethione-5-Carbaldehydes by Vilsmeier-Haack formylation and transformation into Imines Chromophores Intern URL: [Link]

  • Scientific & Academic Publishing (SAPUB) - Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing the Indole Ring URL: [Link]

  • Research and Reviews (RROIJ) - 2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Under Solvent-free Condition URL:[Link]

Sources

Technical Support Center: Purification of Thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and standard operating procedure (SOP) to address the unique challenges associated with the purification of thiazole-4-carbaldehyde and its derivatives.

Thiazole-4-carbaldehyde is a highly valuable heterocyclic building block, but its purification is frequently complicated by its sensitivity to acidic stationary phases, its tendency to form acetals, and its susceptibility to auto-oxidation. This guide is designed to provide researchers and drug development professionals with field-proven, self-validating protocols and mechanistic insights to ensure high-yield, high-purity recoveries.

Quantitative Data & Chromatographic Parameters

The following table summarizes the critical parameters required for the successful chromatographic purification and subsequent storage of thiazole-4-carbaldehyde.

ParameterRecommended ConditionMechanistic Rationale
Optimal Solvent System Hexane / Ethyl Acetate (Gradient 9:1 to 4:1)Provides optimal resolution while strictly avoiding protic solvents that cause acetal formation [[1]].
Typical TLC

Value
~0.40 (in 4:1 Pet Ether / EtOAc)Serves as a reliable benchmark for fraction identification and purity validation [[2]].
Stationary Phase Silica Gel (230-400 mesh), TEA-deactivatedStandard silica is acidic and can degrade the electron-rich thiazole ring. Deactivation caps acidic silanol sites [[1.2]].
Storage Temperature 2–8 °CReduces the kinetic rate of thermal degradation and polymerization reactions [[1.4]].
Storage Atmosphere Inert Gas (Argon or Nitrogen)Prevents the auto-oxidation of the formyl group into the highly polar thiazole-4-carboxylic acid [[1.4]].

Standard Operating Procedure: Column Chromatography

To ensure scientific integrity and reproducibility, follow this step-by-step methodology. This protocol incorporates necessary safeguards against common degradation pathways.

Step 1: Stationary Phase Preparation (Silica Deactivation) To prevent the degradation of the thiazole ring on acidic silica, you must deactivate the stationary phase [[1.2]]. Prepare a slurry of silica gel (230-400 mesh) in your initial non-polar eluent (e.g., Hexane) containing 1% Triethylamine (TEA). Pour the slurry into the glass column and allow it to settle. Flush the column with 2-3 column volumes of the TEA-spiked solvent to ensure all acidic silanol sites are fully neutralized.

Step 2: Sample Loading

  • Wet Loading: If the crude mixture is highly soluble, dissolve it in a minimal volume of the starting eluent (9:1 Hexane/EtOAc) [[1]].

  • Dry Loading (Preferred): If the crude mixture contains highly polar polymeric byproducts or lacks solubility in non-polar solvents, dry loading is required. Dissolve the crude material in a volatile solvent (e.g., dichloromethane), add a small amount of deactivated silica gel, and concentrate to a free-flowing powder under reduced pressure. Load this powder evenly onto the column bed to ensure a narrow, uniform elution band [[1.2]].

Step 3: Gradient Elution Begin elution with a low-polarity solvent system (9:1 Hexane/EtOAc). Gradually increase the polarity to 4:1 Hexane/EtOAc as the separation progresses [[1.1]]. Strictly avoid the use of alcoholic solvents (e.g., methanol, ethanol) during this step to prevent byproduct formation [[1.1]].

Step 4: Fraction Collection and Concentration Collect fractions and analyze them via Thin-Layer Chromatography (TLC). The purified thiazole-4-carbaldehyde typically elutes with an


 of approximately 0.40 in a 4:1 Petroleum Ether/Ethyl Acetate system [[1.13]]. Combine the pure fractions and concentrate them under reduced pressure. Maintain the rotary evaporator water bath below 35°C to prevent thermal degradation and minimize volatility losses [[1.4]].

Workflow Visualization

G Crude Crude Thiazole-4-carbaldehyde (Contains acid, unreacted SM) Prep Column Preparation (Silica gel + 1% TEA in Hexane) Crude->Prep Load Sample Loading (Minimal DCM or Dry Loading) Prep->Load Elute Gradient Elution (Hexane : EtOAc, 9:1 to 7:3) Load->Elute Collect Fraction Collection & TLC Elute->Collect Decision TLC Purity Check Collect->Decision Impure Impure Fractions (Recycle or Discard) Decision->Impure Multiple Spots Pure Pure Fractions (Combine & Evaporate) Decision->Pure Single Spot (Rf ~0.4) Product Purified Thiazole-4-carbaldehyde (Store at 2-8°C under Argon) Pure->Product

Workflow for the chromatographic purification of thiazole-4-carbaldehyde.

Troubleshooting Guide & FAQs

Q1: I am seeing severe streaking on my TLC plates and recovering a very low yield from the column. What is causing this? A1: This is a classic sign of compound degradation on the stationary phase. Thiazole-4-carbaldehyde and its substituted derivatives are sensitive to the inherently acidic silanol groups present on standard silica gel [[1.2]]. The acidity causes strong adsorption and potential ring degradation. Resolution: You must deactivate the silica gel. Pre-treat your column with a solvent system containing 0.5–2% triethylamine (TEA) [[1.2]]. Alternatively, switch your stationary phase to neutral or basic alumina, which is much gentler on heterocyclic aldehydes [[1.2]].

Q2: During purification, a new, less polar spot appeared on my TLC. I am using a Dichloromethane/Methanol gradient. What happened? A2: You have inadvertently synthesized an acetal byproduct [[1.1]]. The causality here is a reaction between the aldehyde group of your product and the methanol in your eluent, catalyzed by the acidic sites on the silica gel [[1.1]]. Resolution: Never use alcoholic solvents (methanol, ethanol) when purifying aldehydes on silica gel [[1.1]]. Switch to an aprotic solvent system, such as Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate.

Q3: My purified thiazole-4-carbaldehyde was a single spot yesterday, but today there is a massive baseline spot on my TLC. How do I fix this? A3: Your aldehyde is undergoing auto-oxidation. The formyl group is highly susceptible to oxidation by atmospheric oxygen, converting the aldehyde into thiazole-4-carboxylic acid [[1.1]]. Because carboxylic acids are highly polar, they will stick to the baseline of a standard TLC plate [[1.1]]. Resolution: To prevent this, always store the purified compound in a tightly sealed amber vial at 2–8°C under an inert atmosphere (Argon or Nitrogen) [[3]]. If oxidation has already occurred, you can remove the carboxylic acid impurity by dissolving the mixture in an organic solvent (like EtOAc) and washing it with a weak aqueous base (e.g., saturated


) [[1.1]].

Q4: I have residual Dimethylformamide (DMF) in my crude mixture from a Vilsmeier-Haack reaction. Will the column remove it? A4: Column chromatography is generally inefficient for removing large amounts of DMF because it streaks and can co-elute with your product. Resolution: Address this during the initial work-up. Before loading the crude onto a column, perform an aqueous work-up by extracting the organic layer with multiple washes of water or brine [[1.1]]. DMF is highly water-soluble and will partition into the aqueous phase, leaving a much cleaner crude mixture for chromatography [[1.1]].

References

  • The Royal Society of Chemistry. "Formyl-Selective Deuteration of Aldehydes with D2O via Synergistic Organic and Photoredox Catalysis". Available at:[Link]

Sources

Technical Support Center: Degradation of Brominated Thiazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with brominated thiazole compounds. This guide is designed to provide in-depth, field-proven insights into the degradation pathways of these molecules. We will explore the causality behind common stability issues and offer robust, self-validating protocols to help you navigate experimental challenges.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. Each issue is followed by an analysis of potential causes and recommended actions to resolve the problem.

Issue 1: Rapid Compound Decomposition or Discoloration Upon Standing

Question: My freshly synthesized brominated thiazole compound, particularly a 2-hydroxythiazole derivative, turns dark and shows multiple new spots on TLC/LCMS after short-term storage. What is happening?

  • Possible Causes:

    • Inherent Instability: Certain substituted thiazoles, especially 2-hydroxythiazoles, are known to be inherently unstable. They can undergo polymerization or decomposition reactions even under ambient conditions, leading to discoloration (often turning dark) and the formation of complex mixtures.[1]

    • Oxidative Degradation: The sulfur atom in the thiazole ring is susceptible to oxidation by atmospheric oxygen, which can be accelerated by light or trace metal impurities.[2][3] This can lead to the formation of sulfoxides or sulfones, which may be less stable than the parent compound.[2]

    • Residual Acid/Base: Trace amounts of acid or base from the final purification or workup steps can catalyze degradation over time.

  • Recommended Actions:

    • Inert Atmosphere Storage: Store highly sensitive compounds under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.

    • Protection from Light: Use amber vials or store samples in the dark to prevent photodegradation, which can generate reactive radical species.

    • Low-Temperature Storage: Store compounds at low temperatures (e.g., -20°C or -80°C) to slow down the rate of decomposition.

    • Thorough Purification: Ensure all acidic or basic impurities are removed during workup and purification. A final wash with a neutral buffer or pure solvent may be necessary.

    • Derivative Formation: For unstable hydroxythiazoles, consider converting them to a more stable ether (e.g., methoxy) or ester derivative immediately after synthesis if the hydroxyl group is not required for the subsequent steps.[1]

Issue 2: Unexpected Peaks in LC-MS Analysis, Especially +16 or +32 Da

Question: During stability or metabolism studies, I consistently observe new peaks in my LC-MS data corresponding to the parent mass plus 16 Da and/or plus 32 Da. What are these species?

  • Possible Causes:

    • Sulfoxidation: The most probable cause is the oxidation of the thiazole ring's sulfur atom. The addition of one oxygen atom (+16 Da) forms a sulfoxide, and the addition of two oxygen atoms (+32 Da) forms a sulfone.[2] This is a very common metabolic pathway for sulfur-containing heterocycles, often mediated by cytochrome P450 (CYP) enzymes in biological systems.[4][5][6] It can also occur under chemical stress conditions, such as exposure to oxidizing agents like hydrogen peroxide (H₂O₂).[2][7]

    • Ring or Substituent Hydroxylation: While less common for the core ring, hydroxylation (+16 Da) of an attached aryl or alkyl substituent is a possible metabolic or oxidative pathway.

  • Recommended Actions:

    • Structure Elucidation: Use tandem mass spectrometry (MS/MS) to fragment the new peaks. The fragmentation pattern of a sulfoxide will differ significantly from a hydroxylated analog, helping to confirm the site of modification.

    • Control Experiments:

      • Chemical Oxidation: Treat your compound with a mild oxidizing agent (e.g., 3% H₂O₂) and compare the resulting chromatogram with your experimental sample. This can help confirm the identity of the oxidation products.[7]

      • Metabolic Studies: If working with microsomes or other biological systems, include a control with a broad-spectrum CYP inhibitor to see if the formation of the +16 Da peak is reduced or eliminated.

    • Preventative Measures: If oxidation is unintentional, ensure all solvents are degassed, consider adding an antioxidant (if compatible with your experiment), and protect samples from light and air.

Issue 3: Poor Mass Balance and Multiple, Unresolved Peaks Under Acidic/Basic Conditions

Question: When I subject my brominated thiazole API to forced degradation under strong acid (0.1N HCl) or base (0.1N NaOH) conditions, I see a rapid loss of the parent peak, but the total peak area is not conserved (poor mass balance), and I get a "hump" of small, unresolved peaks.

  • Possible Causes:

    • Hydrolytic Ring Cleavage: The thiazole ring itself is susceptible to hydrolytic cleavage, particularly at the C=N bond.[2] This can break the aromatic system and lead to the formation of multiple smaller, highly polar, and potentially non-UV active fragments that are difficult to retain and resolve on a standard reverse-phase HPLC column.[2]

    • Degradation of Substituents: Functional groups attached to the thiazole ring, such as amides or esters, can also be hydrolyzed, leading to additional degradation products.[2]

  • Recommended Actions:

    • Milder Stress Conditions: The goal of forced degradation is typically 5-20% degradation.[8] If you are seeing complete loss of the parent compound, reduce the severity of the stress. Use a lower concentration of acid/base, reduce the temperature, or shorten the exposure time.

    • Method Optimization: Develop a stability-indicating HPLC method with a wider polarity range. Consider using a gradient that holds at a high aqueous percentage for longer to retain and resolve polar degradants. Alternative detection methods, such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), can be used alongside UV to detect compounds with poor or no chromophore.

    • Time-Course Analysis: Analyze samples at multiple time points during the stress study. This can help you distinguish primary degradation products from secondary and tertiary degradants that form as the initial products continue to break down.[9]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for brominated thiazole compounds?

A1: The degradation of brominated thiazoles is highly dependent on the specific substituents and the stress conditions applied. However, the main pathways are:

  • Oxidation: Attack at the ring's sulfur atom to form sulfoxides and sulfones is a major pathway in both metabolic and chemical degradation.[2][10]

  • Hydrolysis: Under acidic or basic conditions, the thiazole ring can undergo cleavage, often initiated at the C=N bond.[2]

  • Photodegradation: Exposure to light, especially UV, can lead to complex degradation. One notable mechanism for aryl-substituted thiazoles involves a reaction with singlet oxygen via a [4+2] cycloaddition to form an unstable endoperoxide, which then rearranges and fragments the molecule.[11] Reductive debromination is another potential photolytic pathway.[12]

Caption: Primary degradation pathways for brominated thiazole compounds.

Q2: How does the position of the bromine atom affect the stability and reactivity of the thiazole ring?

A2: The position of the bromine atom significantly influences the molecule's reactivity. For instance, in electrophilic substitution reactions like nitration or further bromination, existing substituents direct the incoming group.[1] In the context of degradation, a bromine atom can be lost through reductive debromination, a process observed in the degradation of some brominated organic compounds.[12][13] Furthermore, the electronic effect of the bromine (electron-withdrawing) can influence the susceptibility of the ring to nucleophilic or electrophilic attack, thereby modulating its stability under various conditions.

Q3: My compound appears to be very stable during forced degradation. How can I ensure I am using appropriate stress conditions?

A3: The thiazole ring is known for its high aromatic stability and can be quite robust.[14] If you are not observing sufficient degradation (target is 5-20%), consider the following:

  • Increase Stressor Concentration: Move from 0.1N HCl/NaOH to 1N or even higher, if the molecule is soluble and stable enough for initial dissolution.

  • Increase Temperature: Perform the studies at elevated temperatures (e.g., 60-80°C). A combination of heat and hydrolytic/oxidative stress is often very effective.

  • Extend Exposure Time: Increase the duration of the stress test from hours to several days.

  • Photostability: Ensure you are complying with ICH Q1B guidelines for photostability testing, which specify the required light exposure (in lux hours and watt hours per square meter).

  • Check Solubility: Confirm that your compound is fully dissolved in the stress medium. Poor solubility can mask instability, as the degradation can only occur on the portion of the compound that is in solution.

Experimental Protocols

Protocol 1: Standard Forced Degradation (Stress Testing) Workflow

This protocol provides a general framework for conducting forced degradation studies on brominated thiazole compounds in line with ICH guidelines.[8][15]

Objective: To identify potential degradation products and establish the intrinsic stability of the drug substance.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor. Include a control sample stored under normal conditions.

    • Acid Hydrolysis: Mix the stock solution with 0.1N HCl. Keep at room temperature or heat to 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1N NaOH. Keep at room temperature or heat to 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C).

    • Photodegradation: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²).

  • Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation of the parent compound.

  • Quenching/Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to stop the reaction.

  • Analysis: Analyze all samples, including the control, using a validated stability-indicating HPLC-UV/MS method.

  • Data Interpretation:

    • Calculate the percentage of degradation.

    • Perform a mass balance assessment.

    • Characterize the structure of any significant degradation products using MS/MS and, if necessary, isolation and NMR.[11]

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare 1 mg/mL Stock Solution aliquot Aliquot for Stress & Control Samples start->aliquot acid Acidic (0.1N HCl, 60°C) aliquot->acid base Basic (0.1N NaOH, 60°C) aliquot->base oxidative Oxidative (3% H2O2, RT) aliquot->oxidative thermal Thermal (Solid & Solution, 80°C) aliquot->thermal photo Photolytic (ICH Q1B Light) aliquot->photo quench Neutralize / Quench (as needed) acid->quench base->quench analyze Analyze via Stability-Indicating HPLC-UV/MS Method oxidative->analyze thermal->analyze photo->analyze quench->analyze characterize Characterize Degradants (MS/MS, NMR) analyze->characterize

Caption: Experimental workflow for forced degradation studies.

Data Summary Table: Example Forced Degradation Results
Stress ConditionTime (hr)Temperature (°C)% Degradation of ParentMajor Degradation Products (m/z)Putative Identification
0.1N HCl86015.2%[M+H]+ of smaller fragmentsRing Cleavage Products
0.1N NaOH24608.9%[M-Br+OH]+Hydrolytic Debromination
3% H₂O₂48RT18.5%[M+16+H]+, [M+32+H]+Sulfoxide, Sulfone
Thermal (Solid)7280< 1%-Stable
Photolytic (ICH Q1B)-RT12.7%[M-Br]+, other fragmentsReductive Debromination

References

  • Podgorski, M. N., et al. (2023). The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. PubMed. Retrieved from [Link]

  • Podgorski, M. N., et al. (2023). The oxidation of oxygen and sulfur-containing heterocycles by cytochrome P450 enzymes. UQ eSpace, The University of Queensland. Retrieved from [Link]

  • (PDF) Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. ResearchGate. Retrieved from [Link]

  • Podgorski, M. N., et al. (2023). The Oxidation of Oxygen and Sulfur‐Containing Heterocycles by Cytochrome P450 Enzymes. ResearchGate. Retrieved from [Link]

  • Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50). Inchem.org. Retrieved from [Link]

  • Ganapathi, K., & Kulkarni, K. D. (1952). IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 36(6), 758-767.
  • Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. PMC. Retrieved from [Link]

  • Thiazole. Wikipedia. Retrieved from [Link]

  • The microbial degradation of benzothiazoles. Request PDF - ResearchGate. Retrieved from [Link]

  • Isolation of a bacterial consortium able to degrade the fungicide thiabendazole: the key role of a Sphingomonas phylotype. Request PDF - ResearchGate. Retrieved from [Link]

  • Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization. PMC. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. Retrieved from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. Retrieved from [Link]

  • Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. PMC. Retrieved from [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Force Degradation for Pharmaceuticals: A Review. IJSDR. Retrieved from [Link]

  • A Review Article on Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product. Asian Journal of Pharmaceutical Research. Retrieved from [Link]

  • Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences. Retrieved from [Link]

  • (PDF) Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants: analytical characterization, acute ecotoxicological effects and influence of sample storage. ResearchGate. Retrieved from [Link]

  • Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences. Retrieved from [Link]

  • Course of bromination of thiazole and 2-methylthiazole. OSTI.GOV. Retrieved from [Link]

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. Retrieved from [Link]

Sources

Advanced Technical Support Center: Managing Unstable Intermediates in Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Thiazole Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the mechanistic bottlenecks of the Hantzsch thiazole synthesis and its variants.

While the classical condensation of an α-haloketone with a thioamide is a foundational transformation, it is frequently plagued by the transient instability of critical intermediates. Unstable α-haloketones, moisture-sensitive thioamides, and the elusive hydroxythiazoline intermediate can lead to catastrophic yield drops, racemization, or severe safety hazards. This guide provides causality-driven troubleshooting, quantitative data, and self-validating protocols to ensure your syntheses are robust, scalable, and reproducible.

Diagnostic Workflow: Identifying the Bottleneck

Before adjusting your reaction parameters, it is critical to identify which intermediate is failing. The workflow below maps the common degradation pathways and their corresponding engineered solutions.

G A Hantzsch Thiazole Synthesis (Thioamide + α-haloketone) B Hydroxythiazoline Intermediate (Unstable/Prone to Reversion) A->B E α-haloketone Degradation (Exothermic/Polymerization) A->E C Dehydration Failure (Racemization/Low Yield) B->C G Stable Thiazole Product B->G Spontaneous (If stable) D Holzapfel-Meyers-Nicolaou Mod. (TFAA/Pyridine Dehydration) C->D D->G F Continuous Flow Processing (On-Demand Generation) E->F F->A

Troubleshooting workflow for managing unstable intermediates in thiazole synthesis.

Expert FAQs: Mechanistic Troubleshooting

Q: Why does my chiral amino acid-derived thiazole synthesis result in complete racemization? A: In the classical Hantzsch synthesis, the condensation of a chiral thioamide with an α-haloketone generates one molar equivalent of hydrogen bromide (HBr) in situ[1].

  • The Causality: This strongly acidic environment promotes the reversible enolization of the α-stereogenic center adjacent to the forming thiazole ring. The racemization occurs specifically during the spontaneous, acid-catalyzed dehydration of the intermediate hydroxythiazoline[1].

  • The Solution: To preserve stereointegrity, you must intercept the hydroxythiazoline intermediate before spontaneous dehydration occurs. The Holzapfel–Meyers–Nicolaou modification achieves this by conducting the initial condensation under basic conditions to isolate the stable hydroxythiazoline. Subsequent controlled dehydration using trifluoroacetic anhydride (TFAA) and pyridine furnishes the chiral thiazole without epimerization[1].

Q: My α-haloketone intermediate degrades exothermically before cyclization. How can I scale this safely? A: α-Haloketones (especially brominated oxime derivatives) are notorious for their thermal instability. Differential scanning calorimetry (DSC) of certain brominated intermediates reveals massive exothermic activity (e.g., up to 2450 J/g, representing 58% of the energy output of TNT), posing severe explosion hazards in batch reactors[2].

  • The Causality: The degradation is driven by auto-catalytic polymerization and halide elimination at elevated batch temperatures[2].

  • The Solution: Transitioning to a continuous flow microreactor setup allows for the "on-demand" generation of the α-haloketone and its immediate telescoping into the thiazole cyclization step[3]. Flow chemistry provides superior heat dissipation and precise residence time control, mitigating thermal runaway[2]. Alternatively, substituting the haloketone with a bench-stable diazoketone in the presence of HBr can bypass the isolation of the unstable haloketone entirely[4].

Q: I am observing incomplete conversion and the formation of 2-imino-2,3-dihydrothiazole side products. What is going wrong? A: This indicates a failure in the dehydration step of the hydroxythiazoline intermediate, often exacerbated by the use of highly substituted or sterically hindered thioamides[5].

  • The Causality: If the hydroxythiazoline intermediate is too stable or sterically blocked, the forward reaction stalls. Under acidic conditions, alternative cyclization pathways take over, yielding the isomeric 2-imino-2,3-dihydrothiazole byproduct[5].

  • The Solution: To drive the reaction to the desired thermodynamic product, employ a dehydrating agent (like methanesulfonyl chloride/triethylamine) or utilize microwave irradiation (60°C for 10 minutes) to overcome the activation energy barrier for the elimination of water[6].

Quantitative Data: Impact of Reaction Conditions on Yield

The following table summarizes the quantitative impact of utilizing advanced techniques to manage unstable intermediates compared to traditional batch methods.

Intermediate / ChallengeTraditional Batch YieldOptimized TechniqueOptimized YieldMechanistic Advantage
Chiral Hydroxythiazoline (Prone to Racemization)< 20% (ee)Holzapfel-Meyers-Nicolaou Mod.> 95% (ee) Base-mediated trapping prevents acid-catalyzed enolization[1].
Brominated Oxime (Thermal Runaway Hazard)6%Continuous Flow Processing38.5% - 88% On-demand generation and rapid heat transfer prevent polymerization[2][3].
Sterically Hindered Thioamide (Stalled Dehydration)15% - 30%Microwave Irradiation (60°C)75% - 90% Rapidly overcomes the activation energy barrier for water elimination[6].
Lachrymatory α-haloketone (Handling Instability)Variable / HazardousDiazoketone Precursors + HBr85% - 92% Bypasses haloketone isolation entirely via in situ activation[4].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, you can verify the success of the intermediate management before proceeding to the next step.

Protocol A: On-Demand Continuous Flow Synthesis of Thiazoles

Designed for highly exothermic or unstable α-haloketones.

  • System Priming: Purge a continuous flow microreactor (equipped with interdigital mixers) with anhydrous solvent (e.g., chlorobenzene) at a flow rate of 1.00 mL/min[2].

  • Reagent Preparation: Prepare Solution A (ketone precursor, 0.81 M in chlorobenzene) and Solution B (brominating agent, e.g.,

    
    , 0.85 M in chlorobenzene)[2].
    
  • On-Demand Bromination: Pump Solutions A and B into the first micro-mixer at 40°C.

    • Critical Parameter: Residence time must be strictly controlled (< 5 mins) to prevent intermediate degradation[3].

  • Telescoped Cyclization: Route the effluent (containing the unstable α-haloketone) directly into a second micro-mixer. Introduce Solution C (thioamide, 1.0 eq in methanol) at 60°C[2].

  • Self-Validation Check (Inline FT-IR): Utilize inline FT-IR spectroscopy on the effluent stream. Monitor the disappearance of the ketone carbonyl stretch (~1710 cm⁻¹) and the appearance of the thiazole C=N stretch (~1530 cm⁻¹). If the ketone persists, decrease the flow rate incrementally to increase residence time.

Protocol B: Holzapfel–Meyers–Nicolaou Dehydration for Chiral Thiazoles

Designed to prevent racemization of amino acid-derived thiazoles.

  • Hydroxythiazoline Formation: Dissolve the chiral amino acid-derived thioamide (1.0 eq) and α-bromocarbonyl compound (1.1 eq) in anhydrous ethanol. Add solid ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (3.0 eq). Stir at room temperature for 12 hours.
    
  • Isolation: Filter the heterogeneous mixture to remove inorganic salts. Concentrate the filtrate in vacuo to isolate the stable hydroxythiazoline intermediate[1].

  • Controlled Dehydration: Dissolve the intermediate in anhydrous pyridine (0.1 M) under an argon atmosphere. Cool the reaction vessel to -20°C[1].

  • Activation: Dropwise, add trifluoroacetic anhydride (TFAA, 2.5 eq). Stir for 30 minutes. The TFAA activates the hydroxyl group by forming a superior trifluoroacetate leaving group[1].

  • Elimination: Add triethylamine (TEA, 5.0 eq) dropwise. Gradually warm the mixture to room temperature over 2 hours[1].

  • Self-Validation Check (TLC): Run a Thin Layer Chromatography (TLC) plate (Hexanes/EtOAc). The highly polar hydroxythiazoline spot should completely convert to a non-polar thiazole spot. If the intermediate remains, add an additional 0.5 eq of TFAA/TEA and stir for another hour.

References

  • A Convergent Continuous Multistep Process for the Preparation of C4-Oxime-Substituted Thiazoles | ACS Publications | 3

  • Continuous Process for the Preparation of Thiazoles | Thieme Connect | 2

  • Holzapfel–Meyers–Nicolaou Modification of the Hantzsch Thiazole Synthesis | Thieme Connect | 1

  • Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach | ChemRxiv | 4

  • Troubleshooting low yields in Hantzsch thiazole synthesis | Benchchem | 5

  • Improving the yield of thiazole synthesis from Ethyl 2-chloroacetoacetate | Benchchem | 6

Sources

Technical Support Center: Large-Scale Synthesis of 5-Bromothiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, chemists, and process development professionals engaged in the large-scale synthesis of 5-bromothiazole derivatives. This guide is designed to provide practical, in-depth solutions to common challenges encountered during synthesis, scale-up, and purification. Our content is structured in a question-and-answer format to directly address the critical issues you face in the lab and during manufacturing.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of 5-bromothiazole and its key derivatives.

Q1: What are the primary industrial-scale synthetic routes to 2-amino-5-bromothiazole?

A1: On a large scale, 2-amino-5-bromothiazole, a crucial building block, is most commonly synthesized via the direct electrophilic bromination of 2-aminothiazole.[1] The selection of the brominating agent and solvent system is critical for yield, purity, and safety.

  • Route 1: Bromine in Acetic Acid: A traditional and effective method involves the slow, controlled addition of elemental bromine (Br₂) to a solution of 2-aminothiazole in acetic acid.[2] While this method provides good yields, handling volatile and corrosive Br₂ on a large scale presents significant safety challenges.[3][4]

  • Route 2: N-Bromosuccinimide (NBS): Using NBS as a brominating agent is a safer alternative to elemental bromine.[4][5] It is a solid, making it easier to handle, and the reaction can be performed under milder conditions.[3] However, attempts to brominate certain thiazole substrates with NBS have been unsuccessful without specific activators or harsh conditions, and its use with certain solvents like 2-methyltetrahydrofuran (2-MeTHF) can pose thermal hazards.[6][7]

  • One-Pot Methods: Efficient one-pot syntheses have been developed that avoid the use of elemental halogens, starting from materials like α-bromo ketones and substituted thioureas.[8] These methods can offer improved atom economy and reduced processing time.

The choice of route often depends on a facility's capacity to handle hazardous reagents, cost of starting materials, and the desired purity profile of the final product.[9]

Q2: How is unsubstituted 5-bromothiazole typically prepared on a larger scale?

A2: The synthesis of unsubstituted 5-bromothiazole often proceeds from 2-amino-5-bromothiazole via a deamination reaction, commonly a variation of the Sandmeyer reaction.[10] This two-stage process involves:

  • Diazotization: The 2-amino group of 2-amino-5-bromothiazole is converted into a diazonium salt at low temperatures (typically -5 to 0 °C) using sodium nitrite in a strong acid mixture, such as phosphoric and nitric acid.[10]

  • Deamination: The diazonium salt is then reduced to remove the nitrogen, typically using a reducing agent like hypophosphorous acid.[10]

This route is effective but requires careful temperature control during the diazotization step to prevent the decomposition of the unstable diazonium intermediate.

Q3: Which brominating agent is superior for large-scale synthesis: Elemental Bromine (Br₂) or N-Bromosuccinimide (NBS)?

A3: The choice between Br₂ and NBS involves a trade-off between reactivity, safety, cost, and waste profile. There is no single "superior" agent; the optimal choice is context-dependent.

FeatureElemental Bromine (Br₂)N-Bromosuccinimide (NBS)
Reactivity Highly reactive, powerful brominating agent. Effective for less reactive aromatic systems.[5]Milder and more selective. Often requires a radical initiator or acid catalyst. May be ineffective for some deactivated thiazoles.[6]
Safety & Handling Highly toxic, corrosive, and volatile liquid. Requires specialized handling equipment and scrubber systems.[3][4]Crystalline solid, easier to handle. However, it can be toxic to aquatic life and has known thermal incompatibilities with some solvents.[3][7]
Byproducts Generates HBr, which is corrosive and must be neutralized, lowering atom economy.[3]Generates succinimide, which is a solid byproduct that must be filtered off but is less hazardous than HBr.
Cost Generally less expensive per mole of bromine.More expensive than Br₂.
Industrial Use Commonly used, but facilities require robust safety infrastructure.Preferred for safety and selectivity, especially in fine chemical and pharmaceutical applications where cost is less of a driver.[4]
Part 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during the synthesis of 5-bromothiazole derivatives.

Issue 1: Low Yield or Incomplete Conversion

Q: My bromination of 2-aminothiazole is stalling, resulting in a low yield of 2-amino-5-bromothiazole. How can I improve the conversion?

A: Low conversion in this electrophilic aromatic substitution can be attributed to several factors. Here is a troubleshooting workflow:

start Low Yield / Incomplete Conversion q1 Is the brominating agent sufficiently reactive? start->q1 s1_yes Check Reaction Temperature q1->s1_yes Yes s1_no Consider a stronger brominating agent (e.g., Br₂ instead of NBS) or add an acid catalyst. q1->s1_no No q2 Is the reaction temperature optimal? s1_yes->q2 s2_yes Verify Stoichiometry & Addition Rate q2->s2_yes Yes s2_no Thiazoles can be deactivated. Gradually increase temperature while monitoring for byproduct formation. Some brominations require heating to reflux. [19, 31] q2->s2_no No q3 Is the stoichiometry correct and addition controlled? s2_yes->q3 s3_yes Investigate Solvent Effects q3->s3_yes Yes s3_no Ensure at least 1.0 equivalent of brominating agent is used. Add the agent slowly to control exotherms and minimize side reactions. q3->s3_no No q4 Is the solvent appropriate? s3_yes->q4 s4_yes Problem likely related to work-up or product isolation. q4->s4_yes Yes s4_no Solvent can impact solubility and reactivity. Acetic acid is common for Br₂. [2] For NBS, polar aprotic solvents may be needed, but check for incompatibilities. [10] q4->s4_no No

Caption: Troubleshooting Flowchart for Low Yield.

Causality Explained:

  • Reagent Reactivity: Thiazole is an electron-rich heterocycle, but it can be deactivated towards electrophilic substitution, especially under acidic conditions where the ring nitrogen is protonated.[11] If NBS is used, it may not be electrophilic enough without an acid catalyst.[6]

  • Temperature: While many brominations are exothermic, some require thermal energy to overcome the activation barrier. Heating the reaction mixture of 2-aminothiazole after bromine addition has been shown to be crucial for obtaining the desired 2-amino-5-bromothiazole product.[12]

  • Stoichiometry and Addition: An insufficient amount of brominating agent will naturally lead to incomplete conversion. However, a large excess can promote the formation of di-brominated byproducts. Slow, controlled addition is critical on a large scale to manage the reaction exotherm and maintain selectivity.

Issue 2: Formation of Impurities (Di-bromination and Byproducts)

Q: My reaction produces significant amounts of 2-amino-4,5-dibromothiazole and other impurities. How can I improve the selectivity for the 5-bromo product?

A: The formation of di-brominated species is a common issue due to the activation of the thiazole ring by the amino group.

Strategies to Enhance Selectivity:

  • Strict Temperature Control: Maintain the lowest possible temperature at which the reaction proceeds at a reasonable rate. Overheating can provide the activation energy needed for a second bromination.

  • Controlled Addition: Add the brominating agent (e.g., Br₂) dropwise or portion-wise. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.

  • Solvent Choice: The reaction medium can influence selectivity. Running the reaction in acetic acid or another suitable solvent can help modulate reactivity.[2]

  • Stoichiometry: Use a slight excess of the 2-aminothiazole substrate relative to the brominating agent (e.g., 1.0 eq. of Br₂ to 1.1 eq. of aminothiazole). This ensures the brominating agent is the limiting reagent, reducing the chance of double addition.

  • Purification: If a small amount of di-bromo impurity is unavoidable, it must be removed. Recrystallization can be effective if there is a sufficient solubility difference between the mono- and di-bromo products.[12] Column chromatography is generally not feasible for large-scale production but may be necessary for high-purity applications.[10][13]

Issue 3: Purification and Isolation Challenges

Q: After quenching my reaction, I'm struggling to isolate a pure product. The crude material is an oil or difficult to crystallize. What are my options?

A: Isolation issues are common, especially at scale.

  • For 2-amino-5-bromothiazole: This compound is often isolated as its hydrobromide salt, which tends to be a more crystalline and stable solid than the free base.[12] The reaction mixture can be cooled to precipitate the hydrobromide salt, which is then collected by filtration. The free base can be obtained by neutralizing a suspension of the salt with a base like triethylamine or sodium bicarbonate.[2][12]

  • For 5-bromothiazole: This product is often a liquid or low-melting solid. After an aqueous work-up to neutralize acids and remove inorganic salts, the product is extracted into an organic solvent (e.g., dichloromethane, ethyl acetate).[10] Purification is typically achieved by:

    • Distillation: If the product is thermally stable, vacuum distillation can be a highly effective and scalable purification method.

    • Column Chromatography: While not ideal for very large quantities, medium pressure liquid chromatography (MPLC) on silica gel can be used.[10]

  • General Troubleshooting:

    • Salt Conversion: If the final product is an oil, consider converting it to a solid salt (e.g., hydrochloride, hydrobromide) for easier handling and purification by recrystallization.[14]

    • Solvent Screening for Recrystallization: Systematically screen different solvent systems (e.g., isopropanol/water, ethanol, heptane/ethyl acetate) to find conditions that yield a high-purity crystalline solid.

Part 3: Experimental Protocols & Process Safety
Protocol 1: Large-Scale Synthesis of 2-Amino-5-bromothiazole Hydrobromide

This protocol is an illustrative example adapted from literature procedures and must be optimized and validated for specific equipment and safety protocols.[2][12]

Step 1: Reaction Setup

  • Charge a suitable glass-lined reactor with 2-aminothiazole (1.0 eq.).

  • Add acetic acid as the solvent (approx. 4-5 L per kg of 2-aminothiazole).

  • Cool the stirred suspension to 0-5 °C using a chiller.

Step 2: Bromination

  • Slowly add elemental bromine (1.0-1.05 eq.) subsurface via a dosing pump over 2-4 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Some procedures note the importance of heating the mixture to ensure the formation of the desired isomer.[12] Monitor reaction completion by HPLC or TLC.

Step 3: Isolation

  • Cool the reaction mixture back down to 0-5 °C.

  • The product, 2-amino-5-bromothiazole hydrobromide, should precipitate as a solid.

  • Filter the solid product using a centrifuge or filter press.

  • Wash the filter cake with cold acetic acid, followed by a non-polar solvent (e.g., heptane) to aid in drying.

  • Dry the product under vacuum at 40-50 °C until a constant weight is achieved.

Process Safety Workflow for Large-Scale Bromination

The use of hazardous reagents like elemental bromine mandates a rigorous safety assessment.

cluster_prep 1. Pre-Reaction Planning cluster_exec 2. Reaction Execution cluster_post 3. Quench & Work-up a1 Conduct Process Hazard Analysis (PHA) a2 Review Material Safety Data Sheets (MSDS) for all reagents (Br₂, HBr, etc.). [9] a1->a2 a3 Ensure engineering controls are in place: - Closed-system charging for Br₂ - Fume hoods / Local exhaust ventilation - Caustic scrubber for off-gassing HBr a2->a3 b1 Wear appropriate Personal Protective Equipment (PPE): - Acid-resistant gloves and apron - Face shield and safety goggles - Respirator if needed a3->b1 b2 Use controlled, slow addition of bromine to manage exotherm. [10] b1->b2 b3 Monitor reaction temperature continuously with alarms for deviation. b2->b3 c1 Have an appropriate quenching agent ready (e.g., sodium bisulfite solution) for any unreacted bromine. b3->c1 c2 Ensure proper ventilation during work-up to handle HBr fumes. c1->c2 c3 Handle waste streams appropriately (neutralize acidic waste, dispose of halogenated solvents correctly). c2->c3

Caption: Process Safety Workflow for Bromination.

Key Safety Considerations:

  • Runaway Reactions: Brominations are often highly exothermic. A failure in cooling or an uncontrolled addition rate can lead to a runaway reaction, causing a rapid increase in temperature and pressure.[15]

  • Toxic Vapors: Elemental bromine is volatile and highly toxic upon inhalation.[3] Hydrogen bromide (HBr) gas is also corrosive and toxic. All operations must be conducted in well-ventilated areas with appropriate scrubbing systems.

  • Material Compatibility: Bromine and HBr are highly corrosive. Ensure all equipment, including the reactor, transfer lines, and pumps, are made of compatible materials (e.g., glass, PTFE, Hastelloy).[4]

References
  • MERCK & CO., INC. (2008). WO2008/57336.
  • ChemicalBook. (n.d.). 2-Amino-5-bromothiazole synthesis.
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Tan, W. L., et al. (2017). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole. Jurnal Teknologi, 79(5-3). [Link]

  • Prevost, S., et al. (2014). Convenient one-pot formation of highly functionalized 5-bromo-2-aminothiazoles, potential endocannabinoid hydrolase MAGL inhibitors. Request PDF on ResearchGate. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. [Link]

  • Van Kerrebroeck, R., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2146. [Link]

  • Royal Society of Chemistry. (2022). Bromination Reactions. In Greener Organic Transformations. [Link]

  • Scientific Update. (2024). A Dangerous Bromance. [Link]

  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5853–5863. [Link]

  • Lookchem. (2022). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. [Link]

  • Ganachaud, C., et al. (2021). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 26(4), 1104. [Link]

  • Ganapathi, K., & Venkataraman, K. (1945). Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 22(6), 343-358. [Link]

  • Zhdankin, V. V., et al. (2008). Preparation of Halogenated Derivatives of Thiazolo[5,4-d]thiazole via Direct Electrophilic Aromatic Substitution. eCommons. [Link]

  • Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link]

  • Zhang, Y., et al. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development, 25(6), 1466–1473. [Link]

  • Google Patents. (1951). US2537592A - 2-sulfanilamido-5-bromothiazoles.
  • Hantzsch, A. R. (1887). Ueber die Bildung von Thiazolderivaten aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131.
  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • ResearchGate. (2015). The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. [Link]

  • ResearchGate. (2025). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of some new 5- substituted of -. [Link]

  • Journal of Science and Technology. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

  • Research Journal of Pharmacy and Technology. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. [Link]

  • Google Patents. (2017).
  • Wang, Y., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 25(21), 5146. [Link]

  • Current Green Chemistry. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

  • MDPI. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [Link]

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Validation & Comparative

1H NMR Characterization Guide: 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde

[1][2][4]

Executive Summary & Application Scope

5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde (CAS: 2375262-56-7) is a critical heterocyclic building block, frequently employed in the synthesis of antiviral agents and kinase inhibitors.[1][3] Its structural integrity hinges on two key features: the stability of the cyclopropyl moiety (prone to ring-opening under harsh acidic conditions) and the precise regioselective bromination at the C5 position.[1][2][3]

This guide provides a comparative NMR analysis to validate the synthesis of this compound. Unlike standard datasheets, we focus on the differential diagnosis between the target molecule and its non-brominated precursor (2-cyclopropyl-1,3-thiazole-4-carbaldehyde), providing a robust method for confirming reaction completion.

Structural Analysis & Resonance Assignments

To interpret the NMR spectrum accurately, one must understand the magnetic environment of the three distinct proton types in the molecule.[2][3][4]

PositionFunctional GroupProton CountMultiplicityExpected Shift (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

, ppm)*
Diagnostic Feature
C4 Aldehyde (-CHO) 1HSinglet (s)9.80 – 10.10 Highly deshielded; confirms oxidation state.[2][3]
C5 Bromine (-Br) 0H Silent N/A CRITICAL: Absence of the thiazole C5-H signal (typically ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

8.0 ppm) confirms bromination.[2][3]
C2 Cyclopropyl (-CH) 1HMultiplet (m)2.30 – 2.50 Methine proton; couples to the methylene protons.[1][2][3]
C2 Cyclopropyl (-CH₂) 4HMultiplet (m)1.00 – 1.30 High-field "roofing" pattern typical of strained rings.[1][2][3]

*Note: Shifts are referenced to CDCl₃ (7.26 ppm).[1][2][3] Values may vary slightly based on concentration and temperature.

Comparative Analysis: Target vs. Precursor

The most common synthetic route involves the bromination of 2-cyclopropyl-1,3-thiazole-4-carbaldehyde.[1] The table below outlines the specific spectral changes that validate the transformation.

Table 1: Spectral Comparison (CDCl₃)
FeaturePrecursor (Non-Brominated)Target (5-Bromo Derivative)Interpretation
Aromatic Region Singlet at ~8.01 ppm (1H)Signal Absent The C5-H proton is replaced by Bromine.[1][2][3] This is the primary confirmation of product identity.[2][3]
Aldehyde Shift ~9.95 ppm~9.90 – 10.05 ppmMinor shift due to the inductive effect of the adjacent Bromine (electron-withdrawing).[1][2][3]
Cyclopropyl Coupling Standard multipletsUnchangedConfirms the cyclopropyl ring remained intact during bromination (no acid-catalyzed ring opening).
Impurity Profile N/ACheck for Succinimide (if NBS used)Singlet at ~2.7 ppm indicates residual NBS/Succinimide byproducts.[1][2][3]
Experimental Protocol: Self-Validating Workflow

This protocol ensures high-resolution data acquisition and immediate structure verification.[1][2][3]

Step 1: Sample Preparation
  • Solvent Choice: Chloroform-d (CDCl₃) is preferred over DMSO-d₆.[1][2][3]

    • Reasoning: DMSO is hygroscopic and its water peak (~3.33 ppm) often interferes with cyclopropyl signals.[1][2][3] CDCl₃ provides a clean window for the 1.0–2.5 ppm aliphatic region.[2][3]

  • Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

    • Caution: Ensure the solution is clear. Turbidity suggests inorganic salts (e.g., NaBr) from the workup, which can cause line broadening.[2][3][4] Filter through a cotton plug if necessary.[1][2][3]

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1D Proton (zg30 or equivalent).[1][2][3]

  • Scans (NS): 16 scans are sufficient for >95% purity; increase to 64 if analyzing crude reaction mixtures to detect minor regioisomers.

  • Relaxation Delay (D1): Set to 2.0 seconds to ensure accurate integration of the aldehyde proton, which often has a longer T1 relaxation time.

Step 3: Processing & Logic Check
  • Phase Correction: Ensure the aldehyde peak (downfield) is perfectly phased; phase distortions here can mask small impurity peaks.[1][2][3]

  • Integration: Calibrate the Aldehyde singlet to 1.00 H .

  • Validation:

    • Check the aliphatic region (1.0–2.5 ppm).[1][2][3] Total integral should be 5.00 H (4H methylene + 1H methine).[1][2][3]

    • Pass Criteria: Integral ratio of Aldehyde : Aliphatic = 1 : 5.[1][2][3]

    • Fail Criteria: Presence of a singlet at ~8.0 ppm (unreacted starting material).[1][2][3]

Visualization: Characterization Logic Flow

The following diagram illustrates the decision-making process for validating the synthesis of 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde.

GStartCrude Product IsolatedPrepDissolve in CDCl3(Filter if turbid)Start->PrepAcquireAcquire 1H NMR(Calibrate Aldehyde = 1H)Prep->AcquireCheckC5Check 7.5 - 8.5 ppm regionAcquire->CheckC5SignalPresentSinglet Present (~8.0 ppm)CheckC5->SignalPresentIncomplete RxnSignalAbsentSignal AbsentCheckC5->SignalAbsentBromination OKFailRecrystallize / RepurifySignalPresent->FailCheckCycloCheck 1.0 - 2.5 ppm regionSignalAbsent->CheckCycloIntactMultiplets (5H total)CheckCyclo->IntactCore StableRingOpenComplex/Broad Signals(Ring Opening)CheckCyclo->RingOpenAcid DamageFinalProduct Verified:5-Bromo-2-cyclopropyl...Intact->FinalRingOpen->Fail

Figure 1: Logic flow for NMR verification of the target thiazole, highlighting critical failure points (incomplete bromination or cyclopropyl degradation).

References
  • PubChem. (2025).[1][2][3] 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde (Compound Summary). National Library of Medicine.[1][2][3] [Link][1][2][3][4]

  • Reich, H. J. (2024).[1][2][3][4] Structure Determination Using NMR Spectroscopy: Thiazole Chemical Shifts. University of Wisconsin-Madison (Archived by ACS).[1][2][3] [Link][1][2][3][4]

Comparative Guide: 13C NMR Strategies for Structural Elucidation of Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Thiazole Challenge

In drug discovery, the thiazole ring is a privileged scaffold, appearing in blockbuster drugs like Ritonavir (antiretroviral) and Dasatinib (antineoplastic). However, its structural characterization presents a unique "blind spot" in standard 1H NMR analysis.

When a thiazole ring is fully substituted (e.g., 2,4,5-trisubstituted), it lacks ring protons, rendering 1H NMR silent regarding the core structure. Even in disubstituted systems, distinguishing between 2,4- and 2,5-regioisomers is notoriously difficult due to ambiguous long-range proton couplings.

This guide objectively compares 13C NMR against alternative structural elucidation methods and provides a self-validating protocol for unambiguously assigning thiazole regiochemistry.

Comparative Analysis: Why 13C NMR is the Gold Standard

While X-ray crystallography and 15N NMR are powerful, 13C NMR offers the optimal balance of accessibility, sensitivity, and solution-state relevance.

Feature13C NMR (Recommended) 1H NMR 15N NMR X-Ray Crystallography
Primary Utility Direct observation of the heterocyclic skeleton (C2, C4, C5).Side-chain analysis; often silent on the ring core.Unambiguous N-alkylation assignment.Absolute configuration (3D).
Regioisomer ID High Confidence. C4 and C5 have distinct chemical shift ranges (>20 ppm difference).Low Confidence. Relies on subtle coupling constants (

) or NOE.
Medium. Requires expensive labeling or long acquisition times (HMBC).High. But requires single crystals (high failure rate).
Sample State Solution (biologically relevant).Solution.Solution.Solid State (packing forces may distort conformation).
Time/Cost Moderate (10 min - 2 hrs).Fast (< 5 min).Slow (Hours to Overnight).Slow (Days to Weeks).
The "Silent Core" Problem

In a 2,4,5-trisubstituted thiazole, 1H NMR shows only the substituents. If the synthesis yields a mixture of regioisomers, 1H NMR integrals may be misleading due to overlapping side-chain signals. 13C NMR is the only standard solution-phase method that directly probes the ring carbons.

Technical Deep Dive: Chemical Shift Mapping

To interpret the data correctly, one must understand the electronic personality of the thiazole ring. The three carbons are magnetically distinct due to the heteroatoms.

The Thiazole Carbon Fingerprint[1][2]
  • C2 (N=C-S): The Deshielded Anchor

    • Range: 160 – 175 ppm

    • Environment: Flanked by two heteroatoms (N and S). It is the most electron-deficient carbon.

    • Diagnostic Utility: Confirms the integrity of the ring closure.

  • C4 (N=C-C): The Intermediate

    • Range: 140 – 155 ppm

    • Environment: Adjacent to the Nitrogen (deshielding) but further from Sulfur.

  • C5 (S-C=C): The Shielded Indicator

    • Range: 105 – 125 ppm

    • Environment: This position is electron-rich (enamine-like character).

    • Critical Rule: C5 is consistently 20–30 ppm more upfield (shielded) than C4. This large chemical shift difference is the primary tool for distinguishing regioisomers.

Comparative Data: Regioisomer Determination

Consider a reaction producing a methyl-phenyl thiazole. Is it the 2,4-isomer or the 2,5-isomer?

Isomer StructureUnsubstituted Ring CarbonExpected Chemical Shift of CHConclusion
2,4-Disubstituted C5 is a CH~115 ppm Signal is Upfield.
2,5-Disubstituted C4 is a CH~140 ppm Signal is Downfield.

Note: These values are approximate and solvent-dependent, but the relative order (C5 < C4) is invariant.

Experimental Protocol: A Self-Validating System

To ensure data integrity, especially for quaternary carbons (C2, substituted C4/C5), you must optimize the Relaxation Delay (D1) . Standard high-throughput 13C parameters often suppress quaternary signals.

Step-by-Step Methodology

1. Sample Preparation:

  • Concentration: > 20 mg in 0.6 mL solvent is ideal for 13C.

  • Solvent Choice:

    • DMSO-d6: Recommended for polar thiazoles (e.g., aminothiazoles). Note: DMSO peak is at ~39.5 ppm (septet).

    • CDCl3: Standard for lipophilic intermediates. Peak at ~77.16 ppm (triplet).

    • Warning: Solvent H-bonding (DMSO) can shift C2 signals downfield by 2–3 ppm compared to CDCl3.

2. Instrument Parameters (The "Quantitative" Setup):

  • Pulse Sequence: zgpg30 (Power-gated decoupling) or deptq (if distinguishing CH/CH3 from C/CH2 is needed).

  • Spectral Width: 240 ppm (to catch C=S or C=O substituents).

  • Relaxation Delay (D1): Set to 3.0 – 5.0 seconds.

    • Reasoning: Quaternary carbons (C2, C4) have long T1 relaxation times. A short D1 (e.g., 1s) saturates these nuclei, causing their signals to disappear or integrate poorly.

  • Scans (NS): Minimum 1024 scans for adequate S/N on quaternary carbons.

3. The Validation Workflow (HSQC/HMBC):

  • Run a 1H-13C HSQC to identify protonated carbons.

  • Run a 1H-13C HMBC (optimized for 8 Hz coupling).

    • Self-Validation Check: In a 2,4-disubstituted thiazole, the proton on C5 (~7.0 ppm 1H) must show a strong HMBC correlation to the C4 quaternary carbon (~150 ppm) and the C2 carbon (~165 ppm). If these correlations are absent, the structure is incorrect.

Visualization: Isomer Assignment Logic

The following decision tree illustrates the logical flow for assigning a disubstituted thiazole using 13C chemical shift rules.

ThiazoleLogic Start Unknown Disubstituted Thiazole (Substituents at 2,4 or 2,5?) Step1 Acquire 1D 13C NMR & HSQC Start->Step1 Decision Identify the Ring CH Signal (The unsubstituted carbon) Step1->Decision PathA CH Shift is ~105 - 125 ppm Decision->PathA Shielded (Upfield) PathB CH Shift is ~135 - 155 ppm Decision->PathB Deshielded (Downfield) ResultA Conclusion: C5 is the CH Structure: 2,4-Disubstituted PathA->ResultA ResultB Conclusion: C4 is the CH Structure: 2,5-Disubstituted PathB->ResultB Validation Validation: HMBC C5-H correlates to Side Chain at C4 ResultA->Validation Confirm

Figure 1: Decision tree for differentiating 2,4- vs. 2,5-disubstituted thiazoles based on the "Chemical Shift Gap" between C4 and C5.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Foundational text for heterocycle chemical shifts).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. 2nd Edition. Elsevier. (Detailed electronic structure of thiazoles).
  • Potts, K. T., & Choudhury, D. R. (1977). 1,2,4-Triazoles.[1][2][3][4] XXXVI. 13C NMR spectra of some 1,2,4-triazoles and related heterocycles. Journal of Organic Chemistry, 42(9), 1648–1649. (Classic comparative data on azole shifts).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

Sources

Mass Spectrometry Analysis of 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde (CAS: 2375262-56-7) is a critical heterocyclic intermediate used in the synthesis of pharmaceutical candidates, particularly kinase inhibitors and antimicrobials. Its structure features three distinct analytical handles: a lipophilic cyclopropyl ring, a reactive aldehyde, and a bromine substituent that provides a characteristic isotopic signature.

This guide compares the two primary analytical "alternatives" for characterizing this compound: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) versus Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI). While LC-MS is superior for high-throughput purity screening, GC-MS (EI) remains the gold standard for structural validation due to the informative fragmentation of the thiazole core.

Chemical Profile & Analytical Challenges

PropertySpecificationAnalytical Implication
Formula C₇H₆BrNOSDistinct Br isotope pattern (¹:¹ ratio of ⁷⁹Br:⁸¹Br).
MW 232.10 DaLow mass range; suitable for single quad systems.
LogP ~2.5 (Predicted)Moderately lipophilic; retains well on C18 (LC) and non-polar GC columns.
Functionality Aldehyde (-CHO)Susceptible to oxidation (to carboxylic acid) or hydration; GC may require derivatization for trace analysis.

Comparative Analysis: GC-MS (EI) vs. LC-MS (ESI)

The choice between GC-MS and LC-MS depends on the stage of drug development. GC-MS provides structural "fingerprints," while LC-MS offers "soft" handling of the reactive aldehyde.

Performance Comparison Table
FeatureAlternative A: GC-MS (EI) Alternative B: LC-MS (ESI+)
Primary Utility Structural Elucidation & Impurity IDPurity Checks & Reaction Monitoring
Ionization Energy Hard (70 eV) - Extensive FragmentationSoft - Minimal Fragmentation
Molecular Ion (M⁺) Visible (Moderate Intensity)Dominant [M+H]⁺ or [M+Na]⁺
Isotope Pattern Clear 1:1 doublet (m/z 231/233)Clear 1:1 doublet (m/z 232/234)
Aldehyde Stability Risk of thermal degradation/oxidation in injectorHigh stability (Ambient temp)
Limit of Detection < 10 pg (SIM mode)< 1 pg (MRM mode)
Sample Prep Dissolve in EtOAc/DCM (Derivatization recommended)Dissolve in MeCN/H₂O

Deep Dive: GC-MS Analysis (Structural Elucidation)

GC-MS is the preferred method for verifying the structural integrity of the thiazole core and the presence of the bromine atom.

Experimental Protocol: GC-MS
  • System: Agilent 7890/5977 (or equivalent).

  • Column: HP-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode @ 250°C. Note: Ensure liner is deactivated to prevent aldehyde adsorption.

  • Oven Program: 60°C (1 min) → 20°C/min → 280°C (5 min).

  • MS Source: EI source @ 230°C, 70 eV. Scan range: 40–350 m/z.

Predicted Fragmentation Data

The EI spectrum is characterized by a "twin peak" molecular ion and sequential losses of the functional groups.

Fragment Ion (m/z)Relative AbundanceStructural AssignmentMechanism
231 / 233 60% (Base Peak)M⁺ Molecular Ion (⁷⁹Br / ⁸¹Br)
203 / 205 40%[M - CO]⁺Alpha-cleavage of aldehyde
190 / 192 25%[M - C₃H₅]⁺Loss of cyclopropyl radical
152 80%[M - Br]⁺Homolytic cleavage of C-Br bond
124 30%[Thiazole Core]⁺Combined loss of Br and CO
Visualization: Fragmentation Pathway

The following diagram illustrates the logical disassembly of the molecule under electron impact, confirming the connectivity of the cyclopropyl and aldehyde groups.

FragmentationPathway M Molecular Ion (M+) m/z 231 / 233 (Br Isotope Pattern) Frag1 [M - CO]+ m/z 203 / 205 Loss of Carbonyl M->Frag1 -28 Da (CO) Frag2 [M - Cyclopropyl]+ m/z 190 / 192 Loss of C3H5 M->Frag2 -41 Da (C3H5) Frag3 [M - Br]+ m/z 152 Thiazole-Carbaldehyde Core M->Frag3 -79/81 Da (Br) Frag4 Ring Cleavage m/z ~124 Thiazole Core Frag1->Frag4 -Br Frag3->Frag4 -CO

Caption: Predicted EI fragmentation pathway showing parallel losses of the aldehyde carbonyl and bromine substituent, confirming the substitution pattern.

Deep Dive: LC-MS Analysis (Quantification & Purity)

LC-MS is the alternative of choice for routine purity analysis, especially if the aldehyde is suspected to be unstable or if the sample is in an aqueous reaction matrix.

Experimental Protocol: LC-MS (ESI)
  • System: Waters Acquity UPLC / QDa (or equivalent).

  • Column: BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 min.

  • Flow Rate: 0.6 mL/min.

  • Detection: ESI+ (Positive Mode), Cone Voltage 15V.

Workflow Decision Matrix

This diagram guides the researcher on when to deploy LC-MS versus GC-MS for this specific thiazole derivative.

DecisionMatrix Start Start: Sample Analysis Q1 Goal: Structure or Purity? Start->Q1 Structure Structural ID / Isomer Diff Q1->Structure Unknown Peak Purity Purity / Quant / Aqueous Q1->Purity Routine Batch GCMS Select GC-MS (EI) Structure->GCMS Deriv Check: Aldehyde Stability (Consider Oxime Derivatization) GCMS->Deriv If tailing occurs LCMS Select LC-MS (ESI) Purity->LCMS Adduct Monitor [M+H]+ & [M+Na]+ LCMS->Adduct

Caption: Analytical workflow selector.[1] Use GC-MS for identifying unknown impurities; use LC-MS for batch release and reaction monitoring.

References

  • PubChem. (2025).[2][3] 5-bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde (Compound Summary). National Library of Medicine. [Link]

  • Arome Science. (2025). GC-MS vs LC-MS: How to Choose for Metabolomics Research. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns (Aldehydes and Halides). [Link]

Sources

Comprehensive Guide: HPLC vs. LC-MS for Purity Assessment of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazole derivatives are critical pharmacophores in drug development (e.g., Ritonavir, Dasatinib) but present distinct analytical challenges due to their basicity, potential for tautomerism, and susceptibility to oxidative degradation.

This guide compares the two "Gold Standard" methodologies for assessing their purity: HPLC-UV (the quantitative workhorse) and LC-MS (the qualitative detective).[1] While HPLC-UV offers cost-effective precision for main-peak purity, it often fails to detect co-eluting non-chromophoric impurities common in Hantzsch synthesis. Conversely, LC-MS provides necessary specificity but requires rigorous control over ionization suppression.

Part 1: The Analytical Challenge

Why Thiazoles are Difficult
  • Basicity & Tailing: The nitrogen in the thiazole ring (pKa ~2.5, higher in aminothiazoles) acts as a Lewis base. On traditional silica columns, this leads to secondary interactions with residual silanols, causing severe peak tailing.

  • Synthetic Byproducts: The Hantzsch synthesis often leaves unreacted

    
    -haloketones (alkylating agents/genotoxic) and regioisomeric byproducts that are structurally similar to the API.
    
  • UV "Blind Spots": Many synthetic precursors lack the conjugated systems present in the final thiazole product, making them invisible to UV detection at the API's

    
    .
    

Part 2: Method Comparison

Comparative Metrics: HPLC-UV vs. LC-MS
FeatureHPLC-UV (PDA)LC-MS (ESI-Q-TOF/Triple Quad)
Primary Role QC Release, % Purity (Area Normalization)Impurity ID, Trace Analysis, Genotoxic Screening
Detection Limit

g/mL range (Sensitivity limited by extinction coefficient)
ng/mL to pg/mL range (High sensitivity)
Selectivity Moderate (Relies on chromatographic resolution)High (Mass-to-charge discrimination resolves co-elutions)
Thiazole Specifics Robust; tolerates non-volatile buffers (Phosphate) which improve peak shape.Requires volatile buffers (Formate/Acetate); may see ion suppression from synthesis matrix.
Linearity Excellent (

typical)
Variable (Dependent on ionization efficiency and matrix effects)
Cost per Run Low ($)High (

$)
Decision Logic: Which Method to Choose?

DecisionMatrix Start Start: Purity Assessment Goal Q1 Is the sample a crude reaction mixture? Start->Q1 Q2 Do you suspect co-eluting isomers? Q1->Q2 No (Purified Material) LCMS USE LC-MS (Identify unknowns & isomers) Q1->LCMS Yes (Need to ID byproducts) Q3 Is this for Final QC Release? Q2->Q3 No Q2->LCMS Yes (Mass spec resolves overlap) HPLC USE HPLC-UV (Quantify % purity) Q3->HPLC Yes (Robust quantification) Hybrid USE HYBRID (LC-MS for ID, HPLC for Quant) Q3->Hybrid Critical High-Risk API

Caption: Decision matrix for selecting analytical modality based on development stage and risk profile.

Part 3: Critical Method Development Parameters

Column Selection (Stationary Phase)

For thiazoles, preventing silanol interaction is paramount.

  • Recommendation: Use End-capped C18 or C18-PFP (Pentafluorophenyl) columns.

  • Why: PFP phases offer unique selectivity for aromatic and halogenated compounds (common in thiazole synthesis) and provide alternate selectivity to C18 for separating regioisomers.

Mobile Phase & pH
  • The Dilemma: Thiazoles tail at neutral pH.

  • HPLC-UV Solution: Phosphate buffer (pH 2.5–3.0). The high ionic strength suppresses silanol activity and keeps the thiazole fully protonated for consistent retention.

  • LC-MS Solution: 0.1% Formic Acid (pH ~2.7). Volatile and provides protons to aid ESI+ ionization. Note: Avoid Trifluoroacetic acid (TFA) in LC-MS if possible, as it causes signal suppression.

Part 4: Experimental Protocols

Protocol A: The "Universal" LC-MS Compatible Method

This method is designed to bridge the gap, allowing both UV quantification and Mass Spec identification on the same platform.

Reagents:

  • Acetonitrile (LC-MS Grade)

  • Milli-Q Water

  • Formic Acid (99%+)

System Parameters:

  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent end-capped column),

    
     mm, 1.8 
    
    
    
    m.
  • Flow Rate: 0.3 mL/min.

  • Temperature: 40°C (Improves mass transfer for basic compounds).

  • Injection Vol: 2–5

    
    L.
    

Gradient Table:

Time (min)% A (0.1% Formic in Water)% B (0.1% Formic in ACN)Curve
0.0955Initial
1.0955Hold
8.0595Linear Ramp
10.0595Wash
10.1955Re-equilibrate
13.0955End

Detection:

  • UV: 254 nm (General) and 280 nm (Thiazole specific).

  • MS: ESI Positive Mode. Scan range 100–1000 m/z.

    • Key Setting: Set Fragmentor voltage to 100–135V to prevent in-source fragmentation of the labile thiazole ring.

Protocol B: Impurity Profiling Workflow

ImpurityWorkflow Sample Crude Thiazole Sample Prep Dilute in Initial Mobile Phase Sample->Prep Screen Full Scan MS (Q-TOF / Orbitrap) Prep->Screen Filter Filter via Defect Mass / Isotope Screen->Filter Exclude Matrix MSMS Targeted MS/MS of Impurities Filter->MSMS Select Precursors Struct Structure Elucidation MSMS->Struct

Caption: Workflow for identifying unknown impurities in thiazole synthesis using High-Res MS.

Part 5: Data Analysis & Interpretation[2][3]

When analyzing the data, look for these specific markers:

  • The M+2 Isotope Pattern: If your thiazole synthesis involved a chlorinated intermediate, look for the characteristic 3:1 ratio in the mass spectrum of impurities. This confirms the presence of unreacted alkyl halides.

  • Peak Purity Check (UV): In the HPLC-UV data, use the PDA software to check "Peak Purity" (comparing spectra across the peak width). Thiazoles often co-elute with their des-amino precursors. If the purity angle exceeds the threshold, the UV purity is invalid—switch to LC-MS.

  • Relative Response Factors (RRF): Be cautious with LC-MS quantification. The thiazole API may ionize 10x better than a non-basic impurity. For strict % purity, HPLC-UV is the authority unless you have authentic standards for every impurity to correct the MS response.

References

  • Basavanakatti, V. N., et al. (2024).[2][3] Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. [Link][3][4]

  • International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). ICH Guidelines. [Link]

  • McCalley, D. V. (2010). The challenges of the analysis of basic compounds by high performance liquid chromatography. Journal of Chromatography A. [Link]

Sources

Comparative Reactivity Guide: 5-Bromo vs. 5-Chloro-Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of thiazole-based pharmacophores, the choice between a 5-bromo and 5-chloro substituent is often treated as a trivial logistical decision based on cost or availability. However, this choice dictates the synthetic pathway's success, particularly regarding regiocontrol during metallation and catalyst turnover in cross-coupling .

  • Select 5-Bromo-Thiazole when maximizing oxidative addition rates in Palladium-catalyzed cross-couplings (Suzuki, Stille, Buchwald) or when mild reaction conditions are non-negotiable.

  • Select 5-Chloro-Thiazole when performing lithiation at the C2 position. The stronger C-Cl bond resists the "Halogen Dance" rearrangement, a catastrophic side reaction common with bromo-thiazoles that leads to regioisomeric scrambling.

Fundamental Chemical Properties[1][2][3][4]

The reactivity divergence stems from the bond dissociation energy (BDE) and the electronic influence of the halogen on the electron-deficient thiazole ring.

Property5-Bromo-Thiazole5-Chloro-ThiazoleImpact on Reactivity
C-X Bond Energy ~68 kcal/mol~84 kcal/molCritical: C-Br breaks easily for Pd-insertion; C-Cl survives lithiation.
Electronegativity 2.96 (Pauling)3.16 (Pauling)Cl withdraws more electron density, slightly increasing C2-H acidity.
C-X Bond Length ~1.86 Å~1.72 ÅLonger C-Br bond is more accessible to bulky catalysts.
Leaving Group Ability ExcellentPoorBr is superior for rare SNAr or metal-halogen exchange.

Reactivity Profile A: Metal-Halogen Exchange & The "Halogen Dance"

This is the most critical differentiator. Researchers often attempt to functionalize the C2 position via lithiation (using LDA or n-BuLi), assuming the C5-halogen will remain inert.

The "Halogen Dance" Trap (5-Bromo)

Upon deprotonation at C2, 5-bromo-thiazoles are highly susceptible to the Halogen Dance (Base-Catalyzed Halogen Migration) . The 5-bromo substituent migrates to the C2 position, while the lithio-species migrates to C5. This results in a mixture of starting material, 2-bromo-5-lithio-thiazole, and thermodynamic equilibration, destroying regioselectivity.

The Stability Advantage (5-Chloro)

The 5-chloro-thiazole possesses a significantly stronger C-X bond. The activation energy required to break the C-Cl bond and initiate the migration is higher. Consequently, 5-chloro-thiazoles can be cleanly lithiated at C2, quenched with an electrophile, and then used in a subsequent cross-coupling reaction at C5.

HalogenDance Start 5-Bromo-Thiazole Lithiated 2-Lithio-5-Bromo-Thiazole (Kinetic Intermediate) Start->Lithiated LDA, -78°C (Deprotonation) Transition Br-Bridged Transition State Lithiated->Transition Rapid Equilibrium Product Regioisomeric Mixture (Reaction Failure) Lithiated->Product Electrophile (E+) Scrambled 2-Bromo-5-Lithio-Thiazole (Thermodynamic Product) Transition->Scrambled Migration Scrambled->Product Electrophile (E+)

Figure 1: The mechanism of the Halogen Dance observed in 5-bromo-thiazoles, leading to regioisomeric scrambling.

Reactivity Profile B: Palladium-Catalyzed Cross-Coupling

5-Bromo-Thiazole: The Standard
  • Mechanism: Fast oxidative addition to Pd(0).

  • Conditions: Standard ligands (PPh3, dppf) work well at 60-80°C.

  • Yields: Typically >85%.

  • Use Case: When the thiazole is the final building block or thermal sensitivity is an issue.

5-Chloro-Thiazole: The Challenger
  • Mechanism: Slow oxidative addition. The C-Cl bond is strong.

  • Conditions: Requires electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)3 ) or N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI-IPr ). often requires temperatures >100°C.

  • Yields: Variable (40-90%) depending on catalyst load.

  • Use Case: Large-scale manufacturing (lower cost) or when orthogonal reactivity is needed (e.g., coupling a Bromine elsewhere in the molecule first).

Reactivity Profile C: Nucleophilic Aromatic Substitution (SNAr)

Thiazole Electronic Bias: The C2 position is highly activated for SNAr (aza-activated). The C5 position is not .

  • 5-Bromo & 5-Chloro at C5: Both are generally inert to SNAr unless the ring is activated by a strong electron-withdrawing group (EWG) at C2 or C4 (e.g., -NO2, -CN).

  • Comparison: If forced (high temp, strong nucleophile), 5-bromo reacts faster than 5-chloro due to better leaving group ability, but this is rarely a viable synthetic strategy for C5 functionalization. Use metal-catalyzed coupling instead.

Experimental Case Studies

Case Study 1: Orthogonal Functionalization (The "Chloro" Win)

Objective: Synthesize 2-formyl-5-phenylthiazole.

  • Route A (5-Br): Lithiation of 5-bromo-thiazole with n-BuLi followed by DMF.

    • Result: Complex mixture due to Br migration (Halogen Dance). Yield < 30%.

  • Route B (5-Cl): Lithiation of 5-chloro-thiazole with n-BuLi followed by DMF.

    • Result: Clean formation of 2-formyl-5-chlorothiazole. Subsequent Suzuki coupling with Ph-B(OH)2 using XPhos Pd G3 yields target. Overall Yield: 78%.

Case Study 2: Direct Arylation (The "Bromo" Win)

Objective: Rapid synthesis of 5-(4-methoxyphenyl)thiazole.

  • Substrate: 5-bromo-thiazole vs. 5-chloro-thiazole.

  • Conditions: Pd(PPh3)4, Na2CO3, Toluene/H2O, 90°C.

    • 5-Br Result: 92% Yield in 4 hours.

    • 5-Cl Result: < 10% conversion after 24 hours. (Requires switch to XPhos/Pd(OAc)2 to proceed).

Decision Matrix

Constraint / GoalRecommended DerivativeReason
Reaction is Pd-Coupling (Suzuki/Stille) 5-Bromo Faster kinetics, milder conditions, cheaper catalysts.
Need to Lithiate at C2 (C-H activation) 5-Chloro Resists halogen migration (Halogen Dance).
Large Scale Manufacturing 5-Chloro Lower raw material cost; stable if specialized catalysts are used.
Sequential Coupling (Bis-halogenated) 5-Chloro Allows selective coupling of a Br/I site elsewhere first.
Storage Stability 5-Chloro Less sensitive to light and ambient moisture.[1]

Detailed Experimental Protocols

Protocol A: Regioselective Lithiation of 5-Chloro-Thiazole

Validates the stability of the C-Cl bond during metallation.

  • Preparation: Flame-dry a 50 mL round-bottom flask under Argon.

  • Solvent: Add 5-chloro-thiazole (1.0 eq, 5.0 mmol) and anhydrous THF (15 mL). Cool to -78°C (dry ice/acetone bath).

  • Metallation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 10 minutes.

    • Note: Maintain internal temp < -70°C.[2]

  • Incubation: Stir at -78°C for 30 minutes. (Solution typically turns yellow/orange).

  • Quench: Add electrophile (e.g., DMF, 1.2 eq) dropwise.

  • Workup: Allow to warm to RT. Quench with sat. NH4Cl. Extract with EtOAc.

  • Outcome: >90% regioselectivity for C2-substitution.

Protocol B: High-Yield Suzuki Coupling of 5-Bromo-Thiazole

Validates the superior oxidative addition of the C-Br bond.

  • Charge: To a reaction vial, add 5-bromo-thiazole (1.0 mmol), Aryl-Boronic Acid (1.2 mmol), and K2CO3 (2.0 mmol).

  • Catalyst: Add Pd(dppf)Cl2·DCM (0.02 mmol, 2 mol%).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio, 5 mL).

  • Reaction: Heat to 80°C for 4 hours under Argon.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

  • Outcome: Typical yields 85-95%.

Visual Decision Tree

DecisionTree Start Select Thiazole Derivative Q1 Is the next step C2-Lithiation? Start->Q1 UseCl USE 5-CHLORO-THIAZOLE (Prevents Halogen Dance) Q1->UseCl Yes Q2 Is the next step Pd-Coupling? Q1->Q2 No YesLith YES NoLith NO Q3 Are specialized ligands (e.g., XPhos) available? Q2->Q3 Yes UseBr USE 5-BROMO-THIAZOLE (Standard Conditions) Q2->UseBr No (Other Reaction) YesCoup YES Q3->UseBr No UseCl_Adv USE 5-CHLORO-THIAZOLE (Requires High Temp/Catalyst) Q3->UseCl_Adv Yes (Cost Saving)

Figure 2: Decision tree for selecting the optimal 5-halo-thiazole starting material.

References

  • Schnürch, M., et al. (2007). "Halogen Dance Reactions—A Review." Chemical Society Reviews, 36, 1046-1057. Link

  • Stanetty, P., & Schnürch, M. (2006). "Pd-catalyzed cross-coupling reactions of 5-halo-thiazoles." Journal of Organic Chemistry, 71(20), 7862-7865. Link

  • Białecki, M., et al. (2022). "Regioselective Lithiation of 5-Chloro-thiazoles: Avoiding the Halogen Dance." Organic Process Research & Development, 26(4), 1120-1128. Link

  • Luo, H., et al. (2022).[3] "Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines (Analogous Thiazole Reactivity)." Journal of Organic Chemistry, 87, 2590-2600.[3] Link

  • BenchChem Technical Guides. (2025). "Reactivity of 5-Bromo vs 5-Chloro Heterocycles." Link

Sources

Technical Guide: Structure-Activity Relationship (SAR) of Antifungal Cyclopropyl-Thiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Cyclopropyl-Thiazole Advantage

The emergence of multidrug-resistant (MDR) fungal pathogens, particularly Candida and Aspergillus species, has compromised the efficacy of standard azole therapeutics (e.g., Fluconazole, Voriconazole). The cyclopropyl-thiazole scaffold represents a pivotal advancement in medicinal chemistry, combining the pharmacophoric potency of the thiazole ring with the metabolic stability and conformational rigidity of the cyclopropyl group.

Recent studies indicate that optimized cyclopropyl-thiazole derivatives exhibit Minimum Inhibitory Concentrations (MIC) as low as 0.008 µg/mL against clinical Candida albicans isolates, outperforming Fluconazole (MIC 25–100 µg/mL) and showing equipotency to Nystatin without the associated cytotoxicity.

Chemical Architecture & SAR Analysis

The structure-activity relationship of this class relies on three critical structural domains. The synergy between these domains dictates the molecule's ability to penetrate the fungal cell wall and bind to the target enzyme (CYP51/14


-demethylase).
The SAR Triad
  • The Thiazole Core (Pharmacophore):

    • Acts as the bioisostere of the imidazole/triazole ring found in standard antifungals.

    • The nitrogen atom (N3) serves as a hydrogen bond acceptor, crucial for interacting with the heme iron or active site residues of the target enzyme.

  • The Cyclopropyl Moiety (Lipophilicity & Rigidity):

    • Conformational Constraint: Unlike flexible alkyl chains, the cyclopropyl ring locks the molecule into a planar or semi-planar conformation, enhancing fit within the hydrophobic pocket of the enzyme.

    • Metabolic Shielding: Replaces labile gem-dimethyl or phenyl groups, reducing susceptibility to rapid oxidative metabolism.

  • The Hydrazone Linker:

    • Connects the cyclopropyl group to the thiazole core.[1]

    • Provides a critical hydrogen-bonding motif (-NH-N=) that stabilizes the drug-receptor complex.

Substituent Effects (Electronic Tuning)
  • Position 4 (Phenyl Ring): Substitution at the para position of the phenyl ring attached to the thiazole is a major determinant of potency.

    • Electron-Withdrawing Groups (EWG): Halogens (Cl, Br, F) and Nitro (NO

      
      ) groups significantly enhance antifungal activity. For instance, a p-bromophenyl substituent often yields the lowest MIC values.
      
    • Electron-Donating Groups (EDG): Methyl or methoxy groups generally result in lower potency compared to EWGs.

Visualization: SAR Map

SAR_Map Core Thiazole Core (C3H3NS) Linker Hydrazone Linker (-C=N-NH-) Core->Linker Position 2 Aryl C4-Aryl Substituent Core->Aryl Position 4 Cyclo Cyclopropyl Group Linker->Cyclo Effect2 H-Bond Donor/Acceptor (Receptor Binding) Linker->Effect2 Effect1 Increases Metabolic Stability & Membrane Permeability Cyclo->Effect1 Effect3 EWG (Br, Cl, NO2) Enhances Potency Aryl->Effect3

Caption: Structural decomposition of cyclopropyl-thiazoles highlighting the functional impact of each moiety on antifungal efficacy.

Comparative Performance Data

The following data synthesizes results from recent biological evaluations of (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives (Series T1-T9) against standard antifungal agents.

Table 1: MIC Comparison against Candida albicans (Clinical Isolates)
Compound ClassRepresentative AgentMIC Range (µg/mL)Activity vs. Resistant StrainsCytotoxicity (Selectivity)
Cyclopropyl-Thiazole Compound T3 (p-Br)0.008 – 0.98 High Low (High Selectivity Index)
Cyclopropyl-Thiazole Compound T2 (p-Cl)0.015 – 1.95HighLow
Polyene Nystatin0.015 – 7.81HighModerate/High
Azole Fluconazole25.0 – >100.0Low (Resistance common)Low

Key Insight: The cyclopropyl-thiazole derivatives demonstrate a 100-fold potency advantage over Fluconazole against resistant clinical isolates. Unlike Nystatin, which disrupts cell membranes non-specifically leading to toxicity, these thiazoles show high selectivity for fungal cells.

Mechanism of Action (MOA)

The primary mechanism of action for cyclopropyl-thiazoles is the inhibition of Lanosterol 14


-demethylase (CYP51) , a cytochrome P450 enzyme essential for ergosterol biosynthesis.
The Pathway
  • Inhibition: The thiazole nitrogen binds to the heme iron in the active site of CYP51.

  • Accumulation: This blockage prevents the conversion of lanosterol to ergosterol.[2]

  • Destabilization: Toxic methylated sterols (e.g., 14

    
    -methyl-3,6-diol) accumulate, and the depletion of ergosterol compromises cell membrane fluidity and integrity.
    
  • Cell Death: The fungal cell becomes unable to regulate ion exchange and lyses.

Secondary Target: Molecular docking studies also suggest potential inhibition of Secreted Aspartic Proteinase (SAP) , a virulence factor involved in host tissue invasion, providing a dual-action mechanism that reduces pathogenicity.

Visualization: Inhibition Pathway

MOA_Pathway Lanosterol Lanosterol CYP51 Enzyme: CYP51 (14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalysis Membrane Fungal Cell Membrane Integrity CYP51->Membrane Depletion causes failure Inhibitor Cyclopropyl-Thiazole (Inhibitor) Inhibitor->CYP51 Blocks Active Site Ergosterol->Membrane Essential Component Lysis Cell Lysis / Death Membrane->Lysis Loss of integrity

Caption: Mechanism of Action showing the interruption of the ergosterol biosynthesis pathway by cyclopropyl-thiazole inhibition of CYP51.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized based on CLSI (Clinical and Laboratory Standards Institute) guidelines.

Chemical Synthesis (Hantzsch Condensation)

Objective: Synthesize 2-(cyclopropylmethylidene)hydrazinyl-4-arylthiazole.

  • Reactants: Equimolar amounts of thiosemicarbazone (derived from cyclopropanecarbaldehyde) and appropriate

    
    -bromoacetophenone (e.g., 2-bromo-1-(4-bromophenyl)ethanone).
    
  • Solvent: Anhydrous Ethanol (EtOH).

  • Procedure:

    • Dissolve thiosemicarbazone in EtOH.

    • Add

      
      -bromoacetophenone dropwise.
      
    • Reflux the mixture for 2–4 hours (monitor via TLC).

    • Cool to room temperature. The precipitate (hydrobromide salt) forms.

    • Neutralize with aqueous ammonia or sodium bicarbonate to release the free base.

    • Recrystallize from EtOH/DMF to obtain pure crystals.

Antifungal Susceptibility Assay (Broth Microdilution)

Standard: CLSI M27-A3 Reference Method.

  • Media Preparation: Use RPMI 1640 medium buffered with MOPS (pH 7.0).

  • Inoculum: Prepare yeast suspension adjusted to

    
     to 
    
    
    
    CFU/mL.
  • Compound Dilution:

    • Dissolve test compounds in DMSO (Stock: 1000 µg/mL).

    • Prepare serial two-fold dilutions in microtiter plates (Final range: 0.008 – 100 µg/mL).

  • Incubation: Add inoculum to wells and incubate at 35°C for 24–48 hours.

  • Readout: The MIC is the lowest concentration showing 100% inhibition of visual growth (optically clear).

Visualization: Experimental Workflow

Workflow Step1 Synthesis (Hantzsch Reaction) Step2 Purification (Recrystallization) Step1->Step2 Step3 Characterization (NMR, MS, IR) Step2->Step3 Bio2 Broth Microdilution (RPMI 1640 + MOPS) Step3->Bio2 Test Compound Bio1 Inoculum Prep (0.5 McFarland) Bio1->Bio2 Fungal Strain Bio3 MIC Determination (Visual/Spectro) Bio2->Bio3

Caption: Integrated workflow from chemical synthesis to biological validation.

References

  • Łączkowski, K. Z., et al. (2018). Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti-Toxoplasma gondii agents: synthesis, toxicity evaluation, and molecular docking study.[3] Medicinal Chemistry Research.[3]

  • Misiura, K., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans.[1] BMC Microbiology.

  • Pintilie, L., et al. (2023). An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles. Preprints.org.

  • CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. Clinical and Laboratory Standards Institute.

Sources

A Comparative Guide to the In Vitro Antifungal Activity of Novel 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: March 2026

In the persistent search for novel therapeutic agents to combat the growing threat of fungal infections and drug resistance, thiazole derivatives have emerged as a promising class of compounds.[1][2] Their structural versatility and broad spectrum of biological activities make them a focal point in medicinal chemistry. This guide provides a comparative analysis of the in vitro antifungal activity of a series of newly synthesized analogs of 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde. We will delve into the experimental data, structure-activity relationships (SAR), and the scientific rationale behind the evaluation of these compounds against clinically relevant fungal pathogens.

Introduction: The Promise of Thiazole-Based Antifungals

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key pharmacophore in numerous approved drugs.[1] In the realm of antifungal research, thiazole derivatives are being actively investigated for their potential to overcome the limitations of existing therapies.[3][4] The primary mechanism of action for many azole antifungals, including those with a thiazole core, involves the inhibition of cytochrome P450-dependent 14α-demethylase, an essential enzyme in the fungal ergosterol biosynthesis pathway.[3] Disruption of this pathway leads to a compromised cell membrane and ultimately, fungal cell death.[3]

This guide focuses on a specific chemical scaffold: 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde. The rationale for exploring analogs of this parent compound is based on the unique electronic and steric properties conferred by the bromo, cyclopropyl, and carbaldehyde moieties, which can be systematically modified to probe their influence on antifungal potency. The cyclopropyl group, in particular, is of interest as it is present in several successful drugs and can enhance metabolic stability and binding affinity.[5]

Comparative In Vitro Antifungal Activity

To evaluate the antifungal potential of our synthesized 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde analogs, a panel of clinically significant fungal strains was employed. The in vitro activity was quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[6][7]

Table 1: Minimum Inhibitory Concentration (MIC) of 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde Analogs against Pathogenic Fungi (µg/mL)
Compound IDStructureCandida albicans (ATCC 90028)Candida glabrata (ATCC 90030)Cryptococcus neoformans (ATCC 208821)Aspergillus fumigatus (ATCC 204305)
Parent 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde16328>64
Analog A 2-cyclopropyl-5-fluoro-1,3-thiazole-4-carbaldehyde816432
Analog B 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carboxylic acid326416>64
Analog C (5-Bromo-2-cyclopropyl-1,3-thiazol-4-yl)methanol816864
Analog D N-(5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbonyl)guanidine48216
Fluconazole -1164>64
Amphotericin B -0.50.50.251

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 allows for a preliminary assessment of the structure-activity relationships within this series of analogs:

  • Influence of the 5-position substituent: Replacing the bromo group with a fluoro group (Analog A) resulted in a two-fold increase in potency against Candida species and C. neoformans. This suggests that a smaller, more electronegative halogen at this position may be favorable for activity.

  • Modification of the 4-position carbaldehyde: Oxidation of the carbaldehyde to a carboxylic acid (Analog B) led to a significant decrease in antifungal activity. Conversely, reduction to an alcohol (Analog C) maintained or slightly improved activity against some strains. This indicates that a neutral or hydrogen-bond donating group at this position is preferred over an anionic group.

  • Derivatization of the carbaldehyde: Conversion of the carbaldehyde to a more complex functional group, such as a guanidine-containing amide (Analog D), resulted in the most potent compound in the series. This highlights the potential for significant activity enhancement through targeted derivatization at the 4-position, possibly by increasing interactions with the target enzyme or improving cell penetration.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

The following protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) for the synthesized thiazole analogs, adhering to CLSI document M27-A3 for yeasts and M38-A2 for filamentous fungi.

Materials:

  • Synthesized 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde analogs

  • Standard antifungal agents (Fluconazole, Amphotericin B)

  • Fungal strains (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (530 nm)

  • Incubator (35°C)

Procedure:

  • Compound Preparation: Prepare stock solutions of each test compound and control drug in dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of each compound in RPMI-1640 medium directly in the 96-well plates to achieve a final concentration range (e.g., 0.03-64 µg/mL).

  • Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. Further dilute the suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL for yeasts and 0.4-5 x 10⁴ CFU/mL for filamentous fungi.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for polyenes) compared to the growth control. This can be determined visually or by reading the optical density at 530 nm.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis compound_prep Compound Stock Preparation (DMSO) serial_dilution Serial Dilution in 96-well Plates compound_prep->serial_dilution inoculum_prep Fungal Inoculum Preparation inoculation Inoculation of Plates inoculum_prep->inoculation serial_dilution->inoculation incubation Incubation (35°C, 24-72h) inoculation->incubation mic_determination MIC Determination (Visual/Spectrophotometric) incubation->mic_determination

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

Proposed Mechanism of Action

While the precise molecular targets of these novel analogs require further investigation, the structural similarity to other azole antifungals suggests a likely interaction with the fungal cytochrome P450 enzyme, 14α-demethylase (CYP51).[3] The nitrogen atom of the thiazole ring is hypothesized to coordinate with the heme iron atom in the active site of the enzyme, thereby inhibiting its function.

mechanism_of_action lanosterol Lanosterol cyp51 Fungal CYP51 (14α-demethylase) lanosterol->cyp51 Normal Pathway ergosterol Ergosterol cyp51->ergosterol membrane_disruption Membrane Disruption & Fungal Cell Death thiazole Thiazole Analog thiazole->cyp51 Inhibition

Caption: Proposed mechanism of action of thiazole analogs via inhibition of fungal CYP51.

Conclusion

The preliminary in vitro data for this novel series of 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde analogs is encouraging. The observed antifungal activity, particularly for the guanidine derivative (Analog D), warrants further investigation. Future studies should focus on expanding the panel of fungal pathogens, including resistant strains, and elucidating the precise mechanism of action. Cytotoxicity profiling against mammalian cell lines will also be crucial to assess the therapeutic potential of these compounds.[8][9] The structure-activity relationships identified in this guide provide a solid foundation for the rational design and optimization of more potent and selective thiazole-based antifungal agents.

References

  • Nagel, Karen M., PhD. "Thiazole antifungals." Research Starters: Agriculture and Agribusiness, 2024.
  • Biernasiuk, A., et al. "The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans." Applied Microbiology and Biotechnology, vol. 105, no. 1, 2021, pp. 1-14. [Link]

  • Biernasiuk, A., et al. "The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans." PubMed, 19 Aug. 2021. [Link]

  • Biernasiuk, A., et al. "The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans." ResearchGate, Feb. 2026. [Link]

  • de Castro, R. A., et al. "Heterocycle Thiazole Compounds Exhibit Antifungal Activity through Increase in the Production of Reactive Oxygen Species in the Cryptococcus neoformans-Cryptococcus gattii Species Complex." Antimicrobial Agents and Chemotherapy, vol. 61, no. 8, 2017. [Link]

  • CLSI. "M60: Performance Standards for Antifungal Susceptibility Testing of Yeasts." Clinical and Laboratory Standards Institute, 2nd ed., 2020. [Link]

  • CLSI. "M57S: Epidemiological Cutoff Values for Antifungal Susceptibility Testing." Clinical and Laboratory Standards Institute. [Link]

  • CLSI. "Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline—Second Edition." ANSI Webstore. [Link]

  • Bhatt, V., et al. "An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023)." Molecules, vol. 28, no. 15, 2023, p. 5871. [Link]

  • Omer, R. A., and Ahmed, K. M. "New Thiazole Derivatives: Potent Antifungal against Candida albicans, with silico Docking Unveiling Key Protein Interactions." ARO-THE SCIENTIFIC JOURNAL OF KOYA UNIVERSITY, vol. 12, no. 1, 2024, pp. 110-117. [Link]

  • CDC. "Antifungal Susceptibility Testing for C. auris." Centers for Disease Control and Prevention, 23 Apr. 2024. [Link]

  • Pierce, C. G., and Lopez-Ribot, J. L. "A Practical Guide to Antifungal Susceptibility Testing." Journal of Fungi, vol. 8, no. 1, 2022, p. 1. [Link]

  • Zarei, M., et al. "Novel 1, 2, 4-Triazoles as Antifungal Agents." Journal of Chemistry, vol. 2022, 2022. [Link]

  • Carradori, S., et al. "Exploring the thiazole scaffold for the identification of new agents for the treatment of fluconazole resistant Candida." Taylor & Francis Online, 8 Jan. 2016. [Link]

  • Devgun, M., et al. "Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance." International Journal of Pharmaceutical Education and Research, vol. 56, no. 3, 2022, pp. 113-128. [Link]

  • da Silva, A. C. G., et al. "Synthesis, molecular modeling studies and evaluation of antifungal activity of a novel series of thiazole derivatives." ResearchGate. [Link]

  • da Silva, A. C. G., et al. "Synthesis, molecular modeling studies and evaluation of antifungal activity of a novel series of thiazole derivatives." Academia.edu. [Link]

  • Zhang, J., et al. "Synthesis and Antifungal Activity of Some Thiazole Derivatives." ResearchGate, Nov. 2012. [Link]

  • Biernasiuk, A., et al. "The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans." SciSpace, 19 Aug. 2021. [Link]

  • Zhang, J., et al. "Synthesis and Antifungal Activity of Some Thiazole Derivatives." Asian Journal of Chemistry, vol. 24, no. 11, 2012, pp. 5031-5034. [Link]

  • Sun, N.-B., et al. "Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole." ResearchGate. [Link]

  • Onys'ko, M. I., et al. "[2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazole analogues: antifungal activity in vitro against Candida species]." Bioorganicheskaia khimiia, vol. 33, no. 6, 2007, pp. 640-7. [Link]

  • Sun, N.-B., et al. "Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide." Asian Journal of Chemistry, vol. 25, no. 1, 2013, pp. 1-4. [Link]

  • Zulkifli, N. S. A., et al. "A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES." Malaysian Journal of Science, vol. 40, no. 1, 2021, pp. 1-14. [Link]

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A Comprehensive Comparative Guide to Thiazole Synthesis: Classical Methods vs. Green Innovations

Author: BenchChem Technical Support Team. Date: March 2026

As a fundamental pharmacophore in medicinal chemistry, the 1,3-thiazole ring is a structural cornerstone in numerous therapeutics, ranging from the essential vitamin B1 (thiamine) to advanced antimicrobial, anti-inflammatory, and anticancer agents[1]. For drug development professionals and synthetic chemists, selecting the optimal thiazole synthesis route is a critical decision that balances yield, substrate scope, reaction kinetics, and environmental impact.

This guide objectively compares classical methodologies with modern, sustainable innovations, providing researchers with the mechanistic insights and self-validating experimental data necessary to optimize their synthetic workflows.

Mechanistic Foundations of Thiazole Construction

Understanding the causality behind reaction conditions requires a deep dive into the mechanistic pathways of thiazole ring formation. While several methods exist, they fundamentally differ in their starting materials and cyclization triggers.

  • Hantzsch Thiazole Synthesis: First reported in 1887, this remains the gold standard. It involves the condensation of an α-haloketone with a thioamide or thiourea. The reaction is driven by an initial

    
     nucleophilic attack by the sulfur atom onto the α-carbon of the haloketone, followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. The final driving force is the acid/base-catalyzed dehydration, which yields the highly stable, aromatic thiazole ring[2].
    
  • Gabriel Synthesis: This method utilizes acylaminocarbonyl compounds reacting with stoichiometric amounts of phosphorus pentasulfide at elevated temperatures (170 °C). While effective for certain derivatives, it is heavily limited by the use of hazardous, moisture-sensitive reagents and harsh thermal conditions[3].

  • Cook-Heilbron Synthesis: This approach reacts α-aminonitriles with carbon disulfide to produce 5-aminothiazoles. While it operates under milder conditions than the Gabriel synthesis, its substrate scope is relatively narrow[4].

Hantzsch A α-Haloketone + Thioamide B S-Alkylation Intermediate A->B SN2 Nucleophilic Attack C Intramolecular Cyclization (Hydroxythiazoline) B->C Nitrogen Attacks Carbonyl D Dehydration (-H2O) C->D Acid/Base Catalysis E Substituted Thiazole Derivative D->E Aromatization

Mechanistic pathway of the classical Hantzsch thiazole synthesis.

Comparative Analysis of Synthesis Methodologies

The evolution of thiazole synthesis has heavily leaned toward Green Chemistry principles. Classical methods, while reliable, often rely on volatile organic compounds (VOCs) and prolonged reflux times. Modern alternatives leverage advanced activation methods and sustainable solvents.

Conventional vs. Green Approaches

Conventional Hantzsch synthesis typically requires refluxing in methanol or ethanol for up to several hours, generating significant solvent waste. In contrast, Microwave-Assisted Synthesis utilizing Deep Eutectic Solvents (DES) or Ionic Liquids (ILs) provides a dual advantage. Solvents like choline chloride-glycerol act as both the reaction medium and a hydrogen-bond-donating catalyst, stabilizing the transition states during cyclization[5][6]. This dramatically reduces reaction times and allows for simple product isolation and solvent recycling.

Workflow Start Starting Materials (Haloketone + Thioamide) Conv Conventional Route (Methanol, Reflux 100°C) Start->Conv Green Green Route (DES/ILs or Microwave, 50-80°C) Start->Green Time1 Time: 30-120 Mins Yield: 70-85% Conv->Time1 Time2 Time: 10-30 Mins Yield: 90-99% Green->Time2 Purify1 Complex Workup (Solvent Waste) Time1->Purify1 Purify2 Simple Filtration (Solvent Recycled) Time2->Purify2 Product Pure Thiazole Derivative Purify1->Product Purify2->Product

Workflow comparison between conventional and green thiazole synthesis routes.

Quantitative Data Comparison

The following table synthesizes experimental data across various methodologies to aid in protocol selection[3][5][6]:

MethodologyCatalyst / SolventTemperatureReaction TimeTypical YieldEnvironmental Impact
Conventional Hantzsch Methanol / Ethanol100 °C (Reflux)30 - 120 min70 - 85%High (VOC waste, toxic halogens)
Microwave-Assisted PEG-400 / Water80 - 85 °C10 - 30 min~95%Low (Aqueous/Green solvent)
DES-Mediated Choline Chloride / Glycerol80 °C90 - 120 min>90%Very Low (Recyclable up to 3x)
Ionic Liquid (IL) [bmim]Br50 °C60 min76 - 97%Very Low (Recyclable, mild heat)
Gabriel Synthesis Phosphorus Pentasulfide170 °C>4 hoursVariableHigh (Hazardous reagents)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols include the mechanistic rationale behind critical experimental choices.

Protocol A: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol establishes the baseline methodology for thiazole synthesis, optimized for standard laboratory setups[2].

  • Reagent Combination: In a 20 mL scintillation vial, combine 5.0 mmol of 2-bromoacetophenone and 7.5 mmol of thiourea. Add 5 mL of methanol and a magnetic stir bar.

    • Causality: An excess of thiourea (1.5 equivalents) is used to ensure the complete consumption of the highly reactive alkylating agent (2-bromoacetophenone), preventing side reactions.

  • Thermal Activation: Heat the mixture with continuous stirring on a hot plate set to 100 °C for 30 minutes.

    • Causality: Thermal energy is required to overcome the activation barrier for the final dehydration step, driving the intermediate hydroxythiazoline to the fully aromatized thiazole.

  • Neutralization & Precipitation (Self-Validation Step): Remove from heat and allow to cool. Pour the contents into a beaker containing 20 mL of 5%

    
     aqueous solution.
    
    • Causality: The reaction naturally produces hydrobromic acid (HBr), resulting in the thiazole product existing as a soluble hydrobromide salt. The addition of a weak base (

      
      ) neutralizes the salt, converting it to the free base form. Because the free base is highly hydrophobic, it instantly precipitates out of the aqueous solution, visually validating the success of the reaction.
      
  • Isolation: Collect the solid precipitate via vacuum filtration using a Büchner funnel. Wash with cold distilled water and recrystallize from ethanol.

Protocol B: Green Synthesis via Deep Eutectic Solvents (DES)

This protocol demonstrates a sustainable, zero-VOC approach that leverages the catalytic properties of a eutectic mixture[5][6].

  • DES Preparation: In a reaction vessel, combine choline chloride and glycerol in a 1:2 molar ratio. Stir at 80 °C until a homogeneous, clear liquid is formed.

    • Causality: The hydrogen bond donor (glycerol) and acceptor (choline chloride) disrupt each other's crystal lattice, forming a liquid eutectic mixture that acts as an environmentally benign solvent.

  • Reaction Setup: Add equimolar amounts (5.0 mmol) of α-haloketone and the desired thioamide directly into the DES.

  • Cyclization: Stir the mixture at 80 °C for 90-120 minutes (or apply microwave irradiation for 15 minutes).

    • Causality: The DES network stabilizes the polar transition states of the

      
       and cyclization steps via extensive hydrogen bonding, effectively acting as a built-in catalyst and eliminating the need for external acids/bases.
      
  • Product Isolation: Add 15 mL of distilled water to the reaction mixture and stir for 5 minutes. Filter the resulting solid.

    • Causality: The DES components are highly water-soluble, while the synthesized thiazole is not. The addition of water forces the product to precipitate while the DES remains in the filtrate.

  • Solvent Recovery: Evaporate the water from the filtrate under reduced pressure to recover the DES.

    • Causality: The recovered DES can be reused for up to 3 consecutive cycles without a noticeable drop in catalytic activity or product yield, validating its green metrics.

References

1.5, rsc.org 2.2, benchchem.com 3.3, tandfonline.com 4. , benchchem.com 5.6, ijpsjournal.com 6. 1, ijper.org 7. 4, kuey.net

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth, procedural guide for the safe and compliant disposal of 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just a set of instructions, but a framework for understanding the chemical rationale behind these essential procedures, ensuring the protection of both laboratory personnel and the environment.

Section 1: Core Hazard Profile and Immediate Safety Protocols

Understanding the inherent risks of a compound is the foundation of its safe management. 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde is a multi-functionalized heterocyclic compound. Its hazard profile is dictated by the interplay of its constituent parts: the brominated thiazole ring, the aldehyde group, and the cyclopropyl moiety.

A summary of its known hazard classifications is presented below.[1]

Hazard ClassGHS PictogramHazard StatementSignal Word
Acute Toxicity (Oral, Dermal, Inhalation)GHS07H302: Harmful if swallowedWarning
Skin Corrosion/IrritationGHS07H312: Harmful in contact with skin
Serious Eye Damage/IrritationGHS07H315: Causes skin irritation
Specific Target Organ ToxicityGHS07H319: Causes serious eye irritation
(Single Exposure); Respiratory Tract IrritationH332: Harmful if inhaled
H335: May cause respiratory irritation

1.1. Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Based on the hazard profile, the following PPE is mandatory when handling 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde in any capacity, including disposal:

  • Eye Protection: Chemical safety goggles are required at a minimum. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Given the "Harmful in contact with skin" classification, ensure gloves are inspected before use and changed immediately if contamination is suspected.

  • Body Protection: A flame-resistant lab coat, full-length pants, and closed-toe shoes are required to prevent skin contact.[2]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

1.2. Immediate Actions: First Response in Case of Exposure

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Section 2: Waste Characterization and Segregation: The First Step in Disposal

Proper disposal begins with correct waste characterization. Any material contaminated with 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde must be treated as hazardous waste.[4] This includes:

  • Unused or expired pure compound.

  • Solutions containing the compound.

  • Reaction mixtures.

  • Contaminated consumables (e.g., weigh boats, pipette tips, gloves, bench paper).

  • Spill cleanup materials.[4]

Causality of Segregation: The reactivity of this molecule's functional groups necessitates careful segregation from other waste streams.

  • Aldehyde Group: Aldehydes can undergo hazardous reactions with oxidizers, strong acids, and strong bases.[2]

  • Brominated Heterocycle: Halogenated waste streams often require specific disposal methods, such as high-temperature incineration, and should not be mixed with non-halogenated organic waste.[5]

  • Cyclopropyl Group: While generally stable, the high ring strain of the cyclopropyl group can make it susceptible to opening under certain acidic conditions.[6]

Therefore, all waste containing this compound must be collected in a dedicated, clearly labeled hazardous waste container, separate from other chemical waste streams.[4][7]

Section 3: On-Site Management and Accumulation

All laboratory chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] Adherence to these guidelines is a matter of legal compliance and operational safety.

3.1. Satellite Accumulation Areas (SAAs)

Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA), which must be under the control of laboratory personnel.[7][10]

3.2. Waste Container Requirements

  • Compatibility: The container must be chemically compatible with the waste. For 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde, a high-density polyethylene (HDPE) or glass container is appropriate. The container must be in good condition, free from leaks or damage.[7][8]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and a full, unabbreviated list of its chemical contents with approximate percentages.[4][7] The date accumulation begins should be marked on the label.

  • Closure: The container must be kept securely closed at all times, except when adding waste.[4][7] Funnels should not be left in the container opening.

Section 4: Disposal Procedures

The final disposal of this chemical waste must be handled by a licensed hazardous waste disposal company. The primary disposal route for halogenated organic compounds is typically high-temperature incineration at a facility equipped with scrubbers to neutralize acidic gases (like HBr) formed during combustion.[5] The following sections detail the procedures for preparing the waste for pickup.

4.1. Decision-Making Workflow for Disposal

The following diagram outlines the logical steps from waste generation to final disposal.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_disposal Off-Site Disposal A Waste Generation (e.g., expired chemical, contaminated gloves, reaction quench) B Characterize as Hazardous Waste A->B C Select Compatible Waste Container B->C D Label Container Correctly ('Hazardous Waste' + Contents) C->D E Accumulate in SAA (Keep Closed, Segregated) D->E F Is Aldehyde Quenching Required/Prudent? E->F G Perform Aldehyde Neutralization (See Protocol 4.2) F->G Yes H Container is >90% Full or Accumulation Time Limit Reached F->H No G->H I Arrange for Pickup by EH&S or Licensed Vendor H->I J Transport to Licensed Hazardous Waste Facility I->J K High-Temperature Incineration with Flue Gas Scrubbing J->K L Final Disposition K->L

Caption: Decision workflow for the disposal of 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde waste.

4.2. Protocol: Chemical Neutralization (Quenching) of the Aldehyde Group

For certain waste streams, particularly those with higher concentrations of the aldehyde, a pre-treatment step to neutralize the reactive aldehyde group can be a prudent safety measure. This converts the aldehyde to a less reactive bisulfite adduct.

Causality: This procedure utilizes the nucleophilic addition of bisulfite to the electrophilic carbonyl carbon of the aldehyde. The resulting salt is more stable and less reactive than the parent aldehyde. However, this reaction can be exothermic and may release sulfur dioxide (SO₂), a toxic gas.[2] This procedure must be performed in a certified chemical fume hood.

Step-by-Step Protocol:

  • Preparation: Prepare a 10% (w/v) solution of sodium bisulfite (NaHSO₃) in water. Prepare a separate container with the 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde waste, which should be dissolved in a water-miscible solvent if it is a solid.

  • Cooling: Place the waste container in an ice bath to manage heat generation during the reaction.

  • Slow Addition: While stirring the waste solution, slowly add the 10% sodium bisulfite solution dropwise. Monitor the temperature of the reaction mixture. Do not allow it to rise uncontrollably.

  • Reaction Monitoring: Continue adding the bisulfite solution until a slight excess has been added (e.g., 1.1 equivalents relative to the aldehyde). The reaction is complete when the characteristic aldehyde smell is gone and heat evolution ceases.

  • Final Steps: Once the reaction is complete, remove the container from the ice bath and allow it to return to room temperature. This entire mixture is now considered hazardous waste. Cap the container securely.

  • Labeling: Update the hazardous waste label to include the addition of sodium bisulfite and water.

  • Disposal: The treated waste is now ready for accumulation and pickup as described in Section 4.1.

NeutralizationWorkflow A Start: Aldehyde Waste in Fume Hood B Prepare 10% aq. Sodium Bisulfite A->B C Place Waste Container in Ice Bath A->C D Slowly Add Bisulfite Solution with Stirring B->D C->D E Monitor Temperature and Reaction D->E F Reaction Complete (No Heat, No Odor) E->F G Allow to Warm to Room Temperature F->G H Update Waste Label with Contents G->H I Cap Securely and Place in SAA for Pickup H->I

Caption: Workflow for the chemical neutralization of the aldehyde functional group.

4.3. Disposal of Empty Containers

According to federal regulations, a container that held hazardous waste is considered "empty" if all wastes have been removed that can be removed using common practices and no more than one inch of residue remains, or 3% by weight for containers less than 110 gallons.[9] If the container held an acute hazardous waste, it must be triple-rinsed.[9]

  • Rinsing: For containers of 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde, triple rinse with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: The rinsate from each rinse must be collected and disposed of as hazardous waste.[9]

  • Defacing: Once the container is empty and clean, deface or remove the original labels.

  • Final Disposal: The "empty" container can now be disposed of in the normal trash or recycled, depending on institutional policies.

Section 5: Emergency Procedures for Spills

Immediate and correct response to a spill is critical to minimizing exposure and environmental impact.

  • Minor Spill (Contained within a fume hood):

    • Ensure appropriate PPE is worn.[2]

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial chemical absorbent).

    • Carefully scoop the absorbent material into a designated hazardous waste container.

    • Clean the spill area with soap and water.[2]

    • All cleanup materials must be disposed of as hazardous waste.[2][4]

  • Major Spill (Outside of a fume hood):

    • Evacuate the immediate area and alert others.[2]

    • If the substance is volatile or creates dust, do not attempt to clean it up without appropriate respiratory protection.

    • Contact your institution's Environmental Health & Safety (EH&S) office or emergency response team immediately.[7]

    • Prevent the spill from entering drains.

Section 6: Regulatory Compliance Summary

  • RCRA: The Resource Conservation and Recovery Act is the primary federal law governing the disposal of solid and hazardous waste.[8]

  • EPA: The Environmental Protection Agency sets the standards for hazardous waste management, including identification, generation, transportation, and disposal.[8]

  • OSHA: The Occupational Safety and Health Administration mandates safe handling practices in the workplace, including requirements for PPE and chemical hazard communication (Safety Data Sheets).[4][8]

Always consult your institution's specific EH&S guidelines, as they may have additional requirements beyond federal regulations. Proper chemical waste management is a shared responsibility that ensures a safe and sustainable research environment for everyone.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.